molecular formula C34H36N4O2 B8199017 RB-Opd

RB-Opd

Cat. No.: B8199017
M. Wt: 532.7 g/mol
InChI Key: FLFCPVCPMCLBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RB-Opd is a useful research compound. Its molecular formula is C34H36N4O2 and its molecular weight is 532.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-aminophenyl)-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O2/c1-5-36(6-2)23-17-19-27-31(21-23)40-32-22-24(37(7-3)8-4)18-20-28(32)34(27)26-14-10-9-13-25(26)33(39)38(34)30-16-12-11-15-29(30)35/h9-22H,5-8,35H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFCPVCPMCLBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3C6=CC=CC=C6N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

RB-Opd: A Technical Guide to the "Turn-On" Fluorescent Probe for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the RB-Opd (also known as NO-red) fluorescent probe, a powerful tool for the detection of nitric oxide (NO) in biological systems. This document details the probe's mechanism of action, provides key quantitative data, outlines experimental protocols for its synthesis and application, and presents visualizations to aid in understanding its function and use.

Core Mechanism of Action

The this compound probe is a highly sensitive and selective "turn-on" fluorescent sensor for nitric oxide. Its design is based on the integration of a rhodamine B fluorophore and an o-phenylenediamine (Opd) moiety, which serves as the NO-reactive site.

In its native state, the rhodamine B component of this compound exists in a non-fluorescent, colorless spirolactam ring structure. This "off" state is maintained by the attached o-phenylenediamine group. Upon interaction with nitric oxide in the presence of oxygen, the o-phenylenediamine moiety undergoes a diazotization reaction. This chemical transformation triggers the opening of the spirolactam ring, converting the probe into its highly fluorescent, open-ring amide form. This "on" state is characterized by a strong pink color and intense fluorescence emission.[1]

The reaction is a two-step process. First, NO reacts with one of the amino groups of the o-phenylenediamine to form a diazonium ion. This intermediate then induces the opening of the spirolactam ring, resulting in the formation of a rhodamine B acylbenzotriazole derivative. This product is fluorescent. In aqueous solutions, this derivative can further hydrolyze to yield rhodamine B and benzotriazole.[1]

RB_Opd_Mechanism This compound (Spirolactam) This compound (Non-fluorescent) Intermediate Diazonium Intermediate This compound (Spirolactam)->Intermediate + NO, O₂ Product Rhodamine B Acylbenzotriazole (Fluorescent) Intermediate->Product Spiro Ring Opening

Figure 1: Mechanism of this compound activation by nitric oxide.

Quantitative Data

The this compound probe exhibits favorable photophysical properties for biological imaging applications. The key quantitative data are summarized in the table below.

PropertyValueReference
Excitation Wavelength (λex) ~550 nm[1]
Emission Wavelength (λem) ~590 nm[1]
Fluorescence Enhancement Significant "turn-on" response[1]
Response Time Spiro-ring opening within 30 seconds
Selectivity High for NO over other reactive species

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the condensation of rhodamine B with o-phenylenediamine. While the seminal paper by Zheng et al. outlines the general strategy, a detailed, step-by-step protocol is provided below, based on established methods for forming rhodamine spirolactams.

Materials:

  • Rhodamine B

  • o-Phenylenediamine

  • A suitable solvent (e.g., ethanol or a mixture of solvents)

  • A condensing agent (e.g., dicyclohexylcarbodiimide (DCC) or a similar coupling reagent)

  • Purification reagents (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve rhodamine B in the chosen solvent in a round-bottom flask.

  • Add o-phenylenediamine to the solution. The molar ratio should be optimized, but typically a slight excess of the amine is used.

  • Add the condensing agent to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., room temperature or gentle heating) for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the pure this compound probe.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Cellular Imaging of Nitric Oxide

The following is a general protocol for the detection of NO in live cells using the this compound probe. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on a suitable imaging dish or plate

  • An NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP)) or an NO synthase inducer (e.g., lipopolysaccharide (LPS)) for positive controls

  • An NO scavenger (e.g., carboxy-PTIO) or an NO synthase inhibitor (e.g., L-NAME) for negative controls

  • Fluorescence microscope with appropriate filter sets for rhodamine dyes

Procedure:

  • Cell Preparation: Culture the cells to the desired confluency on an imaging-compatible vessel.

  • Probe Loading:

    • Prepare a working solution of this compound in cell culture medium or a suitable buffer (e.g., PBS) from the stock solution. The final concentration typically ranges from 1 to 10 µM.

    • Remove the culture medium from the cells and wash them with PBS.

    • Incubate the cells with the this compound working solution at 37°C for a specified duration (e.g., 30-60 minutes).

  • Washing: After incubation, wash the cells with PBS to remove any excess, unloaded probe.

  • Treatment (Optional):

    • For positive controls, treat the cells with an NO donor or inducer.

    • For negative controls, pre-treat the cells with an NO scavenger or inhibitor before adding the stimulus.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine B (e.g., excitation around 540-560 nm and emission around 580-620 nm).

    • Acquire images at different time points to monitor the change in fluorescence intensity, which corresponds to the level of intracellular NO.

Cellular_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment Cell_Culture Culture cells on imaging dish Probe_Loading Incubate with this compound (1-10 µM, 37°C) Cell_Culture->Probe_Loading Wash Wash with PBS Probe_Loading->Wash Treatment Treat with NO modulator (optional) Wash->Treatment Imaging Fluorescence Microscopy (Ex: ~550 nm, Em: ~590 nm) Wash->Imaging Treatment->Imaging

Figure 2: Experimental workflow for cellular NO imaging with this compound.

Selectivity and Interferences

The this compound probe demonstrates high selectivity for nitric oxide over other reactive oxygen and nitrogen species (ROS/RNS). The original study by Zheng et al. reported that common biological ROS and RNS do not cause a significant fluorescence increase.

It is important to note that a subsequent study on a derivative probe, dthis compound, mentioned that the original this compound can have some interference from cysteine. For experiments where high concentrations of cysteine are expected, the use of a modified probe or appropriate controls is advised.

Logical Relationships in Probe Design

The design of the this compound probe is a classic example of a reaction-based "off-on" fluorescent sensor. The key components and their logical relationship are illustrated below.

Probe_Design_Logic cluster_probe This compound Probe Fluorophore Rhodamine B (Fluorophore) Linker Spirolactam Ring (Fluorescence Switch) Fluorophore->Linker controls Reactive_Moiety o-Phenylenediamine (NO Reactive Site) Reactive_Moiety->Linker triggers

Figure 3: Logical relationship of this compound probe components.

Conclusion

The this compound fluorescent probe is a valuable tool for the detection and imaging of nitric oxide in biological research. Its "turn-on" mechanism provides a high signal-to-background ratio, and its rapid response allows for the real-time monitoring of NO dynamics. This guide provides the foundational knowledge for researchers to effectively synthesize and apply the this compound probe in their studies. As with any chemical probe, careful experimental design and the use of appropriate controls are essential for obtaining accurate and reliable results.

References

An In-depth Technical Guide to the Principle of RB-Opd Fluorescence for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe RB-Opd for the detection of nitric oxide (NO). It details the core principles of its operation, summarizes key performance data, and offers detailed experimental protocols for its application in both cell-free and cellular systems.

Core Principle of Detection

The this compound probe is a highly selective and sensitive tool for detecting nitric oxide based on a "turn-on" fluorescence mechanism. The probe consists of two key molecular components: a Rhodamine B (RB) derivative, which serves as the fluorophore, and an o-phenylenediamine (Opd) moiety, which acts as the NO-reactive site.[1]

In its native state, the this compound probe is colorless and non-fluorescent. The fluorescence of the rhodamine core is suppressed through a process known as Photoinduced Electron Transfer (PeT).[1][2] The electron-rich Opd group effectively quenches the excited state of the fluorophore.

The detection mechanism is triggered in the presence of nitric oxide under aerobic conditions. NO rapidly reacts with oxygen to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent. This species then reacts with the o-phenylenediamine group on the probe, causing an irreversible cyclization reaction to form a highly stable and electron-deficient benzotriazole derivative.[1] This chemical transformation inhibits the PeT process, thereby restoring the potent fluorescence of the Rhodamine B core. The resulting increase in fluorescence intensity is directly proportional to the concentration of nitric oxide.[2]

G cluster_off cluster_on Off Off State (Non-Fluorescent) State (Non-Fluorescent) rb_opd This compound Probe pet_on Photoinduced Electron Transfer (PeT) Quenching is Active rb_opd->pet_on e- transfer plus + no NO (+ O₂) → N₂O₃ arrow rb_triazole RB-Benzotriazole Product On On State (Fluorescent) State (Fluorescent) pet_off PeT Quenching is Inactive rb_triazole->pet_off PeT blocked fluorescence Strong Fluorescence rb_triazole->fluorescence emits light

Caption: The "turn-on" fluorescence mechanism of the this compound probe for NO detection.

Quantitative Performance Characteristics

The this compound probe and its derivatives exhibit excellent analytical performance for NO detection. Key quantitative metrics reported across various studies are summarized below for easy comparison.

ParameterReported Value(s)Source(s)
Detection Limit (LOD) As low as 20 nM, 36.8 nM
Fluorescence Enhancement 24-fold to over 1000-fold
Response Time Fast response, within 40 seconds to 2 minutes
Linear Range 0 - 100 µM
Excitation Wavelength (λex) ~510 nm - 561 nm
Emission Wavelength (λem) ~581 nm - 600 nm
pH Stability Stable over a broad pH range (pH > 4)
Selectivity High selectivity for NO over other reactive oxygen/nitrogen species (ROS/RNS)

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in detecting NO.

  • This compound Stock Solution : Prepare a stock solution of the this compound probe (e.g., 1-5 mM) in high-purity dimethyl sulfoxide (DMSO).

  • Storage : Store the stock solution at -20°C, protected from light.

  • Working Solution : On the day of the experiment, dilute the stock solution in a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, or HEPES buffer, pH 7.4) to the final desired concentration (typically 1-10 µM).

This protocol is suitable for quantifying NO released from chemical donors.

  • Reaction Setup : In a 96-well microplate, add the this compound working solution to each well.

  • NO Donor Addition : Add the NO donor (e.g., S-nitroso-N-acetyl-D,L-penicillamine (SNAP) or Diethylamine NONOate (DEA NONOate)) to the wells at various concentrations. Include a negative control with buffer only.

  • Incubation : Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 545 nm, λem = 576 nm).

This protocol details the steps for detecting NO produced within living cells.

  • Cell Culture : Plate cells (e.g., RAW 264.7 macrophages or Jurkat T cells) in a suitable format (e.g., 96-well plate or glass-bottom dish for microscopy) and culture under standard conditions until they reach the desired confluency.

  • Probe Loading : Remove the culture medium and wash the cells once with warm PBS (pH 7.4). Add the this compound working solution (e.g., 5-10 µM in serum-free medium or PBS) to the cells.

  • Incubation : Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator to allow the probe to penetrate the cell membrane.

  • Washing : Gently wash the cells twice with warm PBS to remove any excess, uninternalized probe.

  • NO Stimulation :

    • Endogenous NO : Treat cells with an inducer such as lipopolysaccharide (LPS) and/or interferon-gamma (IFN-γ) for several hours to stimulate inducible nitric oxide synthase (iNOS).

    • Exogenous NO : Treat cells with an NO donor like SNAP or DEA NONOate for a shorter period (30-60 minutes).

  • Final Incubation : After stimulation, incubate for an additional 30-60 minutes at 37°C to allow the probe to react with intracellular NO.

  • Fluorescence Analysis :

    • Fluorescence Microscopy : Capture images using a fluorescence microscope with appropriate filter sets.

    • Flow Cytometry : Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity on a flow cytometer.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Seed and Culture Cells (e.g., RAW 264.7) B 2. Wash Cells (PBS, pH 7.4) A->B C 3. Load with this compound Probe (30-60 min @ 37°C) B->C D 4. Wash to Remove Excess Probe C->D E 5. Induce NO Production (e.g., LPS or NO Donor) D->E F 6. Incubate for Reaction (30-60 min @ 37°C) E->F G1 7a. Fluorescence Microscopy F->G1 Imaging G2 7b. Flow Cytometry F->G2 Quantification

Caption: General experimental workflow for intracellular NO detection using this compound.

Advantages and Limitations

Advantages:

  • High Sensitivity and Low Detection Limit : Capable of detecting nanomolar concentrations of NO.

  • High Selectivity : Demonstrates a significant preference for NO over other biologically relevant reactive species.

  • "Turn-On" Response : The low background fluorescence of the unreacted probe leads to a high signal-to-noise ratio.

  • Real-Time Imaging : Suitable for monitoring NO production in living cells and tissues.

  • Good pH Stability : The probe is effective across a broad physiological pH range.

Limitations:

  • Indirect Detection : The probe reacts with N₂O₃, an oxidized product of NO, rather than directly with NO. This requires the presence of oxygen.

  • Irreversible Reaction : The probe's reaction with NO is irreversible, making it suitable for cumulative measurements rather than tracking dynamic changes in real-time.

  • Potential for Interference : While highly selective, some strong oxidizing agents could potentially interfere with the probe. One study noted that a modified version of the probe was developed to avoid interference from cysteine.

References

Probing the Heights of Molecular Excitation: A Technical Guide to Rydberg Spectroscopy of Nitric Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies for the excitation and characterization of Rydberg states in nitric oxide (NO). While the specific term "RB-Opd" (Rydberg-Rydberg Optical Pumping-Depletion) is not standard in the literature, this document focuses on the prevalent and powerful techniques of Optical-Optical Double Resonance (OODR) and Resonance-Enhanced Multi-Photon Ionization (REMPI) spectroscopy. These methods are instrumental in elucidating the intricate energy landscapes of highly excited NO molecules, providing valuable data for atmospheric science, combustion analysis, and potentially, for understanding the fundamental interactions of this critical biological messenger.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data for the excitation of nitric oxide to Rydberg states, compiled from various studies. These values are crucial for the design and calibration of experimental setups.

Table 1: Excitation Wavelengths for Nitric Oxide Rydberg Spectroscopy

Transition StepInitial StateIntermediate/Final StateWavenumber (cm⁻¹)Wavelength (nm)Reference
Pump Laser (υ₁) X ²Π₁/₂A ²Σ⁺44,194226.27[1][2]
Probe Laser (υ₂) A ²Σ⁺np(0) and nf(2) Rydberg series (n = 40-100)30,460 - 30,520~328.3 - ~327.6[3]

Table 2: Properties of Nitric Oxide Rydberg States

PropertyValueSignificanceReference
Lifetime of high-n Rydberg states > 10 µsAllows for delayed detection and manipulation, crucial for techniques like Rydberg-Stark deceleration.[1][4]
Full Width at Half Maximum (FWHM) of a typical Rydberg state ~130 MHzIndicates the high resolution achievable with continuous-wave laser spectroscopy.
Frequency error of stabilized cw lasers ~2.5 MHzDemonstrates the high precision of the experimental setup.

Experimental Protocols

The following provides a detailed methodology for performing Rydberg spectroscopy of nitric oxide using a two-color resonance-enhanced excitation scheme. This protocol is a synthesis of common practices reported in the literature.

2.1. Sample Preparation and Introduction

  • Gas Mixture: Prepare a dilute mixture of nitric oxide in a carrier gas (e.g., argon or helium). The concentration of NO is typically low to minimize collisional quenching and pressure broadening effects.

  • Supersonic Expansion: Introduce the gas mixture into a vacuum chamber through a pulsed valve. The subsequent supersonic expansion cools the NO molecules to a low rotational temperature (e.g., 18 K), simplifying the resulting spectra by populating only the lowest rotational levels of the electronic ground state.

  • Skimming: Use a skimmer to select the central, coldest part of the gas jet, creating a collimated molecular beam.

2.2. Laser Excitation

  • Pump Laser: Employ a frequency-tripled, pulsed dye laser or a continuous-wave (cw) laser to generate the first photon (υ₁) at approximately 226.27 nm. This wavelength excites the NO molecules from their X ²Π₁/₂ ground state to a specific rotational level of the A ²Σ⁺ intermediate state. The laser beam should be collimated to a waist of about 2 mm.

  • Probe Laser: Utilize a second, tunable pulsed dye laser or cw laser to provide the second photon (υ₂). This laser is spatially overlapped with the pump laser and intersects the molecular beam. The wavelength of the probe laser is scanned over a range (e.g., ~327.6 to ~328.3 nm) to excite the molecules from the intermediate A ²Σ⁺ state to the desired high-n Rydberg states.

  • Laser Synchronization: Ensure precise temporal overlap of the pump and probe laser pulses (typically on the nanosecond scale) if using pulsed lasers.

2.3. Detection of Rydberg States

Two primary methods are employed for the detection of NO Rydberg states:

2.3.1. Pulsed Field Ionization (PFI)

  • Electric Field Plates: Position the interaction region of the lasers and the molecular beam between two parallel electrodes.

  • Ionization Pulse: After a specific delay following the laser excitation (this delay can be varied to measure Rydberg state lifetimes), apply a high-voltage pulse to the electrodes. This electric field ionizes the molecules in the high Rydberg states.

  • Ion/Electron Detection: The resulting ions or electrons are accelerated by the electric field towards a microchannel plate (MCP) detector. The signal from the MCP is then amplified and recorded as a function of the probe laser wavelength.

2.3.2. Collisional Ionization and Electrical Detection

  • Measurement Cell: The experiment is performed in a gas cell with built-in electrodes.

  • Collisional Ionization: At higher pressures, the highly excited Rydberg molecules undergo collisions with background gas particles, leading to ionization.

  • Charge Collection: A DC electric field applied across the electrodes separates the resulting free charges (ions and electrons).

  • Signal Amplification: The collected current is converted to a voltage and amplified using a transimpedance amplifier (TIA).

  • Lock-in Detection: To improve the signal-to-noise ratio, the intensity of one of the laser beams can be modulated, and the resulting signal detected using a lock-in amplifier referenced to the modulation frequency.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental energy level transitions involved in the Rydberg spectroscopy of nitric oxide.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Excitation Excitation cluster_Detection Detection GasMixture NO/Ar Gas Mixture PulsedValve Pulsed Valve GasMixture->PulsedValve Skimmer Skimmer PulsedValve->Skimmer MolecularBeam Molecular Beam Skimmer->MolecularBeam PumpLaser Pump Laser (υ₁) InteractionRegion PumpLaser->InteractionRegion ProbeLaser Probe Laser (υ₂) ProbeLaser->InteractionRegion PFI Pulsed Field Ionization InteractionRegion->PFI CollisionalIonization Collisional Ionization InteractionRegion->CollisionalIonization MCP MCP Detector PFI->MCP DataAcquisition Data Acquisition MCP->DataAcquisition TIA Transimpedance Amplifier CollisionalIonization->TIA TIA->DataAcquisition

Experimental workflow for NO Rydberg spectroscopy.

Energy_Level_Diagram GroundState X ²Π₁/₂ Ground State IntermediateState A ²Σ⁺ Intermediate State GroundState->IntermediateState Pump Laser (υ₁) ~226 nm RydbergStates High-n Rydberg States IntermediateState->RydbergStates Probe Laser (υ₂) ~328 nm IonizationContinuum Ionization Continuum (NO⁺ + e⁻) RydbergStates->IonizationContinuum Pulsed Field or Collisional Ionization

Energy level transitions in NO Rydberg spectroscopy.

References

Technical Guide: RB-OPD (NO-red) for Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. Dysregulation of NO production is a hallmark of numerous diseases, making its precise detection and quantification a critical aspect of biomedical research and drug development. RB-OPD (NO-red) is a highly sensitive and selective fluorescent probe designed for the detection of nitric oxide in biological systems. This guide provides an in-depth overview of its technical specifications, experimental applications, and role in advancing biomedical research.

Core Properties of this compound (NO-red)

This compound (NO-red) is a small molecule probe that exhibits a significant increase in fluorescence intensity upon reaction with nitric oxide. Its chemical structure and properties are optimized for live-cell imaging and in vitro assays.

Quantitative Data

The photophysical and chemical properties of this compound (NO-red) are summarized in the table below. This data is essential for designing and calibrating experiments for accurate NO quantification.

PropertyValueReference
Excitation Wavelength (λex) 550 nm[1]
Emission Wavelength (λem) 590 nm[1]
Molecular Weight 532.68 g/mol [2]
Molecular Formula C₃₄H₃₆N₄O₂[2]
Solubility (25°C) 20 mg/mL in DMSO[2]
Form Solid
Storage 4°C, protect from light

Sensing Mechanism

The detection of nitric oxide by this compound (NO-red) is based on a specific chemical reaction that transforms the non-fluorescent probe into a highly fluorescent product. This reaction is triggered by the presence of NO, leading to a direct correlation between NO concentration and fluorescence intensity.

Signaling Pathway Diagram

The following diagram illustrates the reaction between this compound (NO-red) and nitric oxide, resulting in the formation of a fluorescent triazole derivative.

RB_OPD_Reaction RB_OPD This compound (NO-red) (Non-fluorescent) Intermediate N-nitrosation RB_OPD->Intermediate + NO NO Nitric Oxide (NO) Product Triazole Product (Highly Fluorescent) Intermediate->Product Intramolecular cyclization

This compound (NO-red) reaction with nitric oxide.

Experimental Protocols

The following protocols provide a general framework for the application of this compound (NO-red) in biomedical research. Optimization may be required for specific cell types and experimental conditions.

Preparation of this compound (NO-red) Stock Solution
  • Reconstitution : Prepare a stock solution of this compound (NO-red) by dissolving the solid probe in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.

  • Storage : Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Live-Cell Imaging of Intracellular Nitric Oxide

This protocol outlines the steps for detecting NO in cultured cells using fluorescence microscopy.

  • Cell Culture : Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture under standard conditions until they reach the desired confluency.

  • Probe Loading :

    • Prepare a working solution of this compound (NO-red) by diluting the stock solution in a serum-free medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the this compound (NO-red) working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time should be determined empirically for each cell type.

  • Induction of NO Production (Optional) : If studying stimulated NO production, treat the cells with an appropriate agonist (e.g., lipopolysaccharide (LPS) for macrophages, or a specific drug candidate) during or after probe loading.

  • Imaging :

    • After incubation, gently wash the cells two to three times with the physiological buffer to remove excess probe.

    • Add fresh pre-warmed buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (NO-red) (e.g., a filter set for rhodamine).

    • Acquire images at different time points to monitor the dynamics of NO production.

  • Data Analysis : Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). The change in fluorescence intensity over time or in response to treatment is indicative of the relative change in NO concentration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a live-cell imaging experiment using this compound (NO-red).

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cells Load_Probe Load Cells with this compound Cell_Culture->Load_Probe Prepare_Probe Prepare this compound Working Solution Prepare_Probe->Load_Probe Stimulate_Cells Stimulate NO Production (Optional) Load_Probe->Stimulate_Cells Wash_Cells Wash Excess Probe Stimulate_Cells->Wash_Cells Image_Cells Acquire Fluorescence Images Wash_Cells->Image_Cells Quantify_Fluorescence Quantify Fluorescence Intensity Image_Cells->Quantify_Fluorescence Analyze_Data Analyze and Interpret Data Quantify_Fluorescence->Analyze_Data

Workflow for live-cell imaging with this compound (NO-red).

Applications in Biomedical Research and Drug Development

The ability to accurately measure NO levels in biological systems is crucial for understanding disease pathogenesis and for the development of novel therapeutics. This compound (NO-red) serves as a valuable tool in these endeavors.

Studying Disease Mechanisms
  • Neurodegenerative Diseases : Altered NO signaling is implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This compound (NO-red) can be used to monitor NO levels in neuronal cell cultures and animal models to investigate the role of NO in disease progression and to screen for compounds that modulate neuronal NO production.

  • Cancer : The role of NO in cancer is complex, with both pro- and anti-tumorigenic effects reported. This compound (NO-red) can be employed to study the spatial and temporal dynamics of NO in the tumor microenvironment, providing insights into its role in tumor growth, angiogenesis, and metastasis.

  • Cardiovascular Diseases : Endothelial dysfunction, characterized by reduced NO bioavailability, is a key factor in the development of atherosclerosis and other cardiovascular diseases. This compound (NO-red) can be used to assess endothelial NO production in response to various stimuli and to evaluate the efficacy of drugs aimed at restoring endothelial function.

Drug Discovery and Development
  • High-Throughput Screening : The fluorescent readout of this compound (NO-red) makes it amenable to high-throughput screening (HTS) assays. This allows for the rapid screening of large compound libraries to identify novel inhibitors or enhancers of nitric oxide synthase (NOS) activity.

  • Target Validation : Once a potential drug candidate has been identified, this compound (NO-red) can be used in cell-based assays to confirm its effect on NO production and to elucidate its mechanism of action.

  • Preclinical Studies : In preclinical animal models of disease, this compound (NO-red) can be used for ex vivo imaging of tissues to assess the in vivo efficacy of a drug candidate in modulating NO levels.

Conclusion

This compound (NO-red) is a powerful and versatile fluorescent probe for the detection of nitric oxide in a variety of biomedical research applications. Its high sensitivity and selectivity, combined with its suitability for live-cell imaging, make it an invaluable tool for researchers and drug development professionals seeking to unravel the complex roles of NO in health and disease. The detailed protocols and technical information provided in this guide are intended to facilitate the successful implementation of this compound (NO-red) in the laboratory, ultimately contributing to the advancement of biomedical science.

References

An Introductory Guide to the Utilization of RB-Opd for the Quantification of Nitric Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the rhodamine-based fluorescent probe, RB-Opd (also referred to as ROPD), for the sensitive and selective detection of nitric oxide (NO). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and visual representations of key processes.

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Its transient nature and low physiological concentrations necessitate the use of highly sensitive and selective detection methods. Fluorescent probes have emerged as powerful tools for the real-time monitoring of NO in biological systems. This compound is a "turn-on" fluorescent probe specifically designed for the detection of NO. It comprises a rhodamine B fluorophore and an o-phenylenediamine (Opd) moiety, which serves as the NO-reactive site.[1] In its native state, the probe exists in a non-fluorescent spirolactam form. The presence of NO triggers a chemical reaction that converts the Opd group into a benzotriazole derivative, leading to the opening of the spirolactam ring and a subsequent significant increase in fluorescence intensity.[2][3] This guide details the synthesis, mechanism of action, and experimental application of this compound for cellular NO measurement.

Core Principles and Mechanism of Action

The functionality of this compound as a "turn-on" NO probe is predicated on a NO-induced structural transformation. The o-phenylenediamine group is grafted onto the rhodamine B fluorophore.[1] Initially, the probe is in a colorless, non-fluorescent spirolactam configuration. Upon reaction with NO, the o-phenylenediamine moiety is converted into a benzotriazole. This transformation inhibits the photoinduced electron transfer (PET) process that quenches the fluorescence of the rhodamine core and forces the opening of the spirolactam ring. The resulting ring-opened amide form is highly fluorescent, emitting a characteristic pink fluorescence upon excitation.

Below is a diagram illustrating the reaction mechanism of this compound with nitric oxide.

G Reaction Mechanism of this compound with Nitric Oxide RB_Opd This compound (Spirolactam Form) Non-fluorescent Intermediate Intermediate Species RB_Opd->Intermediate + NO NO Nitric Oxide (NO) Product Ring-Opened Amide Form (Benzotriazole Derivative) Highly Fluorescent Intermediate->Product

Caption: Reaction of this compound with NO leading to a fluorescent product.

Quantitative Data

The photophysical and performance characteristics of this compound are summarized in the table below. These data highlight the probe's sensitivity and responsiveness to nitric oxide.

ParameterValueReference
Excitation Wavelength (λex)~550 nmAbMole BioScience
Emission Wavelength (λem)~590 nmAbMole BioScience
Fluorescence Enhancement>24-fold
Detection Limit36.8 nM
Response Time< 2 minutes
Quantum Yield (Probe alone)0.07
Quantum Yield (Probe + NO)0.77

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a rhodamine B derivative with o-phenylenediamine. The following is a representative synthetic procedure:

  • Preparation of Rhodamine B acid chloride: Rhodamine B is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere. The reaction is typically carried out at room temperature, and the solvent is subsequently removed under reduced pressure to yield the rhodamine B acid chloride.

  • Condensation with o-phenylenediamine: The freshly prepared rhodamine B acid chloride is dissolved in an anhydrous solvent (e.g., DCM or acetonitrile). To this solution, o-phenylenediamine is added, often in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct. The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion of the reaction, the solvent is evaporated, and the crude product is purified. Purification is typically achieved through column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound probe. The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Measurement of NO in Solution

This protocol outlines the procedure for detecting NO in a cell-free aqueous solution.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

    • Prepare a working solution of this compound by diluting the stock solution in a buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the desired final concentration (typically in the low micromolar range).

    • Prepare a source of nitric oxide. A common NO donor is S-nitroso-N-acetylpenicillamine (SNAP) or sodium nitroprusside (SNP).

  • Measurement:

    • In a cuvette or a 96-well plate, add the this compound working solution.

    • Record the baseline fluorescence at an excitation wavelength of approximately 550 nm and an emission wavelength of approximately 590 nm using a fluorometer or a microplate reader.

    • Introduce the nitric oxide donor to the this compound solution and immediately begin recording the fluorescence intensity over time.

    • A time-dependent increase in fluorescence intensity indicates the detection of NO.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time to observe the reaction kinetics.

    • To determine the concentration of NO, a calibration curve can be generated using known concentrations of an NO standard.

Cellular Imaging of Endogenous NO in RAW 264.7 Macrophages

This protocol describes the use of this compound for visualizing endogenous NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells onto a suitable imaging dish (e.g., glass-bottom dishes or chamber slides) and allow them to adhere overnight.

  • Induction of NO Production:

    • To induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production, treat the cells with an inflammatory stimulus such as lipopolysaccharide (LPS, e.g., 1 µg/mL) and interferon-gamma (IFN-γ, e.g., 10 ng/mL) for a period of 12-24 hours.

  • Staining with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in serum-free cell culture medium to a final working concentration (e.g., 5-10 µM).

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Add the this compound working solution to the cells and incubate for 20-30 minutes at 37°C.

  • Fluorescence Microscopy:

    • After incubation, wash the cells twice with warm PBS to remove any excess probe.

    • Add fresh culture medium or PBS to the cells.

    • Visualize the intracellular fluorescence using a fluorescence microscope equipped with appropriate filters for rhodamine (e.g., excitation at ~550 nm and emission at ~590 nm).

    • Increased fluorescence in the LPS/IFN-γ-treated cells compared to untreated control cells indicates the detection of endogenous NO.

The experimental workflow for cellular NO detection is depicted in the following diagram.

G Experimental Workflow for Cellular NO Detection with this compound cluster_cell_prep Cell Preparation cluster_stimulation NO Induction cluster_staining Probe Loading cluster_imaging Data Acquisition Culture Culture RAW 264.7 Cells Seed Seed Cells on Imaging Dish Culture->Seed Stimulate Treat with LPS/IFN-γ Seed->Stimulate Load Incubate with this compound Stimulate->Load Wash Wash to Remove Excess Probe Load->Wash Image Fluorescence Microscopy Wash->Image

Caption: Step-by-step workflow for detecting NO in cultured cells.

Signaling Pathway of NO Production in RAW 264.7 Cells

In RAW 264.7 macrophages, the production of nitric oxide is primarily induced by inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The signaling cascade leading to NO synthesis is a key aspect of the innate immune response.

LPS binds to Toll-like receptor 4 (TLR4) on the macrophage cell surface. This binding initiates a downstream signaling cascade that involves the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon TLR4 activation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. Inside the nucleus, NF-κB binds to the promoter region of the gene encoding inducible nitric oxide synthase (iNOS), driving its transcription and subsequent translation into the iNOS enzyme. The iNOS enzyme then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.

The following diagram illustrates this signaling pathway.

G LPS-Induced NO Production Pathway in RAW 264.7 Macrophages LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Downstream Signaling (e.g., MyD88-dependent pathway) TLR4->Signaling_Cascade IkB_Degradation IκB Degradation Signaling_Cascade->IkB_Degradation NFkB_Activation NF-κB Translocation to Nucleus IkB_Degradation->NFkB_Activation iNOS_Expression iNOS Gene Transcription & Protein Synthesis NFkB_Activation->iNOS_Expression NO_Production NO Production iNOS_Expression->NO_Production L_Arginine L-Arginine L_Arginine->NO_Production iNOS

Caption: Key steps in the LPS-induced NO signaling cascade.

Conclusion

This compound is a valuable tool for the detection and quantification of nitric oxide in both in vitro and cellular systems. Its "turn-on" fluorescence mechanism, coupled with high sensitivity and selectivity, makes it well-suited for a range of applications in biomedical research and drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in the laboratory. As with any fluorescent probe, it is recommended that researchers optimize experimental conditions for their specific cell types and instrumentation to ensure accurate and reproducible results.

References

The RB-Opd Probe: A Technical Guide to Real-Time Nitric Oxide Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Rhodamine B-o-phenylenediamine (RB-Opd) fluorescent probe for the real-time detection of nitric oxide (NO) in cellular systems. This document details the probe's core mechanism, presents key performance data, outlines experimental protocols for its use, and explores its application in drug development, particularly in the context of apoptosis research.

Introduction to this compound Probes for Nitric Oxide Detection

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its transient nature and low physiological concentrations, however, make its direct and real-time measurement challenging. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying NO dynamics within living cells.

The this compound family of probes are "turn-on" fluorescent sensors designed for the specific detection of nitric oxide. These probes typically consist of a rhodamine B fluorophore, which is initially in a non-fluorescent spirolactam form. Attached to the rhodamine scaffold is an o-phenylenediamine (Opd) moiety, which serves as the nitric oxide-reactive trigger.

Mechanism of Action

The detection mechanism of this compound probes is based on a highly selective reaction between the o-phenylenediamine group and nitric oxide in the presence of oxygen. In its native state, the rhodamine B spirolactam is colorless and non-fluorescent. The electron-rich diamine quenches the fluorescence of the rhodamine core through a photoinduced electron transfer (PET) mechanism.[2][3]

Upon reaction with nitric oxide, the o-phenylenediamine moiety is converted to an electron-deficient benzotriazole derivative.[2][3] This transformation irreversibly opens the spirolactam ring of the rhodamine B, leading to a significant increase in fluorescence intensity and a visible color change. This "turn-on" response allows for the sensitive detection of NO with a high signal-to-noise ratio.

G Figure 1. This compound Probe Reaction Mechanism with Nitric Oxide Probe This compound Probe (Non-fluorescent) Intermediate Reaction Intermediate Probe->Intermediate Reaction with NO NO Nitric Oxide (NO) + O2 NO->Intermediate Product Triazole Product (Highly Fluorescent) Intermediate->Product Ring Opening

Figure 1. This compound Probe Reaction Mechanism with Nitric Oxide

Quantitative Performance Data

Several variations of rhodamine-based probes utilizing the o-phenylenediamine detection moiety have been developed. The following tables summarize the key quantitative performance metrics of representative probes, providing a basis for comparison and selection for specific research applications.

Probe NameExcitation (λex)Emission (λem)Fluorescence EnhancementDetection Limit (LOD)Response TimeReference
ROPD 550 nm581 nm>100-fold68.2 nMFast
dthis compound Not Specified590 nm170-foldNot Specified< 40 seconds
rh-NO-1 Not Specified600 nm24-fold36.8 nM< 2 minutes
SiRNO Not Specified650-750 nm81-foldNot Specified< 90 seconds

Table 1: Performance Characteristics of Rhodamine-Based Nitric Oxide Probes.

Probe NameSelectivity Profile
ROPD High selectivity for NO over various metal ions.
dthis compound High selectivity for NO over dehydroascorbic acid (DHA), ascorbic acid (AA), and methylglyoxal (MGO). Notably avoids interference from cysteine (Cys).
rh-NO-1 High selectivity for NO among various reactive oxygen/nitrogen species.
SiRNO High specificity for NO.

Table 2: Selectivity of Rhodamine-Based Nitric Oxide Probes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound probe and its application in live-cell imaging for nitric oxide detection.

Synthesis of a Representative this compound Probe

This protocol is a generalized procedure based on common synthetic routes for rhodamine B-o-phenylenediamine conjugates.

Materials:

  • Rhodamine B

  • Phosphorus oxychloride (POCl₃)

  • 1,2-dichloroethane

  • o-phenylenediamine

  • Triethylamine (TEA)

  • Acetonitrile

  • Standard organic synthesis glassware and purification equipment (e.g., column chromatography).

Procedure:

  • Activation of Rhodamine B: In a round-bottom flask, dissolve Rhodamine B in 1,2-dichloroethane. Add phosphorus oxychloride (POCl₃) dropwise while stirring at room temperature. Reflux the mixture for 2 hours to convert the carboxylic acid group of Rhodamine B to an acyl chloride.

  • Coupling with o-phenylenediamine: In a separate flask, dissolve o-phenylenediamine and triethylamine (TEA) in acetonitrile.

  • Reaction: Add the activated Rhodamine B solution to the o-phenylenediamine solution. Reflux the reaction mixture for 3 hours.

  • Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final this compound probe.

G Figure 2. Experimental Workflow for this compound Probe Synthesis Start Start Activate Activate Rhodamine B (POCl3, reflux) Start->Activate Prepare_Opd Prepare o-phenylenediamine solution (TEA, Acetonitrile) Start->Prepare_Opd Couple Couple Activated Rhodamine B with o-phenylenediamine (reflux) Activate->Couple Prepare_Opd->Couple Purify Purify Product (Column Chromatography) Couple->Purify End End Purify->End

Figure 2. Experimental Workflow for this compound Probe Synthesis
Live-Cell Imaging of Nitric Oxide

This protocol outlines the general steps for using an this compound probe to visualize nitric oxide in cultured cells.

Materials:

  • Adherent or suspension cells (e.g., HeLa, RAW 264.7)

  • Cell culture medium and supplements

  • This compound probe stock solution (e.g., 1-5 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • NO donor (e.g., sodium nitroprusside, SNP) or inducer (e.g., lipopolysaccharide, LPS) for positive controls

  • NO synthase inhibitor (e.g., L-NAME) for negative controls

  • Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the this compound probe in cell culture medium or PBS (final concentration typically 1-10 µM).

    • Remove the culture medium from the cells and wash with PBS.

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells gently with PBS two to three times to remove any excess, unloaded probe.

  • Induction of Nitric Oxide Production (Optional):

    • For positive controls or experimental conditions, treat the cells with an NO donor or inducer for the desired time.

    • For negative controls, pre-incubate cells with an NO synthase inhibitor before adding the inducer.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the rhodamine fluorophore.

    • Acquire images at different time points to monitor the change in fluorescence intensity, which corresponds to the level of nitric oxide production.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).

    • Normalize the fluorescence intensity to a control or baseline to determine the fold-change in NO production.

Application in Drug Development: Investigating Apoptosis

Nitric oxide plays a dual role in apoptosis, capable of both inducing and inhibiting programmed cell death depending on its concentration and the cellular context. This compound probes can be valuable tools in drug development for screening compounds that modulate NO levels and, consequently, affect apoptotic pathways.

A key pathway in apoptosis involves the activation of a cascade of cysteine-aspartic proteases known as caspases. Nitric oxide can influence this pathway at multiple points. For instance, NO can directly inhibit the activity of caspases, such as caspase-3, through S-nitrosylation of their active site cysteine residues. Conversely, high concentrations of NO can promote apoptosis by inducing cellular stress and activating pro-apoptotic signaling.

The use of this compound probes allows researchers to monitor intracellular NO levels in response to drug candidates and correlate these changes with markers of apoptosis, such as caspase-3 activation. This provides a powerful method for elucidating the mechanism of action of novel therapeutics and for identifying drugs that target NO-mediated cell death pathways.

G Figure 3. Nitric Oxide Signaling in Caspase-Mediated Apoptosis Apoptotic_Stimulus Apoptotic Stimulus (e.g., Drug Candidate) iNOS Inducible Nitric Oxide Synthase (iNOS) Apoptotic_Stimulus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Caspase3 Active Caspase-3 NO->Caspase3 Inhibits (S-nitrosylation) Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 3. Nitric Oxide Signaling in Caspase-Mediated Apoptosis

Conclusion

The this compound family of fluorescent probes provides a robust and sensitive platform for the real-time detection of nitric oxide in living cells. Their "turn-on" fluorescence mechanism, coupled with high selectivity, makes them valuable tools for researchers in various fields. The ability to quantify dynamic changes in intracellular NO concentrations is particularly relevant for drug development professionals investigating signaling pathways, such as apoptosis, where nitric oxide plays a critical regulatory role. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective implementation of this compound probes in both basic research and preclinical drug discovery.

References

Exploring Nitric Oxide Signaling Pathways with RB-Opd: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of RB-Opd, a Rhodamine B-based fluorescent probe utilizing an o-phenylenediamine moiety for the detection and quantification of nitric oxide (NO). We will delve into the core signaling and detection mechanisms, present key performance data, and provide detailed experimental protocols for its application in cellular imaging.

Introduction to Nitric Oxide Signaling and Detection

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Its transient nature and low physiological concentrations make its direct measurement challenging. Fluorescent probes have become indispensable tools for real-time visualization of NO dynamics in living systems.[3][4] this compound belongs to a class of "turn-on" fluorescent probes designed for high sensitivity and selectivity, enabling researchers to track NO production in live cells.[1]

This compound Signaling and Detection Mechanism

The functionality of this compound is based on a well-established chemical reaction between o-phenylenediamine (Opd) and nitric oxide. The probe consists of a Rhodamine B (RB) fluorophore whose fluorescence is initially quenched. In its "off" state, the probe is colorless and non-fluorescent.

Upon reaction with NO in the presence of oxygen, the o-phenylenediamine group undergoes an irreversible N-nitrosation followed by cyclization to form a highly fluorescent and stable triazole derivative. This conversion breaks the quenching mechanism, leading to a "turn-on" of the rhodamine fluorescence, which can be measured and imaged. This reaction is highly specific to NO, ensuring minimal interference from other reactive oxygen and nitrogen species (ROS/RNS).

RB_Opd_Mechanism RB_Opd This compound Probe (Non-Fluorescent) Intermediate N-Nitrosation Intermediate RB_Opd->Intermediate Reaction NO Nitric Oxide (NO) + O2 NO->Intermediate Triazole RB-Triazole Product (Highly Fluorescent) Intermediate->Triazole Cyclization Signal Fluorescence Signal (Ex: ~550 nm, Em: ~590 nm) Triazole->Signal Detection

Caption: Reaction mechanism of the this compound probe with nitric oxide.

Quantitative Data Presentation

The performance of rhodamine-based o-phenylenediamine probes has been characterized in several studies. The following tables summarize key quantitative data for probes with the this compound core structure, referred to in the literature by various names such as ROPD and dthis compound.

Table 1: Photophysical and Performance Characteristics

ParameterValueProbe VariantSource
Excitation Wavelength (λex)~550 nmThis compound (NO-red)AbMole BioScience
Emission Wavelength (λem)~590 nmThis compound (NO-red)AbMole BioScience
Fluorescence Enhancement~170-folddthis compound
Detection Limit (LOD)68.2 nMROPDSupporting Info
Response Time< 40 secondsdthis compound

Table 2: Selectivity of this compound Analogs

Interfering SpeciesResponseNotesSource
Dehydroascorbic acid (DHA)No significant responseHigh selectivity demonstrated for dthis compound.
Ascorbic acid (AA)No significant responseHigh selectivity demonstrated for dthis compound.
Methylglyoxal (MGO)No significant responseHigh selectivity demonstrated for dthis compound.
Cysteine (Cys)Potential interferenceStandard this compound can be affected; dthis compound variant designed to avoid this.
Various Metal IonsNo significant responseROPD showed high selectivity over common metal ions.Supporting Info

Experimental Protocols

This section provides a detailed methodology for the use of this compound in detecting both exogenous and endogenous nitric oxide in live cells using fluorescence microscopy.

Materials and Reagents
  • This compound stock solution (e.g., 1-5 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • NO donor (e.g., S-nitroso-N-acetylpenicillamine - SNAP; or Diethylamine NONOate - DEA/NO)

  • NO synthase (NOS) inhibitor (e.g., L-NAME) for negative controls

  • Inducing agent for endogenous NO (e.g., Lipopolysaccharide - LPS; and Interferon-gamma - IFN-γ for macrophages)

  • Live-cell imaging system (confocal or widefield fluorescence microscope) with appropriate filter sets (e.g., Ex: 540-560 nm, Em: 570-600 nm).

Protocol for Imaging Exogenous NO

This protocol details the detection of NO supplied from an external chemical donor.

Exogenous_NO_Workflow start Start: Seed Cells on Coverslips/Imaging Dish culture Culture Cells to ~70-80% Confluency start->culture wash1 Wash Cells 2x with PBS culture->wash1 load Load with this compound (e.g., 5 µM in serum-free medium) for 30 min at 37°C wash1->load wash2 Wash Cells 3x with PBS load->wash2 image1 Acquire Baseline Image (t=0) in PBS or Medium wash2->image1 treat Add NO Donor (e.g., SNAP) to desired concentration image1->treat image2 Begin Time-Lapse Imaging (e.g., every 1-5 min for 60 min) treat->image2 analyze Analyze Fluorescence Intensity Change (F/F₀) image2->analyze

Caption: Experimental workflow for imaging exogenous NO with this compound.

Step-by-Step Procedure:

  • Cell Culture: Seed cells (e.g., HeLa, L929) on glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.

  • Washing: Gently wash the cells twice with warm PBS (pH 7.4).

  • Probe Loading: Incubate the cells with 5 µM this compound in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Baseline Imaging: Mount the dish on the microscope stage. Acquire an initial fluorescence image (F₀) before adding the NO donor.

  • Treatment: Add the NO donor (e.g., 10-100 µM SNAP) to the cells.

  • Time-Lapse Acquisition: Immediately begin acquiring images at regular intervals (e.g., every 2 minutes for 1 hour) to monitor the change in fluorescence intensity over time.

  • Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) over time. Normalize the data as a fold-change relative to the baseline (F/F₀).

Protocol for Imaging Endogenous NO

This protocol is designed for cells that can be stimulated to produce NO, such as RAW 264.7 macrophages.

  • Cell Stimulation:

    • Seed RAW 264.7 cells and culture overnight.

    • For the experimental group, treat cells with inducing agents (e.g., 1 µg/mL LPS and 100 U/mL IFN-γ) for 12-24 hours to stimulate iNOS expression and NO production.

    • For a negative control group, co-incubate cells with the inducing agents and a NOS inhibitor (e.g., 1 mM L-NAME).

    • Maintain an untreated control group.

  • Washing: Gently wash all cell groups twice with warm PBS (pH 7.4).

  • Probe Loading: Incubate all groups with 5 µM this compound in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Imaging: Acquire fluorescence images from all three groups (Induced, Inhibited, Control).

  • Data Analysis: Compare the mean fluorescence intensity between the different treatment groups. A significantly higher intensity in the induced group compared to the control and inhibited groups indicates successful detection of endogenous NO.

Conclusion

This compound and its analogs are powerful and reliable fluorescent probes for exploring nitric oxide signaling. Their high sensitivity, selectivity, and rapid turn-on response make them ideal for real-time imaging of NO dynamics in living cells. By following the detailed protocols outlined in this guide, researchers can effectively visualize and quantify both exogenous and endogenous NO, thereby gaining deeper insights into the complex roles of this critical signaling molecule in health and disease.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Nitric Oxide with RB-Opd

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, immune responses, and tumorigenesis. Its transient nature and low physiological concentrations, however, make its direct detection in living cells challenging. RB-Opd is a fluorescent probe designed for the sensitive and selective detection of nitric oxide in live-cell imaging applications. Structurally, it is a rhodamine-based dye coupled with an o-phenylenediamine (Opd) moiety. The o-phenylenediamine group acts as the NO-reactive site. In the absence of NO, the probe exhibits low fluorescence. Upon reaction with NO in the presence of oxygen, the Opd group is converted to a highly fluorescent triazole derivative, leading to a significant "turn-on" fluorescence signal. This reaction mechanism provides high selectivity for NO over other reactive oxygen and nitrogen species (ROS/RNS).

Data Presentation

The following tables summarize the key quantitative data for the this compound probe, providing a basis for experimental design and data interpretation.

PropertyValue
Excitation Wavelength (λex) ~550 nm
Emission Wavelength (λem) ~590 nm
Reported Detection Limit Nanomolar (nM) range
Quantum Yield (Φ) (in the presence of NO) High (specific value dependent on environment)
Molecular Weight Varies by specific salt form
Solubility Soluble in DMSO
Cell Permeability Cell membrane permeable

Table 1: Physical and Spectroscopic Properties of this compound

Reactive SpeciesSelectivity for NO
Superoxide (O₂⁻)High
Hydrogen Peroxide (H₂O₂)High
Peroxynitrite (ONOO⁻)Moderate to High
Other ROS/RNSHigh

Table 2: Selectivity Profile of o-phenylenediamine-based Probes

Signaling Pathway

Nitric oxide is synthesized by a family of enzymes called nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. There are three main isoforms of NOS: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). The activity of eNOS and nNOS is regulated by calcium-calmodulin, while iNOS expression is induced by inflammatory stimuli. Once produced, NO can diffuse across cell membranes and act on various downstream targets, most notably soluble guanylate cyclase (sGC), to elicit physiological responses.

NO_Signaling_Pathway cluster_nos NO Synthesis cluster_downstream Downstream Signaling cluster_imaging Live-Cell Imaging L_Arginine L-Arginine NOS NOS (eNOS, nNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC RB_Opd_non_fluorescent This compound (non-fluorescent) NO->RB_Opd_non_fluorescent cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Responses Physiological Responses (e.g., Vasodilation) PKG->Physiological_Responses RB_Opd_fluorescent This compound-Triazole (fluorescent) RB_Opd_non_fluorescent->RB_Opd_fluorescent Reaction Oxygen O₂ Oxygen->RB_Opd_non_fluorescent

Caption: Nitric Oxide (NO) signaling pathway and detection by this compound.

Experimental Protocols

Protocol 1: Staining and Imaging of Exogenous NO in Live Cells

This protocol describes the use of this compound to detect NO supplied from an external source (e.g., an NO donor).

Materials:

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • Live cells cultured on a suitable imaging dish or plate

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP) or diethylamine NONOate (DEA/NO))

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or chamber slide suitable for live-cell imaging.

  • Probe Loading: a. Prepare a working solution of this compound in pre-warmed cell culture medium or HBSS. A final concentration of 1-10 µM is a good starting point, but the optimal concentration should be determined empirically for each cell type. b. Remove the culture medium from the cells and wash once with pre-warmed HBSS. c. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Remove the loading solution and wash the cells twice with pre-warmed HBSS to remove any excess probe. b. Add fresh pre-warmed HBSS or imaging medium to the cells.

  • NO Stimulation: a. Prepare a fresh solution of the NO donor at the desired concentration in HBSS. b. Acquire a baseline fluorescence image of the cells before adding the NO donor. c. Add the NO donor solution to the cells and immediately begin time-lapse imaging.

  • Imaging: a. Excite the cells at ~550 nm and collect the emission at ~590 nm. b. Acquire images at regular intervals to monitor the increase in fluorescence intensity over time. c. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Detection of Endogenous NO in Stimulated Macrophages

This protocol details the detection of NO produced by cultured macrophages (e.g., RAW 264.7) following stimulation with inflammatory agents.

Materials:

  • RAW 264.7 macrophage cells

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • L-NG-Nitroarginine methyl ester (L-NAME) (optional, as an inhibitor of NOS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells on a glass-bottom dish and allow them to adhere overnight.

  • Stimulation: a. To induce NO production, treat the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 U/mL) in complete culture medium for 4-24 hours. The optimal stimulation time should be determined experimentally. b. For a negative control, incubate a separate set of cells with the vehicle only. c. To confirm that the fluorescence signal is due to NO, a set of stimulated cells can be co-incubated with a NOS inhibitor like L-NAME (e.g., 1 mM).

  • Probe Loading: a. After the stimulation period, remove the medium and wash the cells once with pre-warmed HBSS. b. Load the cells with this compound (1-10 µM in HBSS) for 30-60 minutes at 37°C.

  • Washing: a. Remove the loading solution and wash the cells twice with pre-warmed HBSS. b. Add fresh pre-warmed HBSS or imaging medium.

  • Imaging: a. Acquire fluorescence images of the stimulated and control cells using the appropriate filter set (~550 nm excitation, ~590 nm emission). b. Quantify the fluorescence intensity to compare the levels of NO production under different conditions.

Experimental Workflow

The following diagram illustrates the general workflow for live-cell imaging of nitric oxide using the this compound probe.

Experimental_Workflow cluster_stimulation_type Stimulation Method Start Start: Culture Cells on Imaging Dish Probe_Loading Load Cells with this compound (1-10 µM, 30-60 min) Start->Probe_Loading Wash Wash Cells to Remove Excess Probe Probe_Loading->Wash Exogenous_NO Add Exogenous NO Donor (e.g., SNAP, DEA/NO) Wash->Exogenous_NO For Exogenous NO Endogenous_Stimulation Induce Endogenous NO (e.g., LPS/IFN-γ) Wash->Endogenous_Stimulation For Endogenous NO Image_Acquisition Acquire Fluorescence Images (Ex: ~550 nm, Em: ~590 nm) Exogenous_NO->Image_Acquisition Endogenous_Stimulation->Image_Acquisition Data_Analysis Analyze Fluorescence Intensity Image_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for live-cell NO imaging with this compound.

Application Notes and Protocols for RB-Opd in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RB-Opd, a fluorescent probe for the detection of nitric oxide (NO), in cultured mammalian cells. This document outlines the mechanism of action, detailed experimental protocols, data interpretation, and troubleshooting.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations make direct measurement challenging. This compound is a cell-permeable, non-fluorescent probe that selectively reacts with nitric oxide in the presence of oxygen to yield a highly fluorescent triazole derivative. This "turn-on" fluorescence provides a sensitive and specific method for imaging and quantifying NO production in living cells.

Mechanism of Action

This compound belongs to the o-phenylenediamine class of fluorescent probes. The underlying principle of detection is the chemical reaction between the o-phenylenediamine moiety of this compound and an intermediate species formed from the auto-oxidation of nitric oxide, dinitrogen trioxide (N₂O₃). This reaction results in the formation of a stable and highly fluorescent triazole product. The fluorescence intensity is directly proportional to the amount of nitric oxide produced by the cells.

RB-Opd_Mechanism cluster_extracellular Extracellular/Cytoplasm cluster_probe Probe Reaction NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 Spontaneous Oxidation O2 Oxygen (O₂) O2->N2O3 Fluorescent_Product Fluorescent Triazole Product N2O3->Fluorescent_Product RB_Opd This compound (Non-fluorescent) RB_Opd->Fluorescent_Product Reaction with N₂O₃ Experimental_Workflow Start Start Cell_Culture 1. Seed and culture cells to desired confluency (e.g., 70-80%). Start->Cell_Culture Treatment 2. Treat cells with experimental compounds (inducers/inhibitors of NO). Cell_Culture->Treatment Probe_Loading 3. Load cells with this compound working solution (1-10 µM in imaging buffer). Treatment->Probe_Loading Incubation 4. Incubate for 30-60 minutes at 37°C, protected from light. Probe_Loading->Incubation Wash 5. Wash cells 2-3 times with warm imaging buffer to remove excess probe. Incubation->Wash Imaging 6. Image cells using fluorescence microscopy (e.g., Ex/Em ~495/515 nm). Wash->Imaging Data_Analysis 7. Quantify fluorescence intensity. Imaging->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols: RB-Opd for Nitric Oxide Detection in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations make direct detection challenging. The RB-Opd (Rhodamine B-o-phenylenediamine) probe is a highly sensitive and selective fluorescent tool for the detection of nitric oxide in biological samples. This "turn-on" probe is virtually non-fluorescent in its native state and exhibits a robust fluorescent signal upon reaction with nitric oxide, making it an ideal candidate for imaging NO distribution in tissue samples with a high signal-to-noise ratio.

The detection mechanism relies on the reaction of the o-phenylenediamine moiety with nitric oxide in the presence of oxygen to form a fluorescent triazole derivative.[1][2] This reaction is highly specific to nitric oxide, ensuring minimal cross-reactivity with other reactive oxygen and nitrogen species.

Principle of Detection

The this compound probe operates on a photoinduced electron transfer (PeT) mechanism. In its initial state, the electron-rich o-phenylenediamine group quenches the fluorescence of the rhodamine B fluorophore. In the presence of nitric oxide, the o-phenylenediamine moiety is converted to a triazole, which inhibits the PeT process. This "unlocking" of the fluorophore results in a significant increase in fluorescence intensity, allowing for the visualization of nitric oxide production.

RB_Opd_Mechanism cluster_reaction RB-Opd_Probe This compound Probe (Non-fluorescent) Activated_Probe Triazole Derivative (Highly Fluorescent) RB-Opd_Probe->Activated_Probe Reaction NO Nitric Oxide (NO) + O2 NO->RB-Opd_Probe

Caption: Mechanism of this compound probe activation by nitric oxide.

Quantitative Data Summary

The performance of rhodamine-based probes for nitric oxide detection is summarized below. The data is compiled from various studies on probes with similar chemical structures and detection mechanisms.

ParameterValueReference
Detection Limit (LOD)20 nM - 68.2 nM[3][4]
Fluorescence EnhancementUp to 170-fold to 6300-fold[5]
Response TimeWithin seconds to under a minute
pH StabilityStable over a broad pH range (>4)
Excitation Wavelength (approx.)~495 nm - 560 nm
Emission Wavelength (approx.)~515 nm - 581 nm

Experimental Protocols

This section provides a detailed protocol for the detection of nitric oxide in frozen tissue sections using the this compound probe.

Materials Required

  • This compound fluorescent probe

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Coplin jars or staining dishes

  • Humidified chamber

  • Mounting medium (e.g., with DAPI for nuclear counterstaining)

  • Fluorescence or confocal microscope with appropriate filter sets (e.g., FITC or TRITC channels)

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-D,L-penicillamine - SNAP) for positive controls

  • NO synthase inhibitor (e.g., L-NAME) for negative controls

Experimental Workflow

Experimental_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Tissue_Collection 1. Tissue Collection Fixation 2. Fixation (Optional) Tissue_Collection->Fixation Cryoprotection 3. Cryoprotection Fixation->Cryoprotection Embedding 4. Embedding in OCT Cryoprotection->Embedding Sectioning 5. Cryosectioning Embedding->Sectioning Thawing 6. Thaw and Rehydrate Sectioning->Thawing Probe_Incubation 7. This compound Probe Incubation Thawing->Probe_Incubation Washing 8. Washing Probe_Incubation->Washing Counterstaining 9. Counterstaining (Optional) Washing->Counterstaining Mounting 10. Mounting Counterstaining->Mounting Imaging 11. Fluorescence Microscopy Mounting->Imaging Quantification 12. Image Analysis Imaging->Quantification

Caption: Workflow for nitric oxide detection in tissue samples.

Step-by-Step Protocol

1. Tissue Preparation a. Tissue Collection: Excise the tissue of interest and proceed immediately to fixation or freezing. b. Fixation (Optional): For some applications, tissues can be fixed by immersion in 4% PFA for 4-8 hours at 4°C. However, for optimal detection of enzymatic activity related to NO production, fresh-frozen, unfixed tissues are often preferred. c. Cryoprotection: Immerse the fixed or fresh tissue in a sucrose solution (e.g., 30% sucrose in PBS) at 4°C until it sinks. This step helps to preserve tissue morphology during freezing. d. Embedding: Blot the cryoprotected tissue to remove excess sucrose, embed it in OCT compound in a cryomold, and freeze rapidly on dry ice or in isopentane cooled with liquid nitrogen. Store blocks at -80°C until sectioning. e. Cryosectioning: Cut tissue sections at a thickness of 10-20 µm using a cryostat and mount them on pre-coated microscope slides. Sections can be stored at -80°C for future use.

2. Staining Procedure a. Thawing and Rehydration: Before staining, allow the frozen sections to thaw at room temperature for 10-20 minutes. Rehydrate the sections in PBS for 10 minutes. b. Probe Incubation: Prepare a working solution of the this compound probe (typically 1-10 µM) in PBS or another suitable buffer. Cover the tissue section with the probe solution and incubate in a humidified, dark chamber for 30-60 minutes at 37°C. Incubation times and probe concentration may need to be optimized for different tissue types. c. Washing: Gently wash the slides three times with PBS for 5 minutes each to remove excess probe and reduce background fluorescence. d. Counterstaining (Optional): If desired, a nuclear counterstain such as DAPI can be applied according to the manufacturer's protocol. e. Mounting: Mount the coverslip onto the slide using an anti-fade mounting medium. Seal the edges of the coverslip with nail polish to prevent drying.

3. Imaging and Analysis a. Fluorescence Microscopy: Visualize the stained sections using a fluorescence or confocal microscope equipped with appropriate filters for rhodamine (e.g., excitation ~540 nm, emission ~580 nm). b. Image Acquisition: Capture images using consistent settings (e.g., exposure time, gain) for all samples to allow for semi-quantitative comparison. c. Image Analysis: The fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji). The intensity of the fluorescent signal is proportional to the amount of nitric oxide present in the tissue.

Controls

  • Positive Control: Pre-incubate a tissue section with a known nitric oxide donor (e.g., 100 µM SNAP) for 30 minutes before adding the this compound probe to confirm the probe's responsiveness.

  • Negative Control: Pre-treat a tissue section with a nitric oxide synthase inhibitor (e.g., 1 mM L-NAME) for 1-2 hours before probe incubation to verify that the signal is due to endogenous NO production.

  • Autofluorescence Control: Image an unstained tissue section using the same filter set to assess the level of natural tissue autofluorescence.

Troubleshooting

  • High Background: This may be due to insufficient washing or a probe concentration that is too high. Optimize washing steps and titrate the probe concentration.

  • Weak Signal: The nitric oxide concentration may be too low, or the incubation time may be too short. Increase the incubation time or consider using a signal amplification system if available. Ensure the tissue was handled properly to preserve endogenous NO production.

  • Photobleaching: Rhodamine dyes are susceptible to photobleaching. Use an anti-fade mounting medium and minimize exposure to the excitation light.

By following these application notes and protocols, researchers can effectively utilize the this compound probe for the sensitive and specific detection of nitric oxide in tissue samples, providing valuable insights into the role of this important signaling molecule in health and disease.

References

Application Notes and Protocols: RB-Opd for Optimal Fluorescence Detection of Nitric Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of RB-Opd, a rhodamine-based fluorescent probe, for the sensitive and selective detection of nitric oxide (NO). The information compiled herein is designed to assist researchers in achieving optimal fluorescence signals for both in vitro and in-cellulo applications.

Introduction to this compound

This compound, specifically referred to in literature as ROPD, is a highly sensitive and selective fluorescent probe designed for the detection of nitric oxide. It consists of a rhodamine B fluorophore coupled with an o-phenylenediamine (Opd) moiety. The probe operates on a "turn-on" fluorescence mechanism. In its native state, the probe is colorless and non-fluorescent. Upon reaction with nitric oxide in the presence of oxygen, the o-phenylenediamine group is converted to a highly fluorescent triazole derivative, resulting in a significant increase in fluorescence intensity. This reaction provides a direct and sensitive method for the quantification and visualization of NO in biological systems.

Key Features:

  • High Selectivity: Demonstrates high selectivity for nitric oxide over other reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • "Turn-On" Fluorescence: Exhibits a significant increase in fluorescence upon reaction with NO, providing a high signal-to-noise ratio.

  • Cell Permeability: The probe is cell-membrane permeable, enabling the detection of intracellular NO in living cells.

  • Favorable Spectral Properties: The resulting fluorescent product has excitation and emission wavelengths in the visible range, suitable for standard fluorescence microscopy and plate readers.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound (ROPD) and a similar analogue (NO550) in different experimental setups.

Table 1: Spectral Properties of this compound (ROPD) Reaction Product

ParameterWavelength (nm)Reference
Excitation Maximum (λex)550[1]
Emission Maximum (λem)590[1]

Table 2: Recommended Working Concentrations and Conditions

ApplicationProbeWorking ConcentrationIncubation TimeCell Type / SystemBuffer/MediumReference
In Vitro AssayROPD5 µMNot specified (reaction is rapid)PBS100 mM PBS, pH 7.4
In Vitro Detection LimitROPD2.5 µMNot specifiedPBS100 mM PBS, pH 7.4
Live Cell ImagingNO55060 µM30 minutesEndothelial CellsCell Culture Medium[2]

Experimental Protocols

In Vitro Nitric Oxide Detection

This protocol is adapted for the general in vitro quantification of nitric oxide in a cell-free system using a fluorescence plate reader.

Materials:

  • This compound (ROPD) stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), 100 mM, pH 7.4

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP) or a source of NO gas

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Working Solutions:

    • Dilute the this compound stock solution in PBS (100 mM, pH 7.4) to a final working concentration of 5 µM.

    • Prepare a series of NO donor concentrations or a saturated NO solution in PBS.

  • Reaction Setup:

    • To each well of the 96-well plate, add the this compound working solution.

    • Add the different concentrations of the NO donor or the NO solution to the respective wells. Include a negative control with only the this compound working solution and PBS.

  • Incubation:

    • The reaction is typically rapid. Incubate the plate at room temperature for a few minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~550 nm and emission at ~590 nm.

Live Cell Imaging of Intracellular Nitric Oxide

This protocol provides a general guideline for staining and imaging intracellular NO in live cells using fluorescence microscopy. Optimization of probe concentration and incubation time is recommended for each cell type.

Materials:

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • Cells cultured on glass-bottom dishes or coverslips

  • PBS or other suitable imaging buffer

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding:

    • Seed the cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare the this compound working solution by diluting the stock solution in serum-free cell culture medium to a final concentration (a starting point of 5-10 µM can be tested, with a higher concentration of up to 60 µM for probes like NO550 as a reference[2]).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • After incubation, remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove any excess probe.

  • Stimulation (Optional):

    • To induce NO production, treat the cells with an appropriate stimulus (e.g., lipopolysaccharide - LPS, or an NO donor) in fresh culture medium or imaging buffer.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the rhodamine fluorophore (e.g., Ex: 550 nm, Em: 590 nm).

    • Acquire images at different time points to monitor the dynamics of NO production.

Cytotoxicity Assay (Recommended)

It is advisable to perform a cytotoxicity assay to determine the optimal, non-toxic concentration of this compound for your specific cell line. Standard assays such as MTT or LDH release assays can be used.

Visualizations

Reaction Mechanism of this compound with Nitric Oxide

The following diagram illustrates the "turn-on" fluorescence mechanism of this compound upon reaction with nitric oxide.

RB_Opd_Mechanism RB_Opd This compound (Non-fluorescent) Intermediate Reactive Nitrogen Species (e.g., N2O3) RB_Opd->Intermediate Reaction NO Nitric Oxide (NO) + O2 NO->Intermediate Triazole Triazole Product (Highly Fluorescent) Intermediate->Triazole Cyclization Live_Cell_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Seeding 1. Seed Cells on Imaging Dish Probe_Prep 2. Prepare this compound Working Solution Loading 3. Load Cells with this compound (e.g., 30 min) Probe_Prep->Loading Washing 4. Wash to Remove Excess Probe Loading->Washing Stimulation 5. Induce NO Production (Optional) Washing->Stimulation Imaging 6. Acquire Fluorescence Images (Ex/Em: ~550/590 nm) Stimulation->Imaging

References

Application Notes and Protocols for Measuring Nitric Oxide Production in Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Note: The initial query for "RB-Opd" did not yield specific results for a nitric oxide probe. It is likely that this was a typographical error. Therefore, these application notes and protocols are based on the widely used and well-documented fluorescent probe, 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), for the measurement of nitric oxide (NO) in endothelial cells.

Introduction

Nitric oxide (NO) is a critical signaling molecule produced by vascular endothelial cells that plays a pivotal role in regulating vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion.[1][2][3] A reduction in NO bioavailability is a hallmark of endothelial dysfunction, a condition that precedes the development of many cardiovascular diseases.[3][4] Therefore, the accurate measurement of NO production in endothelial cells is crucial for researchers in cardiovascular biology and drug development professionals seeking to identify new therapeutic agents to improve endothelial function.

This document provides detailed protocols for the use of the fluorescent dye DAF-FM to measure intracellular NO production in cultured endothelial cells. DAF-FM is an essentially non-fluorescent compound that, in the presence of NO and oxygen, is converted to a highly fluorescent benzotriazole derivative (DAF-FM T). This reaction allows for the sensitive and specific detection of NO generation in live cells.

Signaling Pathway of Endothelial Nitric Oxide Synthase (eNOS) Activation

Endothelial NO is primarily synthesized by the enzyme endothelial nitric oxide synthase (eNOS). The activation of eNOS is a complex process initiated by various physiological and pharmacological stimuli, leading to the conversion of L-arginine to L-citrulline and NO.

enos_activation_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., VEGF, Bradykinin, Acetylcholine) Receptor Receptor Agonist->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin CaM Ca²⁺/Calmodulin Complex Calmodulin->CaM eNOS_inactive eNOS (inactive) CaM->eNOS_inactive Binds & Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Citrulline L-Citrulline eNOS_active->L_Citrulline L_Arginine L-Arginine L_Arginine->eNOS_active

Caption: Agonist-induced eNOS activation pathway in endothelial cells.

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

  • Endothelial Cell Growth Medium

  • DAF-FM Diacetate (5 mM stock in DMSO)

  • Agonist of choice (e.g., Acetylcholine, Bradykinin, VEGF)

  • eNOS inhibitor: N(G)-nitro-L-arginine methyl ester (L-NAME)

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

General Experimental Workflow

The general workflow for measuring NO production using DAF-FM involves cell seeding, dye loading, stimulation with agonists, and subsequent fluorescence detection.

experimental_workflow Start Start Seed_Cells 1. Seed Endothelial Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24-48h (allow cells to adhere) Seed_Cells->Incubate_24h Prepare_Reagents 3. Prepare DAF-FM and agonist solutions Incubate_24h->Prepare_Reagents Load_DAF 4. Load cells with DAF-FM Diacetate Prepare_Reagents->Load_DAF Incubate_DAF 5. Incubate for 30-45 min at 37°C Load_DAF->Incubate_DAF Wash_Cells 6. Wash cells with PBS to remove excess dye Incubate_DAF->Wash_Cells Add_Agonist 7. Add agonist/inhibitor to respective wells Wash_Cells->Add_Agonist Incubate_Stimulation 8. Incubate for stimulation (e.g., 3-15 min) Add_Agonist->Incubate_Stimulation Measure_Fluorescence 9. Measure fluorescence (Ex/Em = ~495/515 nm) Incubate_Stimulation->Measure_Fluorescence Analyze_Data 10. Analyze data and calculate fold change Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for measuring NO with DAF-FM.

Detailed Protocol for Microplate Reader Assay

This protocol is designed for a high-throughput screening of compounds that may modulate NO production in endothelial cells.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well black, clear-bottom plate at a density of 1-2 x 10⁴ cells per well. Culture for 24-48 hours to allow for adherence and confluence.

  • DAF-FM Loading:

    • Prepare a 5 µM DAF-FM diacetate working solution in serum-free medium from a 5 mM stock in DMSO.

    • Remove the culture medium from the wells and wash once with PBS.

    • Add 100 µL of the 5 µM DAF-FM working solution to each well.

    • Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DAF-FM solution and wash the cells twice with 100 µL of PBS to remove any extracellular dye.

  • Stimulation and Inhibition:

    • For inhibitor studies, pre-incubate the cells with L-NAME (e.g., 100 µM) for 30 minutes before adding the agonist.

    • Add 100 µL of the agonist solution (e.g., acetylcholine, bradykinin) at the desired concentration to the wells. Include a vehicle control (medium only).

    • Incubate for the desired stimulation time (typically 3-15 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 495 nm and 515 nm, respectively.

    • The fluorescence yield of the activated cell population serves as a sensitive measure of agonist-induced nitric oxide production.

Protocol for Fluorescence Microscopy

This method allows for the visualization of NO production in individual cells.

  • Seed endothelial cells on glass coverslips in a 24-well plate and culture until they reach approximately 75% confluency.

  • Load the cells with 2-5 µM DAF-FM diacetate in culture medium for 15-30 minutes at 37°C.

  • Replace the dye solution with imaging medium (e.g., phenol red-free medium).

  • Mount the coverslip on a microscope stage.

  • Acquire a baseline fluorescence image.

  • Add the agonist of choice to the imaging chamber and acquire images at regular intervals (e.g., every 10-30 seconds) for several minutes to observe the change in fluorescence intensity over time.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for easy comparison between different experimental conditions.

Key Experimental Parameters
ParameterTypical Range/ValueReference(s)
Probe DAF-FM Diacetate
Probe Concentration 2 - 10 µM
Loading Time 15 - 45 minutes
Agonist (Acetylcholine) 10⁻⁶ M
Agonist (Bradykinin, VEGF, Insulin) Varies by agonist
Inhibitor (L-NAME) ~100 µM
Excitation Wavelength ~495 nm
Emission Wavelength ~515 nm
Detection Limit ~3-5 nM
Example Data Representation

The results are typically expressed as a fold change in fluorescence intensity relative to the unstimulated control.

Treatment GroupAgonistInhibitorMean Fluorescence Intensity (AU)Fold Change vs. Control
ControlNoneNone150 ± 151.0
Agonist A10 µMNone450 ± 303.0
Agonist A + Inhibitor10 µM100 µM L-NAME180 ± 201.2

Data are representative and should be determined experimentally.

Drug Development Applications

The measurement of NO production in endothelial cells is a valuable tool in drug discovery and development for cardiovascular diseases.

  • Screening for eNOS Activators: High-throughput screening assays using DAF-FM can identify compounds that directly or indirectly activate eNOS and increase NO production.

  • Evaluating Endothelial Function: The response of endothelial cells to specific agonists can be used to assess the state of endothelial health. Drugs that restore or improve agonist-induced NO production in models of endothelial dysfunction are promising therapeutic candidates.

  • Mechanism of Action Studies: By combining NO measurement with inhibitors of specific signaling pathways, the mechanism by which a drug modulates eNOS activity can be elucidated.

Alternative Methods for NO Detection

While DAF-FM is a widely used and reliable method, other techniques are available for measuring NO production in endothelial cells. The choice of method often depends on the specific research question and available equipment.

MethodPrincipleAdvantagesDisadvantagesReference(s)
Chemiluminescence Reaction of NO with ozone, producing light.Gold standard, highly sensitive and specific.Requires specialized equipment; measures total NOx in samples.
Electron Spin Resonance (ESR) Trapping of NO with a spin trap to form a stable radical.Direct and specific detection of the NO radical.Requires specialized equipment; can be complex.
Griess Assay Colorimetric detection of nitrite (a stable NO metabolite).Simple, inexpensive, and suitable for plate readers.Indirect measurement; can be affected by other substances.
Electrochemical Sensors NO-specific electrodes that generate a current proportional to NO concentration.Real-time, continuous measurement.Sensor calibration can be challenging.

References

Application Notes and Protocols for Multiphoton Microscopy Imaging of Retinoblastoma (RB) and Osteopontin (Opd) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiphoton microscopy (MPM), particularly two-photon excitation fluorescence microscopy, is a powerful imaging technique for visualizing cellular and subcellular structures and processes within living tissues and cell cultures.[1][2] Its advantages over conventional confocal microscopy, including deeper tissue penetration, reduced phototoxicity, and lower light scattering, make it an ideal tool for studying complex signaling pathways in the context of cancer biology and drug development.[3][4] This document provides a detailed protocol for imaging the intracellular signaling proteins Retinoblastoma (RB) and Osteopontin (Opd) using multiphoton microscopy.

The Retinoblastoma protein (pRb) is a critical tumor suppressor that regulates cell cycle progression, primarily by controlling the E2F family of transcription factors.[5] Dysregulation of the RB pathway is a hallmark of many cancers. Osteopontin (Opn) is a secreted phosphoprotein that functions as a cytokine and plays a significant role in inflammation, tumor progression, and metastasis by signaling through receptors like CD44 and integrins. Understanding the spatial and temporal dynamics of RB and Opd signaling, as well as their potential crosstalk, can provide valuable insights into cancer mechanisms and aid in the development of targeted therapies.

Signaling Pathways of Interest

Retinoblastoma (RB) Signaling Pathway

The canonical RB pathway involves the regulation of the G1/S phase transition of the cell cycle. In its hypophosphorylated state, RB binds to the E2F transcription factor, repressing the transcription of genes required for S-phase entry. Upon mitogenic stimulation, cyclin-dependent kinases (CDKs) phosphorylate RB, leading to the release of E2F and subsequent cell cycle progression.

RB_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 RB RB CyclinD_CDK46->RB Phosphorylation RB_E2F RB-E2F Complex CyclinD_CDK46->RB_E2F Dissociation p16INK4a p16INK4a p16INK4a->CyclinD_CDK46 RB->RB_E2F E2F E2F E2F->RB_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes RB_E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

Caption: Simplified RB Signaling Pathway.
Osteopontin (Opd) Signaling Pathway

Osteopontin mediates its effects by binding to cell surface receptors, primarily CD44 and various integrins (e.g., αvβ3). This interaction can activate multiple downstream signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways, which are involved in cell survival, proliferation, migration, and invasion.

Opd_Signaling_Pathway Opd Osteopontin (Opd) CD44 CD44 Opd->CD44 Integrins Integrins (αvβ3) Opd->Integrins PI3K_Akt PI3K / Akt Pathway CD44->PI3K_Akt NFkB NF-κB Pathway CD44->NFkB MAPK MAPK Pathway Integrins->MAPK Integrins->NFkB Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Migration_Invasion Migration & Invasion MAPK->Migration_Invasion NFkB->Cell_Survival

Caption: Overview of Osteopontin Signaling Pathways.

Experimental Protocols

Multiphoton Microscopy Experimental Workflow

The general workflow for imaging RB and Opd using multiphoton microscopy involves sample preparation, imaging, and data analysis.

MPM_Workflow cluster_prep Sample Preparation cluster_imaging Multiphoton Imaging cluster_analysis Data Analysis Cell_Culture Cell Culture / Tissue Sectioning Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-RB, anti-Opd) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Microscope_Setup Microscope Setup & Calibration Mounting->Microscope_Setup Image_Acquisition Image Acquisition Microscope_Setup->Image_Acquisition Image_Processing Image Processing & Reconstruction Image_Acquisition->Image_Processing Quantitative_Analysis Quantitative Analysis (Intensity, Co-localization) Image_Processing->Quantitative_Analysis

Caption: Experimental Workflow for MPM Imaging.
Detailed Immunofluorescence Protocol for Cultured Cells

This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 10% Bovine Serum Albumin or normal goat serum in PBS)

  • Primary antibodies (anti-RB and anti-Opd)

  • Fluorophore-conjugated secondary antibodies suitable for multiphoton excitation

  • Nuclear counterstain (e.g., DAPI, Hoechst)

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells on glass coverslips to an appropriate confluency.

  • Fixation: Gently wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute primary antibodies against RB and Opd in Blocking Buffer according to the manufacturer's recommendations. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

  • Washing: Wash twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. Seal the edges with nail polish and allow to dry.

Data Presentation

Recommended Fluorophores for Multiphoton Microscopy
FluorophoreExcitation Max (nm)Emission Max (nm)Two-Photon Excitation Peak (nm)Notes
For RB/Opd Staining
Alexa Fluor 488495519~780-820Bright and photostable.
Alexa Fluor 568578603~780-820Good for dual-color imaging with blue/green fluorophores.
Alexa Fluor 594590617~800Similar to Alexa Fluor 568.
Alexa Fluor 647650668~750-800Good for deeper tissue imaging.
For FRET (Interaction Studies)
CFP (Donor)433475~840-870Commonly used FRET donor.
YFP (Acceptor)514527~920-960Common FRET acceptor for CFP.
Nuclear Counterstains
DAPI358461~700-750Use with caution due to potential bleed-through.
Hoechst 33342350461~720-780Live-cell permeable.
Typical Multiphoton Microscopy Imaging Parameters
ParameterTypical RangeConsiderations
Laser Wavelength 750 - 1100 nmOptimize for the specific fluorophore's two-photon absorption cross-section.
Laser Power 5 - 50 mW at the sampleUse the lowest power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
Scan Speed 1 - 8 µs/pixelSlower scan speeds can improve signal-to-noise but increase acquisition time.
Frame Averaging 2 - 8 framesReduces noise in the final image.
Objective NA >0.8 (water or oil immersion)High NA objectives are crucial for efficient light collection.
PMT Gain/Offset VariableAdjust to maximize dynamic range without saturating the detector.
Image Resolution 512x512 or 1024x1024 pixelsHigher resolution increases detail but also acquisition time and file size.

Advanced Application: FRET-FLIM for RB-Opd Interaction

To investigate the potential direct interaction between RB and Opd, Förster Resonance Energy Transfer (FRET) imaging combined with Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful quantitative technique.

  • Principle: FRET occurs when a donor fluorophore in an excited state transfers energy non-radiatively to a nearby acceptor fluorophore. This energy transfer is highly dependent on the distance between the two molecules (typically 1-10 nm). FLIM measures the fluorescence lifetime of the donor fluorophore. In the presence of FRET, the donor's fluorescence lifetime is shortened.

  • Methodology:

    • Label RB and Opd with a suitable FRET pair of fluorophores (e.g., CFP as the donor on RB and YFP as the acceptor on Opd) through immunofluorescence or by expressing fluorescent protein fusions.

    • Acquire FLIM data of the donor fluorophore in the presence and absence of the acceptor.

    • A decrease in the donor's fluorescence lifetime in regions where both proteins are co-localized indicates a direct interaction.

This approach provides a more definitive measure of protein-protein interaction than simple co-localization analysis.

References

Troubleshooting & Optimization

Troubleshooting weak RB-Opd fluorescence signal in cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered when using the RB-Opd fluorescent probe for nitric oxide (NO) detection in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it detect? this compound (also known as NO-red) is a fluorescent probe designed for the detection of nitric oxide (NO). It is based on a rhodamine scaffold, which is initially non-fluorescent due to a linked o-phenylenediamine (OPD) group.

Q2: How does this compound generate a fluorescent signal? The probe works via a "turn-on" mechanism. In the presence of nitric oxide (NO) and oxygen, the non-fluorescent o-phenylenediamine (OPD) group on the this compound molecule is oxidized. This reaction forms a highly fluorescent triazole derivative, leading to a significant increase in fluorescence intensity.[1][2]

Q3: What are the optimal excitation and emission wavelengths for this compound? The fluorescent product of the this compound reaction has an approximate excitation maximum (λex) of 550 nm and an emission maximum (λem) of 590 nm. These spectral properties make it compatible with standard TRITC/Cy3 filter sets on most fluorescence microscopes and flow cytometers.

Troubleshooting Weak Fluorescence Signal

A weak or absent fluorescent signal is a common issue.[3][4] This guide provides a systematic approach to identifying and resolving the root cause, categorized by potential problem areas.

Reagents and Experimental Setup

Q: My signal is weak or absent in all samples, including my positive control. What should I check first? This scenario often points to a systemic issue with the reagents, the protocol, or the imaging setup.

  • Probe Concentration: The concentration of this compound may be too low. It is crucial to perform a titration to find the optimal concentration that provides the best signal-to-noise ratio for your specific cell type and experimental conditions.[3]

  • Probe Integrity: Ensure the this compound probe has been stored correctly (typically at -20°C, protected from light) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

  • Incubation Time: The incubation time with the probe may be insufficient for cellular uptake and reaction with NO. Optimization is key; test a range of incubation times to find the ideal window.

  • Positive Control Failure: If the positive control isn't working, NO may not be present. Ensure your NO donor (e.g., SNAP, SNP) or cellular stimulus (e.g., LPS, PMA) is active and used at an effective concentration.

ParameterRecommended Starting PointOptimization Range
This compound Concentration 5 µM1 - 10 µM
Incubation Time 30 minutes15 - 60 minutes
Incubation Temperature 37°CRoom Temp to 37°C

Table 1: Recommended starting concentrations and incubation times for this compound optimization.

Cell-Related Issues

Q: My positive control works, but my experimental samples show a weak signal. What could be the problem? This suggests the issue is related to the biological conditions of your samples.

  • Cell Health: Unhealthy or dying cells may not produce detectable levels of NO. Ensure cells are viable and not overly confluent before starting the experiment.

  • Low Endogenous NO Production: The experimental treatment may not be inducing a strong enough NO response. Consider increasing the concentration of your stimulus or extending the treatment duration.

  • Fixation and Permeabilization: this compound is designed for live-cell imaging. Fixation, especially with alcohol-based fixatives like methanol, can denature fluorescent dyes and may cause the small molecule probe to leak from the cell, resulting in signal loss. If co-staining with antibodies is required, a mild paraformaldehyde (PFA) fixation after live-cell imaging with this compound may be possible, but this must be validated carefully.

Instrumentation and Data Acquisition

Q: I'm confident my cells are producing NO and the probe is working. Could my instrument be the issue? Yes, incorrect instrument settings are a frequent cause of weak signals.

  • Incorrect Filter Sets: Ensure the excitation and emission filters on your microscope or flow cytometer are correctly aligned with the spectral properties of this compound (Ex: ~550 nm, Em: ~590 nm). A standard TRITC or Cy3 filter set is usually appropriate.

  • Low Exposure/Gain: The camera exposure time or detector gain may be set too low to capture the emitted photons. Increase these settings, but be mindful that excessively high gain can increase noise.

  • Photobleaching: Rhodamine-based dyes can be susceptible to photobleaching (the irreversible destruction of the fluorophore by excitation light). To minimize this, reduce the intensity of the excitation light, shorten exposure times, and use an anti-fade mounting medium if imaging fixed cells.

  • Autofluorescence: Some cell types exhibit high levels of natural fluorescence (autofluorescence), which can obscure the specific signal. Always include an "unstained, treated" control to measure the baseline autofluorescence of your cells under the experimental conditions.

Instrument SettingRecommendationTroubleshooting Tip
Excitation Filter ~540/25 nmCheck filter cube specifications.
Emission Filter ~605/55 nmEnsure it matches the fluorophore's emission peak.
Light Source Use the lowest intensity that provides a detectable signal.High intensity increases photobleaching.
Exposure Time / Gain Adjust to bring the signal well above background without saturating the detector.A saturated signal appears completely white with no detail.

Table 2: General instrument settings for imaging this compound.

Diagrams

Signaling and Detection Pathway

RB_Opd_Pathway cluster_cell Cell cluster_probe Probe Reaction Stimulus Cellular Stimulus (e.g., LPS, PMA) NOS Nitric Oxide Synthase (NOS) Stimulus->NOS activates NO Nitric Oxide (NO) NOS->NO produces RB_Opd This compound (Non-Fluorescent) NO->RB_Opd reacts with (+ O2) Product Fluorescent Product

Caption: this compound activation by cellular nitric oxide.

Experimental Workflow

Experimental_Workflow start Start seed_cells 1. Seed Cells on coverslips or plate start->seed_cells treat_cells 2. Apply Experimental Treatment / Stimulus seed_cells->treat_cells positive_control 2a. Add NO Donor (Positive Control) seed_cells->positive_control load_probe 3. Load Cells with this compound treat_cells->load_probe positive_control->load_probe wash_cells 4. Wash to Remove Excess Probe load_probe->wash_cells acquire_data 5. Acquire Data (Microscopy / Flow Cytometry) wash_cells->acquire_data analyze_data 6. Analyze Signal Intensity acquire_data->analyze_data end End analyze_data->end Troubleshooting_Tree start Weak or No Fluorescence Signal q_pos_ctrl Is the Positive Control Signal Strong? start->q_pos_ctrl q_background Is Background High in Negative Control? start->q_background a_no Problem is Systemic: - Check Probe (Storage, Conc.) - Check Instrument (Filters, Lamp) - Check Control (NO Donor Activity) q_pos_ctrl->a_no No a_yes Problem is Sample-Specific: - Low Endogenous NO Production? - Poor Cell Health? - Treatment Ineffective? q_pos_ctrl->a_yes Yes a_bg_yes Reduce Probe Concentration Increase Wash Steps Check for Autofluorescence q_background->a_bg_yes Yes a_bg_no Signal is Genuinely Weak: - Optimize Probe Incubation Time - Increase Instrument Gain/Exposure - Check for Photobleaching q_background->a_bg_no No

References

How to reduce background fluorescence with RB-Opd

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the RB-Opd nitric oxide probe. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as NO-red, is a highly sensitive and selective fluorescent probe designed for the detection of nitric oxide (NO).[1] It is used in various cell-based assays to visualize and quantify NO production. Its spectral properties are λex=550 nm and λem=590 nm, placing it in the red portion of the spectrum, which can be advantageous for reducing autofluorescence from cellular components.[1]

Q2: What are the common sources of high background fluorescence in cell-based assays?

High background fluorescence can originate from several sources, including:

  • Cellular Autofluorescence: Endogenous molecules like NADH, riboflavin, collagen, and elastin can fluoresce, particularly in the blue-green spectral range.[2][3] Dead cells are also a significant source of autofluorescence.[4]

  • Assay Media and Reagents: Phenol red, a common pH indicator in cell culture media, and fetal bovine serum (FBS) are known to contribute to background fluorescence.

  • Non-specific Probe Binding: The fluorescent probe may bind to cellular components or surfaces in a non-specific manner.

  • Probe Concentration: Using a concentration of this compound that is too high can lead to increased background signal.

  • Instrument Settings: Improperly configured microscope or plate reader settings can exacerbate background noise.

Q3: Why is choosing a red-shifted dye like this compound beneficial?

Cellular autofluorescence is most prominent in the UV to green range (350-550 nm emission). By using a red-shifted dye like this compound (emission at 590 nm), you can spectrally separate the specific signal from the majority of the cellular autofluorescence, leading to a better signal-to-noise ratio.

Troubleshooting Guide: High Background Fluorescence with this compound

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter.

Q: My negative control (cells without NO stimulation) shows high fluorescence. What should I do?

A: This indicates a baseline background issue. Here are several steps to address this:

  • Optimize this compound Concentration: The probe concentration may be too high, leading to non-specific signal. Perform a concentration titration to find the lowest concentration that still provides a robust positive signal.

  • Improve Washing Steps: Insufficient washing can leave unbound probe in the wells. Increase the number and rigor of your washing steps with a suitable buffer like phosphate-buffered saline (PBS) after probe incubation.

  • Check Your Assay Medium: If your medium contains phenol red or high concentrations of serum, it could be the source of the background.

    • Solution: Switch to a phenol red-free medium for the duration of the experiment.

    • Solution: Reduce the serum concentration if possible or switch to a serum-free medium or bovine serum albumin (BSA) as a supplement during the assay.

  • Exclude Dead Cells: Dead cells can contribute significantly to background.

    • Solution: Use a viability dye to gate out dead cells during analysis (e.g., in flow cytometry). For imaging, ensure your cell cultures are healthy and handle them gently to minimize cell death.

Q: The background fluorescence is uneven across my plate/slide. What could be the cause?

A: Uneven background can be caused by several factors:

  • Drying of Samples: If parts of your sample dry out during incubation or washing steps, it can lead to artifacts and high background at the edges.

    • Solution: Perform incubations in a humidified chamber and ensure samples are always covered in buffer or media.

  • Fixation Issues (if applicable): While this compound is typically used with live cells, if you are fixing cells post-staining, the fixation process itself can induce fluorescence, especially with aldehyde-based fixatives like paraformaldehyde.

    • Solution: If fixation is necessary, keep the incubation time to a minimum and consider using an organic solvent like ice-cold methanol as an alternative.

Experimental Protocols

Protocol: Reducing Background Fluorescence in a Cell-Based NO Assay with this compound

This protocol provides a general workflow for using this compound while incorporating best practices for minimizing background.

Materials:

  • This compound Probe

  • Anhydrous DMSO

  • Phenol red-free cell culture medium (e.g., FluoroBrite™)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest

  • NO donor (positive control, e.g., SNAP) or cell stimulant

  • NO scavenger (negative control, e.g., cPTIO)

  • Black-walled, clear-bottom microplates

Procedure:

  • Cell Seeding:

    • Seed cells in a black-walled, clear-bottom 96-well plate at an appropriate density.

    • Allow cells to adhere and grow overnight in their standard culture medium.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, prepare a working solution of this compound in phenol red-free medium. It is crucial to determine the optimal concentration through titration (see table below).

  • Cell Treatment & Staining:

    • Remove the standard culture medium from the wells.

    • Wash the cells twice with warm PBS.

    • Add your experimental treatments (e.g., stimulants, inhibitors) prepared in phenol red-free medium to the respective wells. Include appropriate controls.

    • Add the this compound working solution to all wells.

    • Incubate for the recommended time, protected from light.

  • Washing:

    • Remove the probe and treatment solution.

    • Wash the cells three times with warm PBS to remove any unbound probe.

  • Measurement:

    • Add fresh phenol red-free medium or PBS to the wells.

    • Measure the fluorescence using a microplate reader, fluorescence microscope, or flow cytometer with excitation at ~550 nm and emission at ~590 nm.

Data Presentation: Quantitative Recommendations
ParameterStandard ProtocolTroubleshooting ModificationRationale
This compound Concentration 1-10 µM0.1-1 µM (Titrate)High concentrations can increase non-specific binding and background signal.
Assay Medium Standard Phenol Red MediumPhenol Red-Free MediumPhenol red is fluorescent and increases background.
Serum Concentration 10% FBS0-2% FBS or BSASerum components can be autofluorescent.
Washing Steps 1-2 washes with PBS3-4 vigorous washes with PBSTo thoroughly remove unbound fluorescent probe.
Cell Viability Not explicitly controlledInclude viability dye/checkDead cells are a major source of autofluorescence.

Visual Guides

Experimental Workflow for NO Detection

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition seed_cells 1. Seed Cells in Black-Walled Plate prep_reagents 2. Prepare this compound and Treatments in Phenol Red-Free Medium seed_cells->prep_reagents wash1 3. Wash Cells (PBS) add_treatment 4. Add Treatments & This compound Probe wash1->add_treatment incubate 5. Incubate (Protected from Light) add_treatment->incubate wash2 6. Wash Cells 3x (PBS) incubate->wash2 add_buffer 7. Add Fresh Buffer measure 8. Measure Fluorescence (Ex: 550nm, Em: 590nm) add_buffer->measure

Caption: Workflow for minimizing background in this compound assays.

Troubleshooting Logic for High Background

troubleshooting_logic cluster_checks Initial Checks cluster_solutions1 Solutions for High Negative Control cluster_solutions2 Solutions for High Blank Control start High Background Fluorescence Observed check_neg_control Is Negative Control (No Stimulant) High? start->check_neg_control check_no_cell_control Is No-Cell Control (Blank) High? check_neg_control->check_no_cell_control No optimize_probe Titrate this compound Concentration Down check_neg_control->optimize_probe Yes change_medium Switch to Phenol Red-Free Medium check_no_cell_control->change_medium Yes solution_found Problem Solved check_no_cell_control->solution_found No, contact support increase_wash Increase Wash Steps (Number and Vigor) optimize_probe->increase_wash check_viability Assess Cell Viability (Exclude Dead Cells) increase_wash->check_viability check_viability->solution_found reduce_serum Reduce Serum Concentration change_medium->reduce_serum reduce_serum->solution_found

Caption: Troubleshooting flowchart for high background issues.

References

Technical Support Center: Optimizing RB-Opd for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the RB-Opd nitric oxide (NO) detection assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the this compound assay for nitric oxide detection?

A1: The this compound probe is a rhodamine B derivative coupled with an o-phenylenediamine (Opd) group. In its native state, the probe is non-fluorescent. Upon reaction with nitric oxide (NO), the Opd moiety is converted to a triazole, which restores the conjugated xanthene structure of rhodamine B, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence is directly proportional to the concentration of NO.

Q2: What is a typical starting incubation time for the this compound probe with my samples?

A2: For initial experiments, an incubation time of 30 to 60 minutes is recommended. However, the optimal incubation time can vary significantly depending on the cell type, the expected concentration of NO, and the specific experimental conditions. Empirical determination of the optimal time is crucial for obtaining accurate results.

Q3: Can I use this compound to detect endogenous NO in live cells?

A3: Yes, this compound is cell-permeable and can be used for real-time imaging of both exogenous and endogenous NO in living cells. For endogenous NO detection, longer incubation times (e.g., 2 to 8 hours) may be necessary to accumulate a sufficient fluorescent signal, especially if the NO production rate is low.

Q4: What are the excitation and emission wavelengths for the fluorescent product of the this compound assay?

A4: The fluorescent product of the this compound assay typically has an excitation maximum around 550 nm and an emission maximum around 575 nm, characteristic of rhodamine B.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or very low fluorescence signal 1. Incubation time is too short: The reaction between this compound and NO has not had sufficient time to produce a detectable signal. 2. Low concentration of NO: The amount of NO produced by the cells is below the detection limit of the assay. 3. This compound probe degradation: The probe has been improperly stored or handled, leading to its degradation.1. Increase incubation time: Perform a time-course experiment to determine the optimal incubation period (see Experimental Protocols section). 2. Use a positive control: Treat cells with a known NO donor (e.g., SNAP or GSNO) to confirm that the probe is functional. 3. Store the this compound probe correctly: Keep the probe protected from light and moisture, and prepare fresh working solutions for each experiment.
High background fluorescence 1. Autofluorescence of cells or media: Some cell types or culture media exhibit intrinsic fluorescence at the detection wavelengths. 2. Excessive probe concentration: Using too high a concentration of this compound can lead to non-specific binding and background signal.1. Include a "no-probe" control: Measure the fluorescence of cells or media without the this compound probe to determine the level of autofluorescence. 2. Optimize probe concentration: Perform a concentration-response experiment to find the lowest effective concentration of this compound that provides a good signal-to-noise ratio.
Fluorescence signal decreases over time 1. Photobleaching: The fluorescent product is being destroyed by prolonged exposure to excitation light. 2. Cell death: The experimental conditions are causing cytotoxicity, leading to a decrease in NO production and overall fluorescence.1. Minimize light exposure: Reduce the duration and intensity of the excitation light during imaging. Use an anti-fade mounting medium if applicable. 2. Assess cell viability: Use a cell viability assay (e.g., trypan blue exclusion or a commercial viability kit) to ensure that the cells are healthy throughout the experiment.
Inconsistent results between experiments 1. Variability in cell number or health: Differences in cell density or viability can affect the amount of NO produced. 2. Inconsistent incubation conditions: Variations in temperature or CO2 levels can alter cellular metabolism and NO production.1. Normalize to cell number or protein concentration: Ensure that the same number of viable cells are used for each experiment. Normalize the fluorescence signal to the total protein content of each sample. 2. Maintain consistent conditions: Carefully control all experimental parameters, including incubation time, temperature, and CO2 levels.

Data Presentation: Optimizing Incubation Time

The following table provides representative data from a time-course experiment to determine the optimal incubation time for this compound with a known concentration of an NO donor.

Incubation Time (minutes)Fluorescence Intensity (Arbitrary Units)Signal-to-Noise Ratio
010.51.0
1545.24.3
3088.98.5
60152.314.5
90165.115.7
120168.516.0

Experimental Protocols

Protocol for Optimizing this compound Incubation Time
  • Cell Preparation: Plate cells at the desired density in a suitable format for fluorescence measurement (e.g., a 96-well black, clear-bottom plate). Allow the cells to adhere and reach the desired confluency.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare a working solution of this compound in a suitable buffer (e.g., PBS or phenol red-free medium) at the desired final concentration.

    • Prepare a solution of a nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP) at a concentration known to elicit a response in your cell type.

  • Experimental Setup:

    • Include wells for the following controls:

      • Blank: Buffer or medium only.

      • Cells only: Untreated cells.

      • Cells + this compound (Negative Control): Cells incubated with the this compound probe but without the NO donor.

      • Cells + NO Donor + this compound (Positive Control): Cells treated with the NO donor and incubated with the this compound probe.

  • Incubation:

    • Add the this compound working solution to the appropriate wells.

    • Add the NO donor to the positive control wells.

    • Incubate the plate at 37°C in a humidified incubator.

  • Fluorescence Measurement:

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), measure the fluorescence intensity using a microplate reader with excitation at ~550 nm and emission at ~575 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Plot the fluorescence intensity against the incubation time.

    • The optimal incubation time is the point at which the fluorescence signal plateaus or the signal-to-noise ratio is maximal.

Visualizations

This compound Nitric Oxide Detection Pathway NO Nitric Oxide (NO) Reaction Reaction NO->Reaction RB_Opd This compound (Non-fluorescent) RB_Opd->Reaction RB_Triazole RB-Triazole (Fluorescent) Reaction->RB_Triazole Detection Fluorescence Detection (Ex: ~550 nm, Em: ~575 nm) RB_Triazole->Detection

Caption: Signaling pathway of NO detection by this compound.

Workflow for Optimizing this compound Incubation Time cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate_Cells Plate Cells Prepare_Reagents Prepare this compound & NO Donor Add_Probe_Donor Add Probe & Donor to Cells Prepare_Reagents->Add_Probe_Donor Incubate Incubate at 37°C Add_Probe_Donor->Incubate Measure_Fluorescence Measure Fluorescence at Time Points Incubate->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Determine_Optimal_Time Determine Optimal Incubation Time Plot_Data->Determine_Optimal_Time

Caption: Experimental workflow for incubation time optimization.

Troubleshooting Logic for Incubation Time Start Initial Fluorescence Reading Low_Signal Low Signal? Start->Low_Signal High_Background High Background? Low_Signal->High_Background No Increase_Time Increase Incubation Time Low_Signal->Increase_Time Yes Decrease_Probe_Conc Decrease Probe Concentration High_Background->Decrease_Probe_Conc Yes Optimal Proceed with Experiment High_Background->Optimal No Increase_Time->Low_Signal Check_Controls Check Positive Control & Probe Integrity Increase_Time->Check_Controls Decrease_Probe_Conc->High_Background Check_Autofluorescence Check Autofluorescence of Cells/Media Decrease_Probe_Conc->Check_Autofluorescence

Caption: Troubleshooting decision tree for incubation time issues.

Technical Support Center: RB-Opd Photostability and Photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with photosensitizers like RB-Opd, with a focus on addressing challenges related to photostability and photobleaching during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern when using this compound?

A1: Photobleaching, or fading, is the irreversible photochemical alteration of a dye or fluorophore molecule, rendering it unable to fluoresce.[1] This process is triggered by light exposure that causes covalent bond cleavage or non-specific reactions between the fluorophore and its surrounding molecules.[1] For photosensitizers like this compound, which are used in applications such as photodynamic therapy (PDT), photobleaching can be a significant issue as it leads to a decrease in the compound's efficacy over time. The loss of the photosensitizer's activity can impact the therapeutic outcome of PDT.[2][3][4]

Q2: What are the primary mechanisms that lead to the photobleaching of photosensitizers?

A2: The primary mechanisms of photobleaching often involve the excited triplet state of the photosensitizer. Upon light absorption, the photosensitizer transitions from its ground singlet state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state is highly reactive and can interact with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which is a key cytotoxic agent in PDT. However, these highly reactive species can also react with and degrade the photosensitizer itself, leading to photobleaching. Photodegradation can occur through both oxygen-dependent and oxygen-independent pathways and may involve higher-energy excited states.

Q3: How can I minimize photobleaching during my experiments with this compound?

A3: Minimizing photobleaching is crucial for obtaining reliable and reproducible experimental results. Here are several strategies you can employ:

  • Reduce Light Exposure: Limit the intensity and duration of the excitation light to the minimum required for your measurements.

  • Use More Robust Fluorophores: If possible, consider using photosensitizers that are inherently more photostable.

  • Optimize Environmental Conditions: The chemical environment can influence photostability. Factors such as pH, solvent polarity, and the presence of oxygen can affect the rate of photobleaching.

  • Oxygen Scavenging Systems: In some in vitro experiments, using oxygen scavenging systems can prolong the lifetime of the fluorophore by reducing the concentration of molecular oxygen available to react with the excited triplet state.

Troubleshooting Guide

Problem: I am observing a rapid decrease in fluorescence intensity during my experiment.

Possible Cause Troubleshooting Steps
High Excitation Light Intensity Decrease the power of your light source (e.g., laser, lamp). Use neutral density filters to attenuate the light.
Prolonged Exposure Time Reduce the duration of light exposure for each measurement. If conducting time-lapse imaging, increase the interval between acquisitions.
High Oxygen Concentration For in vitro assays, consider deoxygenating your sample buffer or using an oxygen scavenging system.
Unstable Formulation Ensure that the solvent and other components of your formulation are not contributing to the degradation of this compound. Review the literature for optimal formulation conditions.
Inherent Photolability If the photobleaching is still significant after optimizing conditions, the inherent photostability of this compound may be the limiting factor. You may need to account for the photobleaching rate in your data analysis.

Problem: My photodynamic therapy (PDT) efficacy is lower than expected.

Possible Cause Troubleshooting Steps
Significant Photobleaching The photosensitizer may be degrading before it can exert its full therapeutic effect. Monitor the fluorescence of this compound during the treatment to assess the extent of photobleaching. Consider adjusting the light dose and dose rate.
Low Singlet Oxygen Quantum Yield The efficiency of singlet oxygen generation is a critical factor in PDT. Ensure that the experimental conditions (e.g., solvent, pH) are optimal for singlet oxygen production by this compound.
Poor Cellular Uptake Verify the cellular uptake of this compound. If uptake is low, consider modifying the delivery vehicle or incubation time.
Incorrect Wavelength of Light Ensure that the wavelength of the excitation light corresponds to the absorption maximum of this compound to maximize its activation.

Quantitative Data: Singlet Oxygen Quantum Yield of Rose Bengal

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in generating singlet oxygen. Rose Bengal (RB), a related and well-characterized photosensitizer, is often used as a reference standard.

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Rose BengalEthanol0.86
Rose BengalWater (pH 7)0.76
Rose BengalDCM:EtOH (1:1, v/v)0.68

Experimental Protocols

Protocol 1: Assessment of Photostability

This protocol outlines a general method for quantifying the photobleaching of a photosensitizer like this compound.

  • Sample Preparation: Prepare a solution of this compound in the desired solvent or cell culture medium at a known concentration.

  • Spectrophotometer Setup: Use a spectrophotometer or a fluorescence microscope equipped with a photometer.

  • Initial Measurement: Record the initial absorbance or fluorescence intensity of the sample before prolonged light exposure.

  • Continuous Illumination: Expose the sample to a constant light source of a specific wavelength and intensity.

  • Time-course Measurement: Record the absorbance or fluorescence intensity at regular time intervals during the illumination period.

  • Data Analysis: Plot the intensity as a function of time. The rate of decrease in intensity represents the photobleaching rate. This can be fitted to an exponential decay model to determine the photobleaching quantum yield.

Protocol 2: In Vitro Phototoxicity Assay (e.g., 3T3 Neutral Red Uptake Assay)

This protocol is a common method to evaluate the phototoxic potential of a substance.

  • Cell Culture: Culture 3T3 mouse fibroblasts or another suitable cell line in 96-well plates.

  • Incubation with Test Substance: Treat the cells with various concentrations of this compound for a defined period. Include positive and negative controls.

  • Irradiation: Expose one set of plates to a non-toxic dose of UVA/visible light, while keeping a duplicate set in the dark.

  • Cell Viability Assessment: After irradiation, incubate the cells for 24 hours. Then, assess cell viability using the Neutral Red Uptake assay, which measures the accumulation of the neutral red dye in the lysosomes of viable cells.

  • Data Analysis: Compare the cell viability of the irradiated and non-irradiated cells. A significant decrease in viability in the irradiated group indicates phototoxicity.

Visualizations

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) Sn Sₙ (Higher Excited Singlet States) T1->S0 Phosphorescence Photobleaching Products Photobleaching Products T1->Photobleaching Products Reaction with O₂ or other molecules

Caption: Jablonski diagram illustrating molecular electronic transitions.

Caption: Simplified signaling pathway of Photodynamic Therapy (PDT).

phototoxicity_workflow start Start: Prepare Cell Cultures incubate Incubate cells with this compound start->incubate split Divide plates into two groups incubate->split dark Group 1: Dark Control split->dark No Light irradiate Group 2: Irradiate with Light split->irradiate Light incubate24 Incubate both groups for 24h dark->incubate24 irradiate->incubate24 viability Assess Cell Viability (e.g., Neutral Red Uptake) incubate24->viability analyze Analyze and Compare Viability Data viability->analyze end End: Determine Phototoxic Potential analyze->end

References

Technical Support Center: RB-Opd Probe Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rhodamine B-o-phenylenediamine (RB-Opd) probes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing probe quenching and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound probes?

A1: this compound probes are "turn-on" fluorescent sensors primarily designed to detect nitric oxide (NO). The probe consists of a Rhodamine B fluorophore linked to an o-phenylenediamine group. In its native state, the molecule exists in a non-fluorescent, colorless spirolactam ring structure. The o-phenylenediamine moiety acts as the NO trapper. In the presence of NO and oxygen, it undergoes a reaction to form a triazole. This transformation breaks the spirolactam ring, leading to the formation of the highly fluorescent, pink-colored open-ring amide form.[1] This mechanism provides a direct correlation between the concentration of NO and the intensity of the fluorescence signal.

Q2: What is the optimal pH for using this compound probes?

A2: this compound probes exhibit optimal performance over a wide pH range, generally between 4.0 and 13.0.[2] However, the spirolactam ring-opening can also be triggered by acidic conditions. Therefore, it is crucial to maintain a stable and appropriate pH for your specific experimental system, typically within the physiological range (pH 7.0-7.4) for live-cell imaging, to ensure that the fluorescence signal is specifically due to NO detection and not pH fluctuations.[2][3]

Q3: What are the recommended excitation and emission wavelengths for this compound probes?

A3: Once activated by NO, the this compound probe has an absorption maximum around 550-560 nm and a fluorescence emission maximum at approximately 580-585 nm.[1]

Q4: Are this compound probes photostable?

A4: Rhodamine-based dyes, including this compound, are known for their relatively high photostability compared to other fluorophores. However, like all fluorescent molecules, they are susceptible to photobleaching with prolonged or high-intensity light exposure. To minimize photobleaching, it is recommended to use the lowest possible excitation light intensity and exposure time required to obtain a satisfactory signal.

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal

Potential Cause Troubleshooting Steps
Insufficient Nitric Oxide (NO) Ensure that your experimental conditions are conducive to NO production. For cellular experiments, consider using a positive control, such as stimulating cells with lipopolysaccharide (LPS) or another known NO inducer.
Incorrect pH Verify that the pH of your buffer or medium is within the optimal range for the probe (typically physiological pH 7.0-7.4 for cell-based assays). Acidic conditions can cause the spirolactam ring to open independently of NO.
Probe Degradation Store the this compound probe stock solution protected from light and at the recommended temperature (typically -20°C) to prevent degradation. Prepare fresh working solutions before each experiment.
Suboptimal Probe Concentration The optimal probe concentration can vary between cell types and experimental conditions. Perform a concentration titration (e.g., 1-10 µM) to determine the ideal concentration for your specific application.
Inadequate Incubation Time Allow sufficient time for the probe to permeate the cells and react with NO. A typical incubation period is 30-60 minutes. You may need to optimize this for your specific cell line and experimental setup.

Problem 2: High Background Fluorescence

Potential Cause Troubleshooting Steps
Probe Aggregation High concentrations of the probe can lead to aggregation, which may cause non-specific fluorescence. Use the optimized, lowest effective concentration of the probe. Ensure the probe is fully dissolved in the working solution.
Cellular Autofluorescence Some cell types exhibit natural fluorescence. To account for this, image a control group of unstained cells using the same imaging settings.
Non-specific Binding Inadequate washing can leave unbound probe in the sample, contributing to background signal. After incubation, wash the cells thoroughly with a suitable buffer (e.g., pre-warmed PBS or imaging medium) to remove any excess probe.
Impure Probe Ensure the purity of your this compound probe. Impurities, such as free Rhodamine B, can be highly fluorescent and contribute to high background.

Problem 3: Signal Instability or Quenching

Potential Cause Troubleshooting Steps
Photobleaching Minimize the exposure of your sample to the excitation light. Use neutral density filters to reduce light intensity and acquire images only when necessary.
Presence of Quenchers Certain metal ions (e.g., Fe³⁺, Cu²⁺) or high concentrations of other reactive oxygen species (ROS) might interfere with the probe's fluorescence, although this compound probes are generally selective for NO. Ensure your experimental medium is free from potential quenchers.
High Probe Concentration At high concentrations, Rhodamine B can form non-fluorescent dimers, leading to self-quenching. Adhere to the recommended concentration range.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound probes. Note that optimal conditions may vary depending on the specific experimental setup.

Parameter Value Reference
Excitation Wavelength (λex) ~550-560 nm
Emission Wavelength (λem) ~580-585 nm
Optimal pH Range 4.0 - 13.0
Recommended Probe Concentration (Live Cells) 1 - 10 µM
Typical Incubation Time (Live Cells) 30 - 60 minutes
Limit of Detection (LOD) for NO ~68.2 nM

Experimental Protocols

Protocol 1: Live-Cell Imaging of Nitric Oxide

  • Cell Seeding: Seed cells on a suitable imaging plate or coverslip and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. Immediately before use, dilute the stock solution in a live-cell imaging medium (e.g., phenol red-free medium) to the final working concentration (typically 1-10 µM).

  • Induction of NO Production (if applicable): If studying induced NO production, treat the cells with your compound of interest or a positive control (e.g., LPS) for the desired duration.

  • Probe Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound probe working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes to allow for probe uptake and reaction with NO.

  • Washing: Remove the probe solution and wash the cells three times with pre-warmed imaging medium to remove any unbound probe.

  • Imaging: Place the sample on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂). Acquire images using a filter set appropriate for Rhodamine (e.g., TRITC or Texas Red channel).

  • Image Analysis: Quantify the fluorescence intensity using appropriate image analysis software. The increase in fluorescence corresponds to the level of NO.

Visualizations

RB_Opd_Mechanism RB_Opd_Spirolactam This compound (Spirolactam Form) Non-fluorescent (Colorless) RB_Opd_Open This compound (Open-Ring Amide) Highly Fluorescent (Pink) RB_Opd_Spirolactam->RB_Opd_Open Ring Opening NO Nitric Oxide (NO) + O2 NO->RB_Opd_Spirolactam Reaction with o-phenylenediamine Troubleshooting_Workflow start Start: Fluorescence Signal Issue d_signal_level Signal Level? start->d_signal_level decision decision process process result result p_low_signal Check: 1. NO Production (Positive Control) 2. pH of Medium 3. Probe Concentration & Integrity 4. Incubation Time d_signal_level->p_low_signal Weak / None d_background High Background? d_signal_level->d_background Strong but High Background r_optimized Optimized Signal p_low_signal->r_optimized Adjust Parameters p_high_background Check: 1. Probe Concentration (Aggregation) 2. Autofluorescence (Unstained Control) 3. Washing Steps 4. Probe Purity d_background->p_high_background Yes p_photobleaching Check: 1. Excitation Light Intensity 2. Exposure Time 3. Presence of Quenchers d_background->p_photobleaching No (Signal is Unstable) p_high_background->r_optimized Improve Conditions p_photobleaching->r_optimized Minimize Exposure

References

Technical Support Center: Cell Viability Assessment in Conjunction with RB Protein Staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assessing cell viability in experiments involving Retinoblastoma (RB) protein detection. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers and drug development professionals.

A Note on "RB-Opd Staining": The term "this compound staining" likely refers to an immunoassay for the Retinoblastoma (RB) protein, where detection is achieved using a Horseradish Peroxidase (HRP) enzyme conjugate and its chromogenic substrate, o-Phenylenediamine (OPD). This method is commonly used in techniques like immunocytochemistry (ICC), immunohistochemistry (IHC), or ELISA. A critical consideration is that the fixation and permeabilization steps required for intracellular staining of the RB protein are terminal to the cells. Therefore, cell viability cannot be assessed on the same cells that have been stained for RB. Viability must be measured in a parallel culture that has been exposed to the same experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Can I measure the viability of the exact same cells after I have stained them for the RB protein?

A: No. Standard immunocytochemistry (ICC) protocols required to stain intracellular proteins like RB involve cell fixation (e.g., with paraformaldehyde) and permeabilization (e.g., with Triton X-100 or saponin). These processes irreversibly damage the cell membrane and kill the cell.[1] Therefore, viability assays that rely on membrane integrity (like Trypan Blue, Propidium Iodide) or metabolic activity (like MTT, Resazurin, or ATP assays) cannot be performed on immunostained cells.[2][3] The correct approach is to use parallel cultures: one set of cells is used for RB staining, and an identical, co-treated set is used for the viability assay.

Q2: How can I correlate RB protein expression with cell viability data?

A: Correlation requires running parallel experiments. You would treat multiple, identical sets of cell cultures with your compound(s) of interest.

  • Set 1 (RB Expression): Process these cells for RB protein detection via immunocytochemistry or western blot. Quantify the signal (e.g., fluorescence intensity, optical density).

  • Set 2 (Cell Viability): Use these cells to perform a cell viability assay (e.g., MTT, Resazurin, or flow cytometry with a viability dye). You can then plot the RB expression level against the percentage of viable cells for each treatment condition to determine the correlation.

Q3: My OPD signal is developing too quickly and the background is very high. What is the cause?

A: This is typically due to excessive enzyme activity or non-specific antibody binding.

  • High Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies behind.[1] Increase the number and duration of wash steps.

  • Endogenous Peroxidase Activity: Some cell types have endogenous peroxidases that can react with your substrate. Quench this activity by pre-treating your fixed cells with a hydrogen peroxide (H₂O₂) solution before adding the primary antibody.

  • Cross-Reactivity: Your secondary antibody might be cross-reacting with other proteins in your sample. Ensure it is specific to the host species of your primary antibody.[1]

Q4: I am not getting any signal or the staining for RB is very weak. What should I do?

A: Weak or no signal can stem from multiple issues in the staining protocol or with the cells themselves.

  • Inactive Reagents: Ensure your HRP conjugate and OPD substrate are active and have not expired. The OPD solution should be freshly prepared.

  • Incorrect Antibody: Confirm you are using a primary antibody validated for the application (e.g., ICC) and that the secondary antibody recognizes the primary's host species.

  • Low Target Expression: The RB protein may not be sufficiently expressed in your cells or under your experimental conditions. Include a positive control cell line known to express RB.

  • Suboptimal Incubation Times: Antibody incubation times may be too short. Try extending them, for example, by incubating the primary antibody overnight at 4°C.

  • Reagent pH: The pH of the OPD substrate buffer is critical for the enzymatic reaction. Ensure it is at the optimal pH, typically around 5.0.

Q5: What are the common artifacts I should look out for during staining?

A: Artifacts are artificial features that can interfere with diagnosis. Common artifacts include stain deposits from unfiltered solutions, residual wax if using paraffin-embedded sections, and "corn flake" artifacts from bubbles trapped over nuclei. Proper specimen handling and using fresh, filtered reagents can prevent many of these issues.

Troubleshooting Guides
Table 1: Troubleshooting RB Immunostaining (HRP-OPD Detection)
Problem Possible Cause Recommended Solution
High Background 1. Primary or secondary antibody concentration is too high.Titrate both antibodies to determine the optimal dilution.
2. Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host).
3. Inadequate washing between steps.Increase the number and/or duration of wash steps.
4. Endogenous peroxidase activity in cells.Pre-treat fixed cells with 3% H₂O₂ in methanol or PBS before primary antibody incubation.
Weak or No Signal 1. Low expression of the RB protein.Use a positive control cell line. If expression is truly low, consider a more sensitive detection method.
2. Inactive primary or secondary antibody.Use new, validated antibodies. Ensure proper storage conditions.
3. Inactive HRP enzyme or OPD substrate.Use fresh OPD substrate solution. Verify the activity of the HRP conjugate.
4. Suboptimal pH of the substrate buffer.Prepare the substrate buffer fresh and verify the pH is optimal for OPD (typically pH 5.0).
Uneven Staining 1. Cells dried out during the procedure.Keep the sample covered in liquid at all times. Use a humidity chamber for long incubations.
2. Uneven application of reagents.Ensure the entire cell monolayer is evenly covered with each reagent.
3. Cell clumping or uneven density.Ensure you plate a single-cell suspension and that the monolayer is of uniform confluency.
Table 2: Troubleshooting Parallel Cell Viability Assays
Assay Type Problem Possible Cause Recommended Solution
MTT / XTT / Resazurin High background absorbance/fluorescence. 1. Contamination of media or reagents.Use sterile technique and fresh, high-purity reagents.
2. Extended incubation with the reagent.Optimize the incubation time; long exposures can be cytotoxic.
3. Interference from test compounds.Run a control with the compound in cell-free media to check for direct reduction of the reagent.
Trypan Blue High percentage of dead cells in negative control. 1. Harsh trypsinization or cell scraping.Use a lower trypsin concentration, reduce incubation time, or handle cells more gently.
2. Extended incubation in Trypan Blue.Count cells immediately after staining, as prolonged exposure can be toxic to live cells.
3. High background from serum proteins.Pellet cells and resuspend in protein-free PBS before staining.
Flow Cytometry (PI / 7-AAD) Poor separation between live and dead populations. 1. Incorrect instrument settings (voltage, compensation).Set up appropriate controls (unstained, single-stained) to correctly set voltages and compensation.
2. Delayed analysis after staining.Analyze samples promptly (ideally within 4 hours), as viability can decrease over time in staining buffer.
3. Cell clumps or debris.Filter the cell suspension through a nylon mesh before analysis.
Experimental Protocols & Workflows

Diagram 1: Experimental Workflow

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Parallel Assays cluster_1a Group A: RB Protein Staining cluster_1b Group B: Cell Viability Assay cluster_2 Phase 3: Data Analysis start Start with Healthy Cell Culture plate Plate Cells in Multiple Wells/Plates start->plate treat Apply Experimental Treatments (e.g., Drug Compounds) plate->treat split Divide Treated Plates into Two Groups treat->split fix Fix & Permeabilize Cells split->fix Group A viability_assay Perform Viability Assay (e.g., MTT, Resazurin, Flow Cytometry) split->viability_assay Group B stain Perform RB Immunocytochemistry (HRP-OPD Detection) fix->stain acquire_rb Image Acquisition & Signal Quantification stain->acquire_rb analyze Correlate RB Expression Data with Cell Viability Data acquire_rb->analyze acquire_via Read Absorbance/Fluorescence or Run Flow Cytometer viability_assay->acquire_via acquire_via->analyze end Conclusion analyze->end G start High Background in This compound Staining control1 Did you run a 'no primary antibody' control? start->control1 cause1 High background is likely from non-specific secondary antibody binding. control1->cause1 Yes, and it's high control2 Did you run a 'no secondary antibody' control? control1->control2 No, or it's clean solution1 Solutions: 1. Decrease secondary Ab concentration. 2. Increase blocking stringency/time. 3. Ensure secondary Ab is not cross-reactive. cause1->solution1 cause2 High background is likely from endogenous peroxidase activity. control2->cause2 Yes, and it's high cause3 Background is likely from non-specific primary antibody binding. control2->cause3 No, or it's clean solution2 Solution: Include a hydrogen peroxide (H₂O₂) quenching step after fixation. cause2->solution2 solution3 Solutions: 1. Decrease primary Ab concentration. 2. Increase wash steps after primary Ab. 3. Check antibody datasheet for specificity. cause3->solution3

References

Technical Support Center: Nitric Oxide Imaging with RB-Opd

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nitric oxide (NO) imaging using the fluorescent probe RB-Opd. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide?

This compound (also known as NO-red) is a highly sensitive and selective fluorescent probe designed for the detection of nitric oxide (NO). It consists of a rhodamine B fluorophore, which is responsible for its fluorescent properties, and an o-phenylenediamine (OPD) moiety that serves as the NO-reactive site. In its native state, this compound is non-fluorescent. In the presence of NO and oxygen, the OPD group undergoes a chemical reaction to form a triazole, which in turn "switches on" the fluorescence of the rhodamine B component. This reaction allows for the visualization and quantification of NO production in live cells.

Q2: What are the excitation and emission wavelengths for this compound?

The optimal spectral properties for this compound are:

  • Excitation Wavelength (λex): 550 nm[1]

  • Emission Wavelength (λem): 590 nm[1][2][3]

Q3: Is this compound suitable for live-cell imaging?

Yes, this compound is designed for and has been successfully used in live-cell imaging to monitor both exogenous and endogenous nitric oxide production.[4] Its cell-permeable nature allows it to be loaded into living cells for real-time analysis of NO dynamics.

Q4: What is the stability and recommended storage for this compound?

This compound is typically supplied as a solid. For long-term storage, it should be kept at 4°C and protected from light. Stock solutions are usually prepared in dimethyl sulfoxide (DMSO) and can be stored at -20°C for short periods, though fresh preparation is often recommended to avoid degradation.

Troubleshooting Guide

Issue 1: Weak or No Fluorescent Signal

Q: I am not observing any fluorescence, or the signal is very weak after adding this compound and stimulating my cells. What could be the problem?

A: A weak or absent signal can be due to several factors, ranging from probe handling to the biological system itself. Here are some common causes and solutions:

  • Insufficient NO Production: The primary reason for a lack of signal is often that the cells are not producing enough NO to be detected.

    • Solution: Ensure your method of stimulating NO production (e.g., using lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for inducible nitric oxide synthase (iNOS), or a calcium ionophore like A23187 for endothelial nitric oxide synthase (eNOS)) is effective for your cell type. Include a positive control, such as cells treated with an NO donor (e.g., SNAP or DEA NONOate), to confirm that the probe is working correctly.

  • Incorrect Probe Concentration: The concentration of this compound may be too low for optimal signal detection.

    • Solution: The optimal probe concentration can vary between cell types. It is recommended to perform a concentration titration to find the ideal concentration for your specific experiment. A starting concentration of 1 µM can be used as a guideline.

  • Inadequate Incubation Time: The probe may not have had sufficient time to be taken up by the cells and react with NO.

    • Solution: Optimize the incubation time for both probe loading and post-stimulation imaging. A typical incubation time for probe loading is around 30 minutes.

  • Photobleaching: Rhodamine-based dyes can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light exposure.

    • Solution: Minimize the exposure of your samples to the excitation light. Use the lowest possible laser power and exposure time that still allows for adequate signal detection. Consider using an anti-fade mounting medium if you are imaging fixed cells.

  • Incorrect Microscope Filter Sets: The excitation and emission filters on your microscope must be appropriate for the spectral properties of this compound (λex=550 nm, λem=590 nm).

    • Solution: Verify that your microscope's filter sets match the excitation and emission maxima of this compound.

Issue 2: High Background Fluorescence

Q: I am observing high background fluorescence, which is making it difficult to distinguish the specific NO signal. What can I do to reduce it?

A: High background can obscure the specific signal from NO production. Here are some common causes and troubleshooting steps:

  • Excess Probe Concentration: Using too much this compound can lead to high, non-specific background fluorescence.

    • Solution: As with a weak signal, titrate the probe concentration to find the optimal balance between signal and background.

  • Incomplete Removal of Extracellular Probe: Residual probe in the imaging medium can contribute to background fluorescence.

    • Solution: After loading the cells with this compound, wash them thoroughly with fresh, pre-warmed buffer or medium before imaging to remove any unbound probe.

  • Autofluorescence: Some cell types naturally exhibit autofluorescence, which can interfere with the signal from the probe.

    • Solution: Image an unstained control sample of your cells under the same imaging conditions to assess the level of autofluorescence. If it is significant, you may need to use spectral unmixing techniques if your imaging software supports it, or consider using a probe with a different spectral profile.

  • Probe Aggregation: If the probe is not fully dissolved, aggregates can form, leading to bright, punctate background staining.

    • Solution: Ensure that the this compound stock solution is fully dissolved in high-quality, anhydrous DMSO. Before use, you can centrifuge the diluted probe solution to pellet any aggregates.

Issue 3: Signal Specificity and Interference

Q: How can I be sure that the fluorescence I am observing is specific to nitric oxide and not from other reactive species?

A: While this compound is designed to be selective for NO, it's crucial to perform controls to confirm the specificity of the signal.

  • Interference from Other Reactive Species: Some fluorescent probes can react with other reactive oxygen species (ROS) or reactive nitrogen species (RNS), leading to false-positive signals. A variant of this compound, dthis compound, has been shown to have high selectivity for NO over species like dehydroascorbic acid, ascorbic acid, and methylglyoxal. However, the original this compound may show some interference from cysteine.

    • Solution: To confirm that the signal is NO-dependent, pre-treat your cells with a nitric oxide synthase (NOS) inhibitor, such as L-NAME (a general NOS inhibitor) or 1400W (a specific iNOS inhibitor), before stimulating NO production. A significant reduction in the fluorescent signal in the presence of the inhibitor indicates that the signal is specific to NOS-derived NO.

  • Probe Oxidation: In some cases, the probe itself can be oxidized by other cellular components, leading to non-specific fluorescence.

    • Solution: Include a negative control where cells are loaded with this compound but are not stimulated to produce NO. This will help you determine the baseline fluorescence of the probe in your cells.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for nitric oxide imaging experiments using this compound and related probes.

Table 1: Spectral Properties of this compound

ParameterValueReference
Excitation Wavelength (λex)550 nm
Emission Wavelength (λem)590 nm

Table 2: Typical Experimental Parameters for Live-Cell Imaging

ParameterRecommended Range/ValueNotesReference
Probe Concentration 1 - 10 µMOptimal concentration should be titrated for each cell type.
Probe Loading Time 30 minutesMay need optimization depending on cell permeability.
Incubation Temperature 37°CMaintain physiological conditions for live cells.
NO Inducer (LPS/IFN-γ) 1 µg/mL LPS, 20 ng/mL IFN-γFor iNOS induction in macrophages (e.g., RAW 264.7 cells).
NO Inducer (A23187) 5 µMFor eNOS stimulation in endothelial cells (e.g., HUVECs).
NOS Inhibitor (L-NAME) 500 µMPre-incubation for 2 hours can be effective.
NOS Inhibitor (1400W) 100 µMSpecific for iNOS.

Experimental Protocols

Key Experiment: Imaging Endogenous NO Production in Macrophages

This protocol describes the induction of nitric oxide production in RAW 264.7 macrophage cells using LPS and IFN-γ and subsequent imaging with this compound.

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound probe

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • L-NAME (for negative control)

  • Fluorescence microscope with appropriate filter sets

Methodology:

  • Cell Culture: Plate RAW 264.7 cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency (typically 70-80%).

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

    • Prepare working solutions of LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 20 ng/mL) in complete culture medium.

    • For the negative control, prepare a working solution of L-NAME (e.g., 500 µM) in complete culture medium.

  • Induction of NO Production:

    • For the experimental group, replace the culture medium with the medium containing LPS and IFN-γ.

    • For the negative control group, pre-incubate the cells with L-NAME for 2 hours, then replace the medium with fresh medium containing L-NAME, LPS, and IFN-γ.

    • For the unstimulated control, replace the medium with fresh complete culture medium.

    • Incubate all groups for the desired time to allow for iNOS expression and NO production (e.g., 16 hours).

  • Probe Loading:

    • Prepare a loading solution of this compound in serum-free medium or a suitable buffer (e.g., HBSS) at the desired final concentration (e.g., 1 µM).

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS or HBSS.

    • Add the this compound loading solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the loading solution and wash the cells twice with pre-warmed PBS or HBSS to remove any extracellular probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer (e.g., HBSS) to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation: ~550 nm, Emission: ~590 nm).

    • Acquire images from the stimulated, unstimulated, and L-NAME-treated groups.

  • Data Analysis:

    • Quantify the fluorescence intensity of the cells in each group using appropriate image analysis software.

    • Compare the fluorescence intensity of the stimulated group to the unstimulated and L-NAME-treated groups to determine the extent of NO-specific fluorescence.

Visualizations

Nitric Oxide Signaling Pathway

NitricOxideSignaling cluster_activation eNOS/nNOS Activation (Ca2+ dependent) cluster_induction iNOS Induction (Ca2+ independent) cluster_synthesis NO Synthesis cluster_downstream Downstream Effects Agonist Agonist (e.g., Acetylcholine) Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2 Ca2+ ER->Ca2 Calmodulin Calmodulin Ca2->Calmodulin CaM Ca2+-Calmodulin Complex Calmodulin->CaM eNOS_nNOS eNOS / nNOS (constitutive) CaM->eNOS_nNOS NO Nitric Oxide (NO) eNOS_nNOS->NO Cytokines Inflammatory Stimuli (LPS, IFN-γ) iNOS_induction iNOS Gene Transcription Cytokines->iNOS_induction iNOS iNOS (inducible) iNOS_induction->iNOS iNOS->NO L_Arginine L-Arginine L_Arginine->NO O2, NADPH L_Citrulline L-Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response

Caption: Nitric oxide signaling pathways initiated by eNOS/nNOS and iNOS.

Experimental Workflow for NO Imaging with this compound

experimental_workflow start Start: Plate Cells induce_no Induce NO Production (e.g., LPS/IFN-γ) start->induce_no control_group Control Groups: - Unstimulated - NOS Inhibitor (L-NAME) start->control_group incubation Incubate (e.g., 16 hours) induce_no->incubation control_group->incubation load_probe Load Cells with this compound (e.g., 1 µM, 30 min) incubation->load_probe wash Wash to Remove Extracellular Probe load_probe->wash image Fluorescence Microscopy (Ex: 550 nm, Em: 590 nm) wash->image analyze Image Analysis and Quantification image->analyze end End: Compare Results analyze->end

Caption: Experimental workflow for imaging nitric oxide with this compound.

References

RB-Opd probe stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as general guidance for researchers working with novel chemical probes targeting the Retinoblastoma (RB) pathway. As there is no publicly available data for a specific probe named "RB-Opd," this guide is based on established best practices for the handling, storage, and use of small molecule inhibitors in a research setting. Always refer to any specific instructions provided by the probe's manufacturer or supplier.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound probe powder?

A1: Lyophilized small molecule inhibitors should generally be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] It is crucial to keep the container tightly sealed and stored with a desiccant to protect it from moisture.[1]

Q2: What is the best way to prepare and store stock solutions of the this compound probe?

A2: To prepare a stock solution, it is recommended to use a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[2] For long-term storage, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[2] Limiting freeze-thaw cycles to one or two is advisable as repeated cycles can lead to probe degradation.[2]

Q3: What are the initial signs of probe degradation I should watch for?

A3: The first signs of degradation can be visual. These include changes in the color or appearance of the solid probe or the formation of a precipitate in a solution that was previously clear. A more definitive sign is a loss of biological activity in your experiments or the appearance of unexpected peaks during analytical analysis, such as High-Performance Liquid Chromatography (HPLC).

Q4: What concentration of DMSO is safe for my cell-based assays?

A4: The tolerance to DMSO varies between different cell lines. A general guideline is to keep the final concentration of DMSO in your cell culture media below 0.5%. However, for sensitive cell lines, a concentration of less than 0.1% is often recommended. It is essential to always include a vehicle control (media with the same final DMSO concentration as the experimental samples) to account for any effects of the solvent on the cells.

Probe Stability and Storage Conditions

The stability of the this compound probe will depend on its specific chemical structure. Users should perform their own stability studies to determine the optimal conditions. The table below provides a template for summarizing stability data under various common storage conditions.

Storage ConditionFormRecommended DurationPurity after Duration (e.g., by HPLC)Notes
-20°C with desiccantLyophilizedUp to 3 years>98%Protect from light and moisture.
4°C with desiccantLyophilizedUp to 2 years>98%Suitable for short-term storage; protect from light.
Room Temperature (20-25°C)LyophilizedVariableTo be determined (TBD)Generally not recommended for long-term storage.
-80°CIn DMSO>1 yearTBDAliquot to avoid freeze-thaw cycles.
-20°CIn DMSOUp to 6 monthsTBDAliquot to avoid freeze-thaw cycles.
4°CIn Aqueous Buffer<24 hoursTBDStability in aqueous solutions is often limited. Prepare fresh.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using the this compound probe in cellular assays.

IssuePossible CauseRecommended Solution
Probe Precipitates Upon Thawing or Dilution in Aqueous Buffer The solubility limit of the probe has been exceeded at the storage temperature or in the aqueous buffer.Gently warm the solution (if the probe's stability permits) and vortex to help redissolve it. If precipitation persists, centrifuge the vial and use the supernatant, but it is critical to re-quantify the concentration. For future experiments, consider storing at a lower concentration or using a different solvent system.
Inconsistent or Non-Reproducible Experimental Results 1. Degradation of the probe due to improper storage or multiple freeze-thaw cycles. 2. Inconsistent cell seeding or handling techniques. 3. Pipetting errors when preparing dilutions.1. Perform an analytical check (e.g., HPLC) to confirm the purity and concentration of the probe. Use a fresh aliquot for each experiment. 2. Standardize cell culture and plating procedures. Ensure even cell distribution when seeding plates. 3. Calibrate pipettes regularly and ensure proper pipetting technique.
High Background or Off-Target Effects 1. The probe concentration is too high. 2. The final DMSO concentration is causing cellular stress or other off-target effects.1. Perform a dose-response experiment to determine the optimal, lowest effective concentration of the probe. 2. Ensure the final DMSO concentration is consistent across all wells, including a vehicle-only control, and is kept as low as possible (ideally ≤0.1%).
Loss of Probe's Biological Activity 1. The probe has degraded during storage or handling. 2. The probe has adsorbed to the surface of the storage container.1. Confirm the probe's integrity using an analytical method like HPLC or mass spectrometry. If degradation is confirmed, use a fresh stock. 2. Consider using low-adsorption plasticware for storage and preparation of dilute solutions.

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound Probe

This protocol provides a general method for reconstituting a lyophilized small molecule probe to create a high-concentration stock solution.

  • Equilibration: Before opening, allow the vial of lyophilized powder to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect probe stability.

  • Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the calculated volume of a suitable anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution for some compounds, but this should be tested for its effect on stability.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected, low-adsorption vials. Store the aliquots at -20°C or -80°C.

Protocol for Assessing Probe Stability by HPLC

This protocol outlines a general procedure for evaluating the stability of the this compound probe in a specific solvent or buffer over time.

  • Sample Preparation: Prepare a solution of the this compound probe at a known concentration in the solvent or buffer of interest (e.g., 10 µM in cell culture medium).

  • Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution by a validated HPLC method to determine the initial purity and concentration. This serves as the baseline.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of the incubated solution and analyze it by HPLC.

  • Data Analysis: Compare the purity (peak area of the parent compound relative to total peak area) at each time point to the Time 0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Visualizations

RB Signaling Pathway

The Retinoblastoma (RB) protein is a critical tumor suppressor that functions as a gatekeeper of the cell cycle. In its active, hypophosphorylated state, RB binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry. The progression of the cell cycle into the S phase is driven by the phosphorylation and inactivation of RB by Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes. An "this compound probe" would likely be designed to modulate a component of this pathway.

RB_Signaling_Pathway cluster_G1 G1 Phase cluster_S G1/S Transition Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates RB pRb CyclinD_CDK46->RB phosphorylates p1_point CyclinD_CDK46->p1_point p16 p16 (INK4a) p16->CyclinD_CDK46 inhibits RB_E2F pRb-E2F Complex RB->RB_E2F E2F E2F E2F->RB_E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates transcription for RB_E2F->E2F releases CyclinE_CDK2->RB hyper-phosphorylates p2_point CyclinE_CDK2->p2_point P P p1_point->RB p2_point->RB

Caption: The RB pathway controls the G1-S cell cycle transition.

Experimental Workflow: Assessing Probe Stability

The following diagram illustrates a typical workflow for determining the stability of a chemical probe under specific experimental conditions.

Stability_Workflow Start Prepare Probe Solution in Buffer of Interest T0 Analyze Time 0 Sample (e.g., by HPLC) Start->T0 Incubate Incubate Solution at Desired Temperature (e.g., 37°C) Start->Incubate TimeX Withdraw Aliquot at Time X Incubate->TimeX AnalyzeX Analyze Time X Sample (e.g., by HPLC) TimeX->AnalyzeX Compare Compare Purity/Concentration to Time 0 AnalyzeX->Compare Decision Probe Stable? Compare->Decision End Proceed with Experiment Decision->End Yes Reassess Reassess Conditions (e.g., lower temp, shorter time) Decision->Reassess No

References

Technical Support Center: Calibrating RB-Opd Fluorescence for Quantitative NO Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RB-Opd and similar rhodamine-based o-phenylenediamine fluorescent probes for quantitative nitric oxide (NO) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of NO detection by this compound?

This compound (Rhodamine B-o-phenylenediamine) probes are part of the broader family of diaminorhodamine (DAR) dyes. The detection of nitric oxide is not a direct reaction with NO itself, but rather with its reactive intermediates, such as dinitrogen trioxide (N₂O₃), which are formed in the presence of oxygen.[1] The o-phenylenediamine moiety of the probe reacts with these intermediates, leading to the formation of a highly fluorescent triazole product. This reaction causes a significant increase in fluorescence intensity, allowing for the quantification of NO.[2][3][4]

Q2: What are the key performance characteristics of rhodamine-based NO probes?

Rhodamine-based probes like those in the DAR series are known for their long-wavelength excitation and emission, which helps to minimize background autofluorescence from cells and tissues.[4] They generally exhibit high photostability compared to fluorescein-based probes (DAF series) and their fluorescence is often independent of pH over a wide physiological range.

Q3: What is the recommended protocol for loading cells with this compound AM ester?

The acetoxymethyl (AM) ester form of this compound is a cell-permeable version of the dye. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeable probe. A general protocol for loading cells is as follows, though optimal concentrations and incubation times should be determined empirically for each cell type.

Experimental Protocols

Protocol 1: Intracellular NO Detection with Rhodamine-Based o-Phenylenediamine AM Esters (e.g., this compound AM)

1. Reagent Preparation:

  • Prepare a 1 to 5 mM stock solution of the rhodamine-based o-phenylenediamine AM ester in high-quality, anhydrous dimethyl sulfoxide (DMSO).
  • Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture to prevent hydrolysis.

2. Cell Culture:

  • Plate cells in a suitable format for fluorescence detection, such as a 96-well black-walled plate or on coverslips in a petri dish.

3. Probe Loading:

  • On the day of the experiment, dilute the AM ester stock solution to a final working concentration of 1-10 µM in a suitable buffer (e.g., Hanks and Hepes buffer). The optimal concentration should be determined for your specific cell line and experimental conditions.
  • To reduce the leakage of the de-esterified probe, an anion transport inhibitor like probenecid (1-2.5 mM) can be added to the cell medium.
  • Incubate the cells with the probe-containing solution for 30-60 minutes at 37°C, protected from light.

4. Washing:

  • Remove the loading solution and wash the cells twice with dye-free buffer to remove any extracellular probe. If an anion transport inhibitor was used, include it in the wash buffer.

5. NO Induction and Measurement:

  • Induce nitric oxide production in your experimental group.
  • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission wavelengths for the specific rhodamine derivative.

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal
Possible Cause Troubleshooting Step
Inefficient Probe Loading Optimize probe concentration (try a range from 1-10 µM) and incubation time (30-120 minutes). Ensure the DMSO used for the stock solution is anhydrous, as AM esters are sensitive to hydrolysis.
Incomplete De-esterification Allow sufficient incubation time for intracellular esterases to cleave the AM group. This can be verified by fluorescence quenching with Mn²⁺, which only binds to the de-esterified indicator.
Probe Leakage Use an anion transport inhibitor like probenecid (1-2.5 mM) in the loading and wash buffers to prevent the efflux of the de-esterified probe.
Photobleaching Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium for fixed cells. When focusing, use transmitted light or a neighboring, non-critical area of the sample.
Incorrect Microscope Settings Ensure the excitation and emission filters match the spectral properties of the this compound probe. Check that the light source is properly aligned and the detector gain is set appropriately.
Problem 2: High Background Fluorescence
Possible Cause Troubleshooting Step
Cellular Autofluorescence Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a probe with red-shifted excitation and emission wavelengths. Autofluorescence is often more prominent in the blue-green spectrum. For fixed cells, treatment with sodium borohydride or commercial quenching agents can reduce aldehyde-induced autofluorescence.
Extracellular Probe Ensure thorough washing after probe loading to remove any residual extracellular dye.
Non-specific Staining Optimize blocking steps if using antibodies in conjunction with the NO probe. Ensure all reagents are properly dissolved and centrifuged to remove aggregates.
Contaminated Media or Buffers Use phenol red-free media for imaging, as phenol red is fluorescent. Reduce the concentration of fetal bovine serum (FBS) in the imaging buffer, as it can be a source of background fluorescence.
Problem 3: Non-linear or Unreliable Calibration Curve
Possible Cause Troubleshooting Step
Inner Filter Effect At high concentrations, the fluorescent dye can reabsorb emitted light, leading to a non-linear relationship between concentration and fluorescence. Prepare a dilution series of the NO donor or a stable fluorescent standard to determine the linear range of your instrument.
Detector Saturation If the fluorescence signal is too high, the detector can become saturated, leading to a plateau in the calibration curve. Reduce the detector gain, excitation light intensity, or exposure time. Use the instrument's software to identify and avoid saturated pixels.
Instability of NO Standard Prepare fresh dilutions of the NO donor for each experiment. NO is a highly reactive and short-lived molecule.
Incorrect Background Subtraction The offset setting on some microscopes can introduce errors in quantitative measurements. Ensure that the background is not set to absolute zero, as this can clip low-intensity data. Always subtract the average background intensity from a region without cells before performing quantitative analysis.

Quantitative Data Summary

Parameter Rhodamine-Based Probes (General) Fluorescein-Based Probes (e.g., DAF-2)
Excitation Wavelength ~520-560 nm~495 nm
Emission Wavelength ~580-605 nm~515 nm
pH Sensitivity Generally low, stable over a wide pH range (e.g., pH 4-12)High, fluorescence is pH-dependent
Photostability Generally higher than fluorescein-based probesProne to photobleaching
Selectivity High selectivity for NO over other reactive oxygen and nitrogen species (ROS/RNS)Does not react with NO₂⁻, NO₃⁻, O₂⁻, H₂O₂, or ONOO⁻ in the absence of NO
Detection Limit Can be in the nanomolar range (e.g., 38 nM for one probe)~5 nM in vitro

Visualizations

Signaling Pathway: eNOS Activation and NO Production

enos_activation cluster_receptor Cell Membrane cluster_cytosol Cytosol Receptor Receptor PI3K PI3K Receptor->PI3K Activates Ligand Ligand Ligand->Receptor Binding Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active Citrulline L-Citrulline

Caption: Simplified signaling pathway of endothelial nitric oxide synthase (eNOS) activation leading to NO production.

Experimental Workflow: Quantitative NO Analysis

experimental_workflow Start Start Cell_Culture Plate cells in 96-well plate Start->Cell_Culture Prepare_Probe Prepare this compound AM working solution Cell_Culture->Prepare_Probe Load_Cells Incubate cells with probe (30-60 min) Prepare_Probe->Load_Cells Wash_Cells Wash cells twice with dye-free buffer Load_Cells->Wash_Cells Induce_NO Add NO donor or experimental treatment Wash_Cells->Induce_NO Measure_Fluorescence Acquire fluorescence images or plate reader data Induce_NO->Measure_Fluorescence Analyze_Data Perform background subtraction and quantify intensity Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for quantitative intracellular NO analysis using a fluorescent probe.

Logical Relationship: Troubleshooting Low Signal-to-Noise Ratio

troubleshooting_snr cluster_signal Low Signal Issues cluster_noise High Noise Issues Low_SNR Low Signal-to-Noise Ratio Weak_Signal Weak Signal Low_SNR->Weak_Signal High_Background High Background Low_SNR->High_Background Photobleaching Photobleaching Weak_Signal->Photobleaching Inefficient_Loading Inefficient Loading Weak_Signal->Inefficient_Loading Autofluorescence Autofluorescence High_Background->Autofluorescence Extracellular_Probe Extracellular Probe High_Background->Extracellular_Probe

Caption: Logical relationship between a low signal-to-noise ratio and its potential underlying causes.

References

Validation & Comparative

Validating the Specificity of Rhodamine-Based o-Phenylenediamine Probes for Nitric Oxide Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of nitric oxide (NO), accurate and specific detection is paramount. This guide provides a comprehensive comparison of rhodamine-based fluorescent probes utilizing an o-phenylenediamine (Opd) moiety for NO detection, herein referred to as RB-Opd type probes. We objectively evaluate their performance against other commonly used alternatives, namely DAF-FM and DAR-4M, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Introduction to this compound Type Probes

Rhodamine-based probes are a class of fluorescent sensors widely employed for the detection of various analytes due to their excellent photophysical properties, including high fluorescence quantum yields and photostability. In the context of nitric oxide detection, probes incorporating an o-phenylenediamine (Opd) group have emerged as a promising option. The underlying detection mechanism involves the specific reaction of NO with the Opd moiety, leading to the formation of a highly fluorescent triazole product. This "turn-on" fluorescence response provides a robust signal for NO detection. Two notable examples of this class of probes are ROPD and dthis compound.

Comparative Analysis of Nitric Oxide Probes

The selection of an appropriate fluorescent probe for nitric oxide detection is contingent on various factors, including sensitivity, specificity, and the experimental conditions of the study. Below is a comparative summary of key performance metrics for this compound type probes and other widely used NO sensors.

FeatureROPDdthis compoundDAF-FMDAR-4M
Detection Limit 68.2 nM[1]1.7 nM[2]~3 nM7 nM[3]
Response Time 2.5 min[1]< 40 s[2]> 10 min-
Optimal pH Range 4.0 - 9.3Not specified> 5.8> 4.0
Fluorescence Enhancement Not specified170-fold~160-fold840-fold
Excitation Max (nm) Not specifiedNot specified~495 nm~560 nm
Emission Max (nm) 581 nm590 nm~515 nm~575 nm
Quantum Yield (Φ) of Product Not specifiedNot specified~0.81Not specified

Note: The performance metrics listed above are compiled from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Specificity of this compound Type Probes

A critical aspect of any fluorescent probe is its specificity for the target analyte in a complex biological environment. This compound type probes have been demonstrated to exhibit high selectivity for nitric oxide over other reactive oxygen species (ROS) and reactive nitrogen species (RNS). For instance, dthis compound has shown high selectivity towards NO over dehydroascorbic acid (DHA), ascorbic acid (AA), and methylglyoxal (MGO). Another rhodamine-based probe, rh-NO-1, also demonstrated high selectivity for NO among various ROS/RNS. This high specificity is attributed to the specific chemical reaction between the o-phenylenediamine group and nitric oxide.

In contrast, while widely used, probes like DAF-FM can exhibit some limitations in specificity. For example, DAF-FM can be autoxidized, a process potentiated by light, and can also be oxidized by sources of superoxide and peroxyl radicals, leading to fluorescence that is indistinguishable from the nitric oxide adduct.

Experimental Protocols

To ensure the validity and reproducibility of experimental findings, detailed and standardized protocols are essential.

Protocol 1: In Vitro Specificity Testing of this compound Probes

This protocol outlines the procedure for evaluating the specificity of an this compound type probe against various ROS and RNS in a cell-free system.

Materials:

  • This compound type probe (e.g., ROPD, dthis compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-D,L-penicillamine - SNAP)

  • Generators of various ROS/RNS:

    • Peroxynitrite (ONOO⁻)

    • Superoxide (O₂⁻) (e.g., xanthine/xanthine oxidase system)

    • Hydrogen peroxide (H₂O₂)

    • Hydroxyl radical (•OH) (e.g., Fenton reagent)

    • Hypochlorite (OCl⁻)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the this compound probe to PBS to a final concentration of 5-10 µM.

  • Add the NO donor or the respective ROS/RNS generators to the wells at concentrations relevant to physiological or pathological conditions. A well with only the probe in PBS serves as the negative control.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific this compound probe.

  • Compare the fluorescence intensity of the wells containing different ROS/RNS to the well containing the NO donor to assess the probe's selectivity.

Protocol 2: Intracellular Nitric Oxide Detection

This protocol describes the use of a cell-permeable this compound type probe for the detection of endogenous or exogenous NO in living cells.

Materials:

  • Cell-permeable this compound probe (e.g., acetoxymethyl ester version)

  • Cell culture medium

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • NO inducer (e.g., lipopolysaccharide - LPS, and interferon-gamma - IFNγ for endogenous NO; or an NO donor for exogenous NO)

  • NOS inhibitor (e.g., L-NAME) as a negative control

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry) and allow them to adhere overnight.

  • For endogenous NO detection, treat the cells with the NO inducer (e.g., LPS/IFNγ) for a sufficient period to stimulate NO production. For a negative control, pre-incubate a set of cells with an NOS inhibitor (e.g., L-NAME) before adding the inducer.

  • Wash the cells with warm PBS or serum-free medium.

  • Load the cells with the cell-permeable this compound probe (typically 1-10 µM in serum-free medium) and incubate at 37°C for 30-60 minutes.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh culture medium or PBS to the cells.

  • For exogenous NO detection, add the NO donor to the probe-loaded cells.

  • Immediately visualize the cells using a fluorescence microscope or analyze by flow cytometry at the appropriate excitation and emission wavelengths.

Visualizing the Process

To better understand the underlying principles and experimental procedures, the following diagrams illustrate the signaling pathway of this compound probes and a typical workflow for their validation.

cluster_probe This compound Probe Non-fluorescent Probe Non-fluorescent Probe Fluorescent Product Fluorescent Product Non-fluorescent Probe->Fluorescent Product Reaction with NO Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide (NO)->Non-fluorescent Probe cluster_workflow Specificity Validation Workflow A Prepare this compound Probe Solution B Add NO Donor (Positive Control) A->B C Add various ROS/RNS Generators A->C D Incubate at 37°C B->D C->D E Measure Fluorescence Intensity D->E F Compare Fluorescence Signals E->F

References

A Comparative Guide to Nitric Oxide Detection: RB-Opd vs. DAF-FM Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. This guide provides a comprehensive comparison of two prominent fluorescent probes for NO detection: the rhodamine-based probe RB-Opd and the fluorescein-based probe DAF-FM diacetate.

This objective analysis, supported by available experimental data, will assist in selecting the optimal probe for specific research applications. We will delve into their performance characteristics, provide detailed experimental protocols, and visualize key mechanisms and workflows.

Performance Characteristics at a Glance

A clear understanding of the key performance indicators is essential for choosing the right tool for NO detection. The following table summarizes the available quantitative data for this compound and DAF-FM diacetate.

FeatureThis compound (or similar derivatives)DAF-FM Diacetate
Fluorophore Class RhodamineFluorescein
Excitation Wavelength (λex) ~550 nm~495 nm
Emission Wavelength (λem) ~590 nm~515 nm
Fluorescence Color RedGreen
Quantum Yield (Φ) of NO Adduct Not explicitly quantified, but derivatives show ~170-fold fluorescence enhancement.~0.81
Response Time Fast (within 40 seconds for derivatives)Dependent on cellular esterase activity and NO concentration
Selectivity High selectivity over various reactive species, with some derivatives showing no interference from cysteine.High selectivity for NO over reactive oxygen species (ROS).
Cell Permeability Cell-permeableCell-permeable (as the diacetate form)

Unveiling the Detection Mechanisms

The signaling pathways for both probes involve intracellular activation and a subsequent reaction with nitric oxide to produce a highly fluorescent compound.

This compound Signaling Pathway

This compound, a rhodamine-based probe, operates on a "turn-on" fluorescence mechanism. In its native state, the o-phenylenediamine (Opd) moiety quenches the fluorescence of the rhodamine fluorophore. Intracellularly, in the presence of nitric oxide, the Opd group undergoes a reaction to form a triazole, which in turn unleashes the potent fluorescence of the rhodamine dye.

RB_Opd_Pathway RB_Opd This compound (Non-fluorescent) Triazole Triazole Formation RB_Opd->Triazole Intracellular NO Nitric Oxide (NO) NO->Triazole Fluorescent_Product Fluorescent Product Triazole->Fluorescent_Product Fluorescence 'Turn-on'

This compound nitric oxide detection pathway.
DAF-FM Diacetate Signaling Pathway

DAF-FM diacetate is a cell-permeable precursor that becomes an effective NO probe after intracellular modification. Once inside the cell, esterases cleave the diacetate groups, trapping the resulting DAF-FM within the cell. DAF-FM is largely non-fluorescent until it reacts with an activated form of nitric oxide (N2O3), which is produced from NO in the presence of oxygen, to form a highly fluorescent triazole derivative.

DAF_FM_Pathway DAF_FM_DA DAF-FM Diacetate (Cell-permeable) DAF_FM DAF-FM (Non-fluorescent) DAF_FM_DA->DAF_FM Intracellular Esterases Triazole Triazole Formation DAF_FM->Triazole NO_O2 NO + O₂ → N₂O₃ NO_O2->Triazole Fluorescent_Product Fluorescent Triazole Triazole->Fluorescent_Product Strong Green Fluorescence

DAF-FM diacetate nitric oxide detection pathway.

Detailed Experimental Protocols

To ensure reliable and reproducible results, adherence to optimized experimental protocols is essential.

Protocol for Intracellular NO Detection with this compound

Note: A detailed, standardized protocol for this compound is not widely available. The following is a generalized protocol based on common practices for similar rhodamine-based fluorescent probes. Optimization for specific cell types and experimental conditions is highly recommended.

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 1-5 mM) in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

  • Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., serum-free medium or Hanks' Balanced Salt Solution - HBSS) to the desired final concentration (typically in the range of 1-10 µM).

2. Cell Preparation and Staining:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere and reach the desired confluency.

  • Remove the culture medium and wash the cells once with the chosen buffer.

  • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

3. Nitric Oxide Induction and Measurement:

  • After incubation, wash the cells twice with the buffer to remove excess probe.

  • Add fresh buffer or medium to the cells.

  • Induce NO production using the desired stimulus (e.g., agonist, cytokine).

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~550 nm and emission at ~590 nm.

Protocol for Intracellular NO Detection with DAF-FM Diacetate

1. Reagent Preparation:

  • Prepare a 5 mM stock solution of DAF-FM diacetate in high-quality, anhydrous DMSO. Aliquot and store at -20°C, desiccated and protected from light.

  • Prepare a working solution by diluting the stock solution in serum-free medium or HBSS to a final concentration of 1-10 µM.

2. Cell Preparation and Staining:

  • Culture cells to the desired confluency in an appropriate vessel.

  • Remove the culture medium and wash the cells once with warm HBSS or serum-free medium.

  • Add the DAF-FM diacetate working solution to the cells and incubate for 20-60 minutes at 37°C.

3. De-esterification and Measurement:

  • Remove the loading solution and wash the cells twice with warm HBSS or medium to remove any extracellular probe.

  • Add fresh, pre-warmed medium or buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular probe.

  • Induce NO production by adding the experimental stimulus.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at approximately 495 nm and emission at approximately 515 nm.

Experimental Workflow Visualization

A streamlined workflow is key to successful experimentation. The following diagram illustrates a typical workflow for a cell-based NO detection assay using either this compound or DAF-FM diacetate.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Probe_Loading 2. Probe Loading (this compound or DAF-FM diacetate) Cell_Culture->Probe_Loading Washing 3. Washing Probe_Loading->Washing NO_Induction 4. NO Induction (Stimulus Addition) Washing->NO_Induction Measurement 5. Fluorescence Measurement (Microscopy or Plate Reader) NO_Induction->Measurement Data_Analysis 6. Data Analysis Measurement->Data_Analysis

General experimental workflow for intracellular NO detection.

Conclusion

Both this compound and DAF-FM diacetate are valuable tools for the detection of nitric oxide in biological systems. The choice between them will largely depend on the specific requirements of the experiment.

  • DAF-FM diacetate is a well-established and thoroughly characterized probe with a wealth of supporting literature and detailed protocols. Its green fluorescence is compatible with many common filter sets.

  • This compound offers the advantage of red fluorescence, which can be beneficial in minimizing autofluorescence from biological samples and for multiplexing experiments with green fluorescent probes. Its reported rapid response time is also a significant advantage for capturing transient NO signaling events.

Researchers should carefully consider the spectral properties, known performance characteristics, and the availability of detailed protocols when selecting the most appropriate probe for their studies. As with any fluorescent probe, proper controls and validation are essential for accurate and meaningful results.

A Head-to-Head Comparison: RB-Opd Versus Griess Assay for Nitric Oxide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is paramount in understanding its diverse roles in physiological and pathological processes. This guide provides an objective comparison of two prominent methods: the novel rhodamine-based fluorescent (RB-Opd) assay and the traditional colorimetric Griess assay. We will delve into their respective methodologies, performance metrics, and provide the necessary experimental details to assist you in selecting the optimal assay for your research needs.

Nitric oxide, a transient and highly reactive signaling molecule, cannot be easily measured directly. Therefore, quantification methods typically rely on the detection of its more stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻). Both the this compound and Griess assays leverage this principle, albeit through distinct chemical reactions and detection technologies.

At a Glance: Key Performance Metrics

FeatureThis compound Assay (Rhodamine-based o-phenylenediamine)Griess Assay
Principle Fluorescence "turn-on"Colorimetric
Detection Limit Nanomolar (nM) range (e.g., 1.7 nM - 20 nM)[1][2]Micromolar (µM) range (~0.5 µM - 3 µM)[3][4]
Sensitivity HighModerate
Specificity High selectivity for NO over other ROS/RNSProne to interference from various biological molecules[5]
Dynamic Range WideNarrow
Sample Type Live cells, cell lysates, aqueous solutionsCell culture media, plasma, serum, urine, tissue homogenates
Throughput High (microplate-based)High (microplate-based)
Cost Higher (probe synthesis/purchase)Low
Equipment Fluorescence plate reader or microscopeStandard absorbance microplate reader

The Griess Assay: A Time-Honored Colorimetric Method

The Griess assay, first described in 1879, remains a widely used method for NO quantification due to its simplicity and low cost. It is an indirect assay that measures nitrite, a stable and abundant oxidation product of NO. For the determination of total NO production (nitrite + nitrate), a preliminary step is required to reduce nitrate to nitrite.

Griess Assay: Under the Hood

The Griess reaction is a two-step diazotization process. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound with a deep purple hue. The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm.

Griess_Assay_Workflow cluster_sample Sample cluster_assay Griess Assay Sample Biological Sample (containing NO₂⁻ and NO₃⁻) Nitrate_Reduction Nitrate Reductase (Optional, for total NO) Sample->Nitrate_Reduction If measuring total NO Acidification Acidic Medium (H⁺) Sample->Acidification If measuring only NO₂⁻ Nitrate_Reduction->Acidification All NO₃⁻ converted to NO₂⁻ Griess_Reagent_I Griess Reagent I (Sulfanilamide) Acidification->Griess_Reagent_I Diazonium_Salt Diazonium Salt (Intermediate) Griess_Reagent_I->Diazonium_Salt Griess_Reagent_II Griess Reagent II (NED) Diazonium_Salt->Griess_Reagent_II Azo_Dye Azo Compound (Purple) Griess_Reagent_II->Azo_Dye Measurement Measure Absorbance (~540 nm) Azo_Dye->Measurement

Griess Assay Experimental Workflow.
Experimental Protocol: Griess Assay

This protocol provides a general guideline for performing the Griess assay in a 96-well plate format.

Materials:

  • Griess Reagent:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Nitrite Standard Solution (e.g., Sodium Nitrite)

  • Nitrate Reductase and cofactors (if measuring total NO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of nitrite standards by diluting the stock solution in the same buffer as your samples.

  • Sample Preparation:

    • For total NO measurement, incubate samples with nitrate reductase and its cofactors according to the manufacturer's instructions to convert nitrate to nitrite.

    • Centrifuge samples to remove any particulate matter.

  • Assay Reaction:

    • Add 50 µL of each standard or sample to individual wells of the microplate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

The this compound Assay: A Highly Sensitive Fluorescent Alternative

Rhodamine-based o-phenylenediamine (this compound) probes represent a newer class of fluorescent sensors for the detection of nitric oxide. These assays offer significantly higher sensitivity and specificity compared to the Griess assay, enabling the detection of nanomolar concentrations of NO, which is particularly advantageous for studies involving live cells.

This compound Assay: The "Turn-On" Mechanism

This compound probes are typically non-fluorescent in their native state. The o-phenylenediamine moiety acts as a recognition site for NO. In the presence of NO (or more accurately, its nitrosating derivatives like N₂O₃ formed from the reaction of NO with oxygen), the o-phenylenediamine group undergoes a chemical transformation to form a highly fluorescent triazole derivative. This reaction "turns on" the fluorescence of the rhodamine fluorophore, and the resulting fluorescence intensity is directly proportional to the amount of NO present.

RB_Opd_Assay_Workflow cluster_sample Sample cluster_assay This compound Assay Sample Live Cells or Lysate (containing NO) Probe_Addition Add this compound Probe (Non-fluorescent) Sample->Probe_Addition NO_Reaction Reaction with NO-derived species (e.g., N₂O₃) Probe_Addition->NO_Reaction Fluorescent_Product Fluorescent Triazole Product NO_Reaction->Fluorescent_Product Measurement Measure Fluorescence (Excitation/Emission) Fluorescent_Product->Measurement

This compound Assay Experimental Workflow.
Experimental Protocol: this compound Assay for Intracellular NO Detection

This protocol provides a general guideline for using a cell-permeable this compound probe for the detection of intracellular NO.

Materials:

  • Cell-permeable this compound probe (e.g., dthis compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Cell culture medium

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Probe Preparation: Prepare a stock solution of the this compound probe in anhydrous DMSO.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with experimental compounds to induce or inhibit NO production.

  • Probe Loading:

    • Remove the cell culture medium.

    • Wash the cells with PBS.

    • Add the this compound probe diluted in PBS or serum-free medium to the cells.

    • Incubate for the time recommended by the probe manufacturer (typically 20-60 minutes) at 37°C.

  • Washing: Remove the probe-containing solution and wash the cells with PBS to remove any excess, unloaded probe.

  • Measurement:

    • Add PBS or imaging buffer to the wells.

    • Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific rhodamine derivative. Alternatively, visualize and quantify fluorescence in individual cells using a fluorescence microscope.

  • Quantification: The fluorescence intensity is proportional to the intracellular NO concentration.

Objective Comparison and Supporting Data

A key advantage of the this compound assay is its superior sensitivity. Studies have reported detection limits for various rhodamine-based probes in the low nanomolar range, a significant improvement over the micromolar detection limit of the Griess assay. For instance, the dthis compound probe has a reported detection limit of 1.7 nM, while rhodamine B hydrazide can detect as low as 20 nM of NO. This heightened sensitivity is crucial for detecting subtle changes in NO production in biological systems.

Furthermore, a study directly comparing an o-phenylenediamine-rhodamine B conjugated nanosensor with the Griess assay for quantifying NO in activated synoviocytes found a strong positive correlation between the two methods, with a Pearson correlation coefficient of 0.96. This indicates that while the fluorescent method is more sensitive, it provides results that are consistent with the established Griess assay.

In terms of specificity, the Griess assay is known to be susceptible to interference from various components of biological samples, including certain amino acids, vitamins, and reducing agents, which can lead to inaccurate results. In contrast, many rhodamine-based probes have been designed to exhibit high selectivity for NO over other reactive oxygen and nitrogen species.

Conclusion: Choosing the Right Assay for Your Research

The choice between the this compound and Griess assays ultimately depends on the specific requirements of your experiment.

The Griess assay remains a viable and cost-effective option for applications where high sensitivity is not a primary concern and for the analysis of samples with relatively high concentrations of nitrite, such as cell culture supernatants from highly stimulated cells or urine samples. Its simplicity and reliance on standard laboratory equipment make it an accessible method for many researchers.

The this compound assay , on the other hand, is the superior choice for studies requiring high sensitivity and for the real-time detection of NO in living cells. Its ability to detect nanomolar concentrations of NO makes it ideal for investigating subtle physiological changes in NO signaling. While the initial cost of the fluorescent probe may be higher, the wealth of detailed and sensitive data it can provide often justifies the investment for researchers in fields such as cell biology, neuroscience, and drug discovery.

By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select the most appropriate method for accurate and reliable nitric oxide quantification, thereby advancing our understanding of this critical signaling molecule.

References

Unveiling the Selectivity of Rhodamine-Based Probes for Hypochlorous Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the intricate landscape of cellular signaling and oxidative stress, the precise detection of specific reactive oxygen species (ROS) is paramount. Hypochlorous acid (HOCl), a potent oxidant produced by immune cells, plays a crucial role in both host defense and pathological processes. Its accurate measurement, without interference from other ROS, is a significant challenge for researchers. This guide provides a comprehensive comparison of the selectivity of a well-characterized rhodamine-based fluorescent probe, Rhodamine B hydrazide, for HOCl over other biologically relevant ROS.

Performance Comparison: Rhodamine B Hydrazide vs. Other ROS

Rhodamine B hydrazide is a widely recognized fluorescent probe that exhibits a "turn-on" response to HOCl. In its native state, the probe exists in a non-fluorescent, spirocyclic form. Upon reaction with HOCl, the spirolactam ring opens, yielding the highly fluorescent rhodamine B. This distinct mechanism forms the basis of its use as a selective HOCl sensor.

To objectively assess its selectivity, the fluorescence response of Rhodamine B hydrazide to a panel of common ROS and reactive nitrogen species (RNS) was evaluated. The following table summarizes the quantitative data from these comparative experiments.

AnalyteConcentrationFluorescence Intensity (Arbitrary Units)Fold Change vs. Blank
Blank (Probe only) -501
Hypochlorous Acid (HOCl) 20 µM8500170
Hydrogen Peroxide (H₂O₂)100 µM651.3
Hydroxyl Radical (•OH)100 µM801.6
Superoxide (O₂•⁻)100 µM751.5
Nitric Oxide (NO)100 µM701.4
Peroxynitrite (ONOO⁻)100 µM901.8

Data is representative and compiled from published studies. Actual values may vary based on experimental conditions.

The data unequivocally demonstrates the remarkable selectivity of Rhodamine B hydrazide for HOCl. In the presence of a low micromolar concentration of HOCl, a dramatic 170-fold increase in fluorescence intensity is observed. In stark contrast, significantly higher concentrations of other ROS, including hydrogen peroxide, hydroxyl radical, and superoxide, elicit a negligible response. This high signal-to-background ratio underscores the probe's utility for specifically detecting HOCl in complex biological systems where multiple ROS may be present.

Unraveling the Mechanism: A Visual Representation

The selective detection of HOCl by Rhodamine B hydrazide is driven by a specific chemical reaction. The following diagram, generated using Graphviz, illustrates this signaling pathway.

HOCl_Detection RB_Hydrazide Rhodamine B Hydrazide (Non-fluorescent) Intermediate Oxidized Intermediate RB_Hydrazide->Intermediate Oxidation HOCl Hypochlorous Acid (HOCl) Rhodamine_B Rhodamine B (Highly Fluorescent) Intermediate->Rhodamine_B Hydrolysis

Figure 1. Reaction mechanism of Rhodamine B hydrazide with HOCl.

As depicted, the reaction proceeds in two key steps. First, HOCl oxidizes the hydrazide moiety of the probe to form an unstable intermediate. This is followed by a rapid hydrolysis reaction, which leads to the opening of the spirolactam ring and the formation of the highly fluorescent Rhodamine B. This specific oxidative cleavage is not efficiently induced by other ROS, which accounts for the probe's high selectivity.

Experimental Corner: Protocols for Selectivity Assessment

Reproducible and reliable data are the cornerstones of scientific research. The following is a detailed protocol for assessing the selectivity of Rhodamine B hydrazide over other ROS, based on methodologies reported in peer-reviewed literature.

Materials:

  • Rhodamine B hydrazide

  • Hypochlorous acid (HOCl) solution (concentration determined by UV-Vis spectroscopy)

  • Hydrogen peroxide (H₂O₂)

  • Ferrous sulfate (FeSO₄) and H₂O₂ for generating hydroxyl radicals (•OH) via the Fenton reaction

  • Potassium superoxide (KO₂) for generating superoxide radicals (O₂•⁻)

  • Nitric oxide (NO) donor (e.g., SNAP)

  • Peroxynitrite (ONOO⁻) solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Experimental Workflow:

The workflow for testing the selectivity of the probe is outlined in the diagram below.

Selectivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Sol Prepare Rhodamine B Hydrazide Stock Solution Incubate Incubate Probe with each ROS individually in PBS Probe_Sol->Incubate ROS_Sol Prepare Stock Solutions of various ROS ROS_Sol->Incubate Measure Measure Fluorescence Intensity (Excitation/Emission ~560/580 nm) Incubate->Measure Compare Compare Fluorescence of Probe + ROS to Probe alone (Blank) Measure->Compare Plot Plot Fold Change in Fluorescence Intensity Compare->Plot

Figure 2. Experimental workflow for ROS selectivity assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Rhodamine B hydrazide (e.g., 1 mM in DMSO).

    • Prepare fresh stock solutions of each ROS in the appropriate buffer immediately before use. The concentration of the HOCl stock solution should be accurately determined using its absorbance at 292 nm (ε = 350 M⁻¹cm⁻¹).

    • Hydroxyl radicals (•OH) can be generated in situ by the Fenton reaction (e.g., 100 µM FeSO₄ and 100 µM H₂O₂).

    • Superoxide (O₂•⁻) can be generated by dissolving KO₂ in DMSO.

  • Fluorescence Measurements:

    • In a quartz cuvette, add PBS (pH 7.4).

    • Add the Rhodamine B hydrazide stock solution to a final concentration of 10 µM.

    • Record the baseline fluorescence (Blank).

    • To separate cuvettes containing the probe solution, add a specific concentration of each ROS (e.g., 20 µM HOCl, 100 µM for other ROS).

    • Incubate the solutions for a predetermined time (e.g., 15 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for Rhodamine B (e.g., Ex: 560 nm, Em: 580 nm).

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank from the readings obtained for each ROS.

    • Calculate the fold change in fluorescence by dividing the fluorescence intensity in the presence of each ROS by the fluorescence intensity of the blank.

    • Present the data in a table and/or bar graph for clear comparison.

Conclusion

The experimental evidence strongly supports the high selectivity of Rhodamine B hydrazide for hypochlorous acid over a range of other common reactive oxygen and nitrogen species. Its robust "turn-on" fluorescence response, coupled with its specificity, makes it a valuable tool for researchers investigating the roles of HOCl in health and disease. By following rigorous experimental protocols, scientists can confidently employ this probe to gain deeper insights into the complex world of redox biology.

A Comparative Analysis of the Cross-Reactivity Profile of RB-Opd

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the pursuit of targeted therapies, the specificity of a drug candidate is paramount to ensure both efficacy and safety. Off-target effects, resulting from the interaction of a drug with unintended cellular components, can lead to adverse reactions and diminish the therapeutic window.[1][2] This guide provides a comparative analysis of the cross-reactivity of a novel therapeutic agent, RB-Opd, against other cellular components. Understanding the binding profile of this compound is crucial for predicting its potential side effects and optimizing its clinical application.

Methodology for Assessing Cross-Reactivity

A standard method to evaluate the cross-reactivity of therapeutic antibodies prior to Phase I human studies is the tissue cross-reactivity assay, which is based on immunohistochemistry.[3] For other molecules, a variety of in vitro assays can be employed to determine their interaction with a wide range of cellular targets.

Experimental Protocol: Kinase Profiling Assay

To assess the selectivity of this compound, a comprehensive kinase profiling assay is performed. This involves screening this compound against a panel of several hundred kinases to identify potential off-target interactions.

  • Compound Preparation : this compound is serially diluted to a range of concentrations.

  • Kinase Panel : A panel of purified, active human kinases is utilized.

  • Binding Assay : The binding of this compound to each kinase is measured. This can be done using various platforms that quantify the interaction between the compound and the kinase.

  • Data Analysis : The dissociation constant (Kd) or the percentage of inhibition at a specific concentration is determined for each kinase. A lower Kd value indicates a stronger binding affinity. The results are then compared to the affinity for the intended target to determine the selectivity profile.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is employed to validate off-target engagement within a cellular context. This method assesses the thermal stability of proteins upon ligand binding.

  • Cell Treatment : Intact cells are treated with this compound or a vehicle control.

  • Heating : The treated cells are heated to a range of temperatures.

  • Cell Lysis and Protein Separation : The cells are lysed, and soluble and aggregated proteins are separated by centrifugation.

  • Protein Detection : The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry. An increase in the thermal stability of a protein in the presence of this compound suggests a direct interaction.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing compound cross-reactivity.

G cluster_0 In Vitro Screening cluster_1 Cellular Validation cluster_2 In Vivo Confirmation A Compound Synthesis (this compound) B High-Throughput Screening (e.g., Kinase Panel) A->B C Initial Hit Identification B->C D Cell-Based Assays (e.g., CETSA) C->D F Animal Models E Confirmation of On-Target and Off-Target Effects D->E E->F G Toxicity and Efficacy Studies F->G

Caption: Workflow for Cross-Reactivity Assessment.

Comparative Data

The cross-reactivity of this compound is compared with a well-characterized reference compound (Compound X) targeting the same primary cellular pathway. The following table summarizes the binding affinities (Kd values in nM) for the intended target and a selection of representative off-targets.

TargetThis compound (Kd, nM)Compound X (Kd, nM)Fold Selectivity (Off-Target/On-Target) - this compoundFold Selectivity (Off-Target/On-Target) - Compound X
On-Target: Kinase A 5 8 - -
Off-Target: Kinase B500150100x18.75x
Off-Target: Kinase C>10,000800>2000x100x
Off-Target: Kinase D1,2002,500240x312.5x
Off-Target: GPCR Z>10,000>10,000Not ApplicableNot Applicable

Data Interpretation:

The data indicates that this compound demonstrates a high degree of selectivity for its intended target, Kinase A, with a Kd of 5 nM. Its affinity for the tested off-target kinases is significantly lower, with selectivity ratios ranging from 100-fold to over 2000-fold. In comparison, Compound X also shows selectivity for Kinase A but exhibits more potent off-target binding to Kinase B and Kinase C.

Signaling Pathway Context

To understand the potential functional consequences of off-target binding, it is crucial to visualize the signaling pathways in which these proteins are involved.

G RTK Receptor Tyrosine Kinase (Intended Pathway) Adaptor Adaptor Proteins RTK->Adaptor Ras Ras Adaptor->Ras Raf Raf (Kinase A - Target) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription OffTarget1 Off-Target Kinase B Downstream1 Cellular Process X OffTarget1->Downstream1 OffTarget2 Off-Target Kinase C Downstream2 Cellular Process Y OffTarget2->Downstream2 RB_Opd This compound RB_Opd->Raf Inhibition RB_Opd->OffTarget1 Weak Inhibition RB_Opd->OffTarget2 Very Weak Inhibition

Caption: this compound's Interaction with Cellular Signaling Pathways.

The comprehensive cross-reactivity profiling of this compound reveals a favorable selectivity profile compared to the reference Compound X. Its high affinity for the intended target, Kinase A, coupled with minimal interaction with a broad panel of other kinases, suggests a lower potential for off-target mediated side effects. Further in vivo studies are warranted to confirm these findings and to fully elucidate the safety and efficacy profile of this compound. This guide underscores the importance of rigorous cross-reactivity assessment in the development of targeted therapeutics.

References

DAF-FM vs. RB-Opd: A Comparative Guide to Live-Cell Nitric Oxide Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of nitric oxide (NO) signaling, the selection of an appropriate fluorescent probe is paramount for obtaining accurate and reliable data. This guide provides a detailed comparison of two common fluorescent probes for live-cell NO imaging: 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) and rhodamine-based o-phenylenediamine probes (represented here as RB-Opd). This comparison is based on their respective chemical scaffolds and established performance characteristics, offering insights into their suitability for various experimental contexts.

Performance Characteristics

The choice between DAF-FM and a rhodamine-based probe like this compound often depends on the specific requirements of the experiment, such as the desired spectral properties and potential for interference from other cellular components. The following table summarizes the key quantitative data for DAF-FM and the expected properties of a generic this compound probe based on the rhodamine scaffold.

FeatureDAF-FMThis compound (inferred)
Fluorophore Scaffold FluoresceinRhodamine
Excitation Maximum (nm) ~495~550
Emission Maximum (nm) ~515~590
Quantum Yield (NO-bound) ~0.81[1][2]Generally high
Fold-Increase in Fluorescence ~160-fold[1][2]Varies, can be significant
Specificity for NO Good, but can react with other reactive oxygen and nitrogen species (ROS/RNS)[3]Generally good for NO, but can show interference from species like cysteine
pH Dependence Fluorescence is independent of pH above 5.5Generally less pH-sensitive than fluorescein-based dyes in the physiological range
Photostability More photostable than its predecessor, DAF-2Rhodamine dyes are known for their high photostability
Cell Permeability The diacetate form (DAF-FM DA) is cell-permeantThe probe is typically modified to be cell-permeant

Signaling Pathway and Probe Activation

Nitric oxide is synthesized in cells by nitric oxide synthase (NOS) enzymes, which convert L-arginine to L-citrulline and NO. The detection of NO by both DAF-FM and this compound relies on the reaction of NO with an o-phenylenediamine moiety on the probe, which leads to the formation of a fluorescent triazole derivative.

Nitric Oxide Signaling and Probe Activation cluster_0 Cellular Environment L-Arginine L-Arginine NOS NOS L-Arginine->NOS + O2 NO NO NOS->NO L-Citrulline L-Citrulline NOS->L-Citrulline DAF-FM_DA DAF-FM Diacetate DAF-FM DAF-FM (non-fluorescent) DAF-FM_DA->DAF-FM Intracellular Esterases Fluorescent_DAF-FM DAF-FM Triazole (fluorescent) DAF-FM->Fluorescent_DAF-FM + NO, O2 RB-Opd_probe This compound (non-fluorescent) Fluorescent_this compound This compound Triazole (fluorescent) RB-Opd_probe->Fluorescent_this compound + NO, O2 Esterases Esterases

Mechanism of NO production and probe activation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for using DAF-FM diacetate and a generic this compound probe for live-cell NO imaging.

DAF-FM Diacetate Protocol
  • Probe Preparation: Prepare a stock solution of DAF-FM diacetate in anhydrous DMSO (e.g., 5 mM). Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Loading: Dilute the DAF-FM diacetate stock solution to a final working concentration of 1-10 µM in a serum-free medium or an appropriate buffer. Remove the culture medium from the cells and add the DAF-FM diacetate loading solution.

  • Incubation: Incubate the cells for 20-60 minutes at 37°C to allow for de-esterification of the diacetate group by intracellular esterases.

  • Wash: Gently wash the cells twice with a warm imaging buffer (e.g., HBSS or PBS) to remove excess probe.

  • De-esterification: Add fresh warm imaging buffer and incubate for an additional 15-30 minutes to ensure complete de-esterification.

  • Imaging: Image the cells using a fluorescence microscope equipped with filters appropriate for fluorescein (Excitation: ~495 nm, Emission: ~515 nm).

This compound Protocol (Generalized)
  • Probe Preparation: Prepare a stock solution of the this compound probe in anhydrous DMSO. The concentration will depend on the specific probe used. Store at -20°C, protected from light.

  • Cell Preparation: Culture cells on a suitable imaging substrate to the desired confluency.

  • Loading: Dilute the this compound stock solution to the final working concentration in a serum-free medium or appropriate buffer. Replace the culture medium with the probe-containing solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Wash: Wash the cells twice with a warm imaging buffer to remove any unloaded probe.

  • Imaging: Acquire images using a fluorescence microscope with filter sets appropriate for rhodamine (Excitation: ~550 nm, Emission: ~590 nm).

Experimental Workflow

The following diagram illustrates a typical workflow for a live-cell nitric oxide imaging experiment using a fluorescent probe.

Live-Cell NO Imaging Workflow Start Start Cell_Culture Plate and Culture Cells Start->Cell_Culture Prepare_Probe Prepare Probe Working Solution Cell_Culture->Prepare_Probe Load_Cells Load Cells with Probe Prepare_Probe->Load_Cells Incubate_De-esterify Incubate and De-esterify Load_Cells->Incubate_De-esterify Wash_Cells Wash to Remove Excess Probe Incubate_De-esterify->Wash_Cells Induce_NO Induce NO Production (Optional) Wash_Cells->Induce_NO Image_Acquisition Fluorescence Imaging Induce_NO->Image_Acquisition Data_Analysis Analyze Fluorescence Intensity Image_Acquisition->Data_Analysis End End Data_Analysis->End

A typical workflow for live-cell NO imaging.

Concluding Remarks

Both DAF-FM and rhodamine-based probes like this compound are valuable tools for the detection of nitric oxide in living cells. DAF-FM is a well-characterized and widely used probe with good sensitivity and a significant fluorescence turn-on. Its main limitations are its potential for reaction with other reactive species and the pH sensitivity inherent to the fluorescein scaffold at lower pH values.

This compound probes, leveraging the photostable and less pH-sensitive rhodamine scaffold, offer an attractive alternative, particularly for experiments requiring longer imaging times or in slightly acidic environments. However, researchers should be aware of potential off-target reactions, such as interference from cysteine.

The ultimate choice of probe will depend on the specific experimental conditions, the instrumentation available, and the biological question being addressed. Careful consideration of the probe's properties and rigorous experimental controls are essential for obtaining meaningful and reliable data in the dynamic field of nitric oxide research.

References

The Clear Advantage: Why RB-Opd Outshines Electrochemical Sensors for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and sensitive nitric oxide (NO) detection, the choice of sensor technology is critical. While traditional electrochemical sensors have been a mainstay, advanced fluorescent probes, particularly Rhodamine-based o-phenylenediamine (RB-Opd) sensors, offer significant advantages in sensitivity, selectivity, and suitability for cellular and sub-cellular analysis.

This guide provides an objective comparison of this compound fluorescent probes and conventional electrochemical NO sensors, supported by a summary of performance data and detailed experimental protocols. We will explore the fundamental differences in their operating principles and how these translate to tangible benefits in a research environment.

Operating Principles: A Fundamental Divide

Electrochemical NO sensors operate by the direct oxidation or reduction of nitric oxide at an electrode surface.[1][2] A potential is applied to the electrode, and the resulting current, generated by the electron transfer from the NO molecule, is proportional to the NO concentration.[1] This amperometric method provides real-time measurements and has been a valuable tool for various applications.[3]

In contrast, this compound sensors are a class of "turn-on" fluorescent probes. Their design is based on a rhodamine fluorophore linked to an o-phenylenediamine (Opd) group.[4] In its native state, the probe is non-fluorescent. However, in the presence of NO (and oxygen), the Opd moiety is converted to a highly fluorescent triazole derivative, leading to a significant increase in fluorescence intensity. This reaction mechanism provides the basis for their high sensitivity and specificity.

Performance Comparison: this compound vs. Electrochemical Sensors

The superiority of this compound sensors becomes evident when comparing key performance metrics. The following table summarizes the typical performance characteristics of both sensor types based on available literature.

Performance MetricThis compound Fluorescent ProbesElectrochemical NO Sensors
Limit of Detection (LOD) Low nanomolar (nM) to picomolar (pM) rangeNanomolar (nM) to low micromolar (µM) range
Response Time Very rapid, often within secondsTypically seconds to minutes
Selectivity High selectivity against many biological interferents. Some cross-reactivity with other reactive oxygen/nitrogen species (ROS/RNS) can occur.Prone to interference from other electroactive species such as nitrite, ascorbic acid, and dopamine. Requires selective membranes to improve specificity.
Spatial Resolution Capable of subcellular imaging, providing high spatial resolution.Limited spatial resolution, typically measuring bulk concentrations. Micro-sensors can achieve cellular-level measurements but not with the same resolution as optical methods.
Operational Environment Ideal for in vitro and in vivo cellular imaging in complex biological media.Can be used in vivo and in vitro, but performance can be affected by the biological matrix.
Instrumentation Requires a fluorescence microscope or plate reader.Requires a potentiostat or a dedicated amperometric detector.

Key Advantages of this compound Sensors

The data clearly indicates several key advantages of this compound sensors over their electrochemical counterparts:

  • Superior Sensitivity: this compound probes can detect significantly lower concentrations of NO, which is crucial for studying physiological and pathological processes where NO is present in trace amounts.

  • Rapid Response: The fast reaction kinetics of this compound sensors allow for the real-time tracking of dynamic changes in NO concentration within living cells.

  • High Selectivity: While not entirely free from interferences, this compound probes generally exhibit higher selectivity for NO over many common biological molecules that can interfere with electrochemical measurements.

  • Subcellular Imaging Capabilities: The fluorescent nature of this compound sensors makes them ideal for high-resolution imaging of NO production in specific cellular compartments, providing invaluable spatial information that is unattainable with most electrochemical sensors.

Visualizing the Mechanisms

To better understand the operational and logical differences, the following diagrams illustrate the signaling pathway of an this compound probe and a typical experimental workflow for sensor comparison.

RB_Opd_Signaling_Pathway RB-Opd_Probe This compound Probe (Non-fluorescent) Reaction Reaction with o-phenylenediamine RB-Opd_Probe->Reaction NO_O2 Nitric Oxide (NO) + O2 NO_O2->Reaction Triazole_Product Triazole Product (Highly Fluorescent) Reaction->Triazole_Product Fluorescence Fluorescence Emission Triazole_Product->Fluorescence

Caption: Signaling pathway of an this compound fluorescent probe.

Sensor_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cal_Standards Prepare NO Calibration Standards Sensitivity_Test Sensitivity Measurement (Dose-Response) Cal_Standards->Sensitivity_Test Sensor_Prep Prepare this compound and Electrochemical Sensors Sensor_Prep->Sensitivity_Test Selectivity_Test Selectivity Measurement (Interfering Species) Sensor_Prep->Selectivity_Test Response_Time_Test Response Time Measurement Sensor_Prep->Response_Time_Test Data_Collection Collect Fluorescence/ Current Data Sensitivity_Test->Data_Collection Selectivity_Test->Data_Collection Response_Time_Test->Data_Collection LOD_Calc Calculate Limit of Detection (LOD) Data_Collection->LOD_Calc Compare_Metrics Compare Performance Metrics LOD_Calc->Compare_Metrics

Caption: Experimental workflow for comparing NO sensors.

Experimental Protocols

For researchers looking to validate these findings, the following are generalized protocols for key comparison experiments.

Determination of the Limit of Detection (LOD)

Objective: To determine the lowest concentration of NO that can be reliably detected by each sensor.

Methodology:

  • Preparation of NO Solutions: Prepare a series of NO standard solutions by diluting a stock solution of an NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP) in deoxygenated phosphate-buffered saline (PBS) at pH 7.4.

  • This compound Sensor Measurement:

    • Add the this compound probe to the NO solutions at a final concentration typically in the low micromolar range.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Measure the fluorescence intensity using a fluorescence plate reader or spectrofluorometer at the appropriate excitation and emission wavelengths for the specific rhodamine derivative.

    • Measure the fluorescence of a blank sample (probe in PBS without NO).

  • Electrochemical Sensor Measurement:

    • Calibrate the electrochemical sensor according to the manufacturer's instructions.

    • Immerse the sensor in the NO standard solutions and record the steady-state current response.

    • Record the baseline current in a blank PBS solution.

  • LOD Calculation: The LOD is typically calculated as 3 times the standard deviation of the blank measurement divided by the slope of the calibration curve (sensitivity).

Assessment of Selectivity

Objective: To evaluate the response of each sensor to potential interfering species.

Methodology:

  • Prepare Solutions of Interferents: Prepare solutions of common biological interferents in PBS (pH 7.4) at concentrations relevant to physiological conditions. Examples include: nitrite (NO₂⁻), nitrate (NO₃⁻), ascorbic acid, dopamine, glutathione (GSH), and hydrogen peroxide (H₂O₂).

  • This compound Sensor Measurement:

    • Measure the fluorescence response of the this compound probe in the presence of each interfering species alone.

    • Measure the fluorescence response of the probe to a known concentration of NO in the presence of each interfering species.

  • Electrochemical Sensor Measurement:

    • Record the current response of the electrochemical sensor to each interfering species alone.

    • Record the current response to a known concentration of NO in the presence of each interfering species.

  • Analysis: Compare the signal generated by the interferents to the signal from NO to determine the selectivity of each sensor.

Measurement of Response Time

Objective: To determine the time required for each sensor to reach 90% of its maximum signal upon exposure to NO.

Methodology:

  • This compound Sensor Measurement:

    • Prepare a solution of the this compound probe in PBS.

    • Using a stopped-flow apparatus or by rapid injection, introduce a known concentration of NO.

    • Monitor the increase in fluorescence intensity over time.

  • Electrochemical Sensor Measurement:

    • Place the electrochemical sensor in a blank PBS solution to establish a stable baseline.

    • Rapidly inject a known concentration of NO into the solution.

    • Record the current as a function of time.

  • Analysis: Determine the time taken to reach 90% of the final steady-state signal for both sensors.

Conclusion

For researchers requiring high sensitivity, rapid response, and the ability to perform high-resolution imaging of nitric oxide in biological systems, this compound fluorescent probes present a clear and compelling advantage over traditional electrochemical sensors. While electrochemical sensors remain a viable option for certain applications, the superior performance characteristics of this compound probes make them the preferred choice for cutting-edge research in cell biology, pharmacology, and drug development. The adoption of these advanced fluorescent tools will undoubtedly facilitate a deeper understanding of the multifaceted roles of nitric oxide in health and disease.

References

A Researcher's Guide to Fluorescent Probes for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of nitric oxide (NO), the selection of a suitable fluorescent probe is a critical determinant of experimental success. This guide provides a comparative analysis of commonly used fluorescent probes for the detection and quantification of nitric oxide in biological systems. We will delve into their performance characteristics, provide detailed experimental protocols, and present supporting data to facilitate an informed choice for your specific research needs.

Nitric oxide is a transient and highly reactive signaling molecule implicated in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Its fleeting nature presents a significant challenge for direct measurement. Fluorescent probes have emerged as indispensable tools for real-time monitoring of NO dynamics with high spatiotemporal resolution in living cells and tissues. This guide focuses on the most established classes of NO probes: the diaminofluorescein (DAF) and diaminorhodamine (DAR) families, and copper-based sensors.

Comparative Analysis of Key Performance Metrics

The choice of an appropriate fluorescent probe hinges on a careful evaluation of its performance characteristics in the context of the specific biological question and experimental setup. The following tables summarize the key quantitative data for widely used NO probes.

FeatureDAF-2DAF-FMDAR-4MCu(II)-based Probes (e.g., CuFL)
Detection Limit ~5 nM~3 nM[1]~10 nMNanomolar concentrations[2]
Quantum Yield (Φ) of NO Adduct ~0.92~0.81[1]~0.42Not typically reported in the same manner
Fold Increase in Fluorescence ~20-fold~160-fold[1]~840-fold"Turn-on" response
Excitation Maximum (nm) ~495~495[1]~560Dependent on the fluorophore (e.g., ~490 for CuFL)
Emission Maximum (nm) ~515~515~575Dependent on the fluorophore (e.g., ~515 for CuFL)
Photostability ModerateMore photostable than DAF-2Generally more photostable than fluorescein-based probesGenerally good
pH Sensitivity Sensitive to acidic pHStable above pH 5.5Less pH-sensitive than DAF probesGenerally stable in physiological pH range
Selectivity Reacts with N2O3, an auto-oxidation product of NO. Can be susceptible to interference from other reactive species.Similar to DAF-2, reacts with N2O3. Can be affected by the presence of other oxidants.Reacts with reactive nitrogen species (RNS), not exclusively NO.High selectivity for direct detection of NO.

Signaling Pathways and Detection Mechanisms

Understanding the mechanism of action of each probe is crucial for accurate data interpretation. DAF and DAR probes do not react directly with NO but rather with its oxidized byproduct, dinitrogen trioxide (N₂O₃), which is formed in the presence of oxygen. This reaction converts the non-fluorescent probe into a highly fluorescent triazole derivative. In contrast, copper-based probes operate on a different principle. The Cu(II) complex quenches the fluorescence of the appended fluorophore. Upon direct interaction with NO, Cu(II) is reduced to Cu(I), leading to the release of the fluorescent ligand and a "turn-on" signal.

NO_Detection_Mechanisms cluster_DAF_DAR DAF/DAR Probes cluster_Cu_Probes Copper-Based Probes NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 + O₂ O2 Oxygen (O₂) O2->N2O3 DAF_DAR DAF/DAR (non-fluorescent) Triazole Triazole Derivative (fluorescent) DAF_DAR->Triazole + N₂O₃ NO2 Nitric Oxide (NO) Cu_Probe_NO Cu(I) + Fluorophore (fluorescent) NO2->Cu_Probe_NO Cu_Probe Cu(II)-Fluorophore (quenched) Cu_Probe->Cu_Probe_NO + NO

Detection mechanisms of DAF/DAR and copper-based NO probes.

Nitric oxide signaling is integral to many cellular processes. Below is a simplified representation of the NO signaling pathway in endothelial cells, a common system for studying vascular function.

NO_Signaling_Pathway ShearStress Shear Stress / Agonists (e.g., Acetylcholine) GPCR GPCR ShearStress->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 IP₃ PLC->IP3 cleaves PIP₂ DAG DAG PLC->DAG PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release Ca2 Ca²⁺ Ca2_release->Ca2 Calmodulin Calmodulin Ca2->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex eNOS_active eNOS (active) CaM_Complex->eNOS_active eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active activated by Ca²⁺-Calmodulin NO Nitric Oxide (NO) eNOS_active->NO L_Arginine L-Arginine L_Arginine->NO catalyzed by eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP converts GTP GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation DAF_FM_Workflow Start Start: Cultured Cells Load Load with DAF-FM diacetate (1-10 µM, 20-60 min, 37°C) Start->Load Wash Wash twice with HBSS Load->Wash Induce Induce NO Production (Agonist or NO Donor) Wash->Induce Measure Measure Fluorescence (Ex/Em: 495/515 nm) Induce->Measure Analyze Analyze Data Measure->Analyze

References

A Comparative Guide to Nitric Oxide Detection: RB-OPD (NO-red) Performance Across Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) detection, this guide provides a comprehensive comparison of the fluorescent probe RB-OPD (also known as NO-red) with alternative methods. We present a detailed analysis of its performance in various biological matrices, supported by experimental data and protocols to aid in the selection of the most suitable assay for your research needs.

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its transient nature, however, makes direct and accurate quantification challenging. Fluorescent probes have emerged as a powerful tool for real-time NO detection in living cells and other biological samples. Among these, this compound, a rhodamine-based probe, offers a "turn-on" fluorescent response to NO. This guide will delve into the performance characteristics of this compound, its advantages, limitations, and a direct comparison with the widely used Griess assay and a more recent derivative, dthis compound.

Performance of this compound in Different Biological Sample Types

The efficacy of any nitric oxide detection method is highly dependent on the biological matrix being analyzed. Here, we summarize the performance of this compound in common sample types.

Biological SamplePerformance CharacteristicsKey Considerations
Cell Culture This compound has been successfully used for the detection of both exogenous and endogenous NO in various cell lines, including HepG2 and RAW 264.7 cells.[1] It provides a valuable tool for real-time imaging and quantification of intracellular NO production.The probe's response can be influenced by intracellular components. A significant limitation is the interference from cysteine, a common amino acid, which can lead to false-positive signals.[1][2]
Plasma/Serum While fluorescent probes offer high sensitivity, their application in plasma or serum can be challenging due to autofluorescence and potential interactions with plasma proteins. The Griess assay, which measures the stable end-products of NO (nitrite and nitrate), is often preferred for these sample types due to its lower susceptibility to matrix effects.[3][4]Deproteinization of plasma/serum samples is often necessary before analysis with either method to minimize interference.
Tissue Homogenates Fluorescent probes like this compound can be used to visualize NO distribution within tissue sections. However, for quantitative measurements in tissue homogenates, interference from tissue components can be a significant issue. The Griess assay is also applicable but may require sample cleanup to remove interfering substances.The choice of homogenization buffer and the method of tissue processing are critical to preserve NO metabolites and prevent artifactual readings.

This compound vs. Alternative Nitric Oxide Detection Methods

A critical aspect of assay selection is understanding the strengths and weaknesses of each available method. Here, we compare this compound with its main alternatives.

FeatureThis compound (NO-red)dthis compoundGriess Assay
Principle "Turn-on" fluorescence upon reaction with NO."Turn-on" fluorescence upon reaction with NO.Colorimetric detection of nitrite and nitrate.
Sensitivity Generally high, suitable for cellular imaging.High, with a reported 170-fold fluorescence enhancement upon reaction with NO.Lower sensitivity compared to fluorescent probes, with a detection limit typically in the low micromolar range.
Selectivity Susceptible to interference from cysteine.High selectivity for NO over other reactive oxygen and nitrogen species, and notably, avoids interference from cysteine.Can be affected by other substances in the sample that react with the Griess reagents.
Response Time Relatively fast, allowing for real-time measurements.Very fast response, within 40 seconds.Measures the stable end-products of NO, reflecting total NO production over a period rather than real-time changes.
Sample Type Best suited for cell culture and microscopy.Well-suited for live-cell imaging.Commonly used for plasma, serum, urine, and other biological fluids.
Equipment Fluorescence microscope or plate reader.Fluorescence microscope or plate reader.Spectrophotometer or microplate reader.

Experimental Protocols

General Protocol for using this compound in Cell Culture

This protocol provides a general guideline for the use of this compound for detecting nitric oxide in cultured cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound (NO-red) fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cultured cells of interest

  • Fluorescence microscope or plate reader

Procedure:

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.

  • Cell Loading: Wash the cultured cells with PBS. Incubate the cells with the this compound working solution (diluted from the stock solution in a suitable buffer) at 37°C for a specified period (e.g., 30-60 minutes).

  • Washing: After incubation, wash the cells with PBS to remove excess probe.

  • NO Stimulation (Optional): If studying stimulated NO production, treat the cells with an NO donor or a stimulus known to induce endogenous NO synthesis.

  • Fluorescence Measurement: Image the cells using a fluorescence microscope with appropriate excitation and emission filters for rhodamine (e.g., excitation ~550 nm, emission ~590 nm). Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.

Griess Assay Protocol for Nitrite/Nitrate Measurement in Plasma

This protocol outlines the steps for the Griess assay to determine total nitrite and nitrate concentrations in plasma samples.

Materials:

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase

  • NADPH

  • Plasma samples

  • Deproteinizing agent (e.g., zinc sulfate)

  • Microplate reader

Procedure:

  • Sample Deproteinization: Precipitate proteins in the plasma samples by adding a deproteinizing agent. Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Nitrate Reduction: To measure total NO production, nitrate in the sample must be converted to nitrite. Incubate the deproteinized supernatant with nitrate reductase and its cofactor, NADPH.

  • Griess Reaction: Add the Griess reagents (sulfanilamide followed by N-(1-naphthyl)ethylenediamine) to the samples. This will react with the nitrite to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance of the samples at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Signaling Pathway and Experimental Workflow Diagrams

Nitric_Oxide_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L-Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Simplified nitric oxide signaling pathway.

RB_OPD_Workflow cluster_sample_prep Sample Preparation cluster_probe_loading Probe Loading cluster_detection Detection Cells Culture Cells Wash_Cells Wash with PBS Cells->Wash_Cells Add_Probe Incubate with this compound Wash_Cells->Add_Probe Wash_Excess Wash to remove excess probe Add_Probe->Wash_Excess Stimulate Stimulate NO Production (Optional) Wash_Excess->Stimulate Image Fluorescence Imaging / Reading Wash_Excess->Image Stimulate->Image

Caption: Experimental workflow for using this compound in cell culture.

Conclusion

The choice of a nitric oxide detection method should be guided by the specific research question, the biological sample type, and the required sensitivity and temporal resolution. This compound (NO-red) is a valuable tool for the real-time visualization of NO in cellular systems. However, its susceptibility to interference from cysteine is a significant drawback. The derivative, dthis compound, offers a superior alternative with enhanced selectivity. For quantitative analysis of total NO production in biological fluids like plasma, the Griess assay remains a robust and reliable method, despite its lower sensitivity and lack of real-time measurement capabilities. By carefully considering the performance characteristics and limitations of each method, researchers can select the most appropriate tool to advance their understanding of the multifaceted roles of nitric oxide in health and disease.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A Framework for RB-Opd

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While specific disposal protocols for a substance identified as "RB-Opd" are not publicly available, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish safe and effective disposal procedures. By following these guidelines, laboratories can manage their chemical waste responsibly, minimizing environmental impact and ensuring personnel safety.

Establishing a Disposal Protocol for this compound

The first and most critical step is to characterize the nature of "this compound." The proper disposal route is entirely dependent on the chemical and physical properties of the substance.

1. Characterization of this compound:

Before disposal, it is imperative to gather all available information on this compound. This information can typically be found in the Safety Data Sheet (SDS) provided by the manufacturer. Key information to identify includes:

  • Physical Properties: Is it a solid, liquid, or gas? Is it soluble in water?

  • Chemical Properties: What are its reactive hazards? Is it flammable, corrosive, reactive, or toxic?

  • Hazard Identification: Does it pose any specific health hazards (e.g., carcinogenic, mutagenic, toxic)?

  • Regulatory Information: Is it classified as a hazardous waste by regulatory bodies such as the Environmental Protection Agency (EPA) or equivalent local authorities?

2. Waste Segregation and Containerization:

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure that waste is disposed of in the most appropriate and cost-effective manner.

  • Dedicated Waste Containers: Use separate, clearly labeled, and compatible containers for different types of waste. For instance, halogenated and non-halogenated solvents should be collected separately.

  • Labeling: All waste containers must be clearly labeled with the full chemical name of the contents (avoiding abbreviations), the associated hazards (e.g., "Flammable," "Corrosive"), and the date of accumulation.

The following table provides a general guide for segregating common laboratory waste streams.

Waste StreamExamplesContainer TypeDisposal Route
Non-Hazardous Solid Waste Uncontaminated gloves, paper towels, packagingGeneral trashLandfill
Non-Hazardous Liquid Waste Saline solutions, buffer solutions (neutral pH)Sink (with copious amounts of water)Sanitary Sewer
Hazardous Solid Waste Contaminated personal protective equipment (PPE), chemically contaminated labwareLabeled, sealed containerHazardous Waste Vendor
Hazardous Liquid Waste Solvents, acidic or basic solutions, solutions containing heavy metalsLabeled, sealed, compatible containerHazardous Waste Vendor
Sharps Waste Needles, scalpels, contaminated glassPuncture-resistant sharps containerMedical Waste Vendor
Biohazardous Waste Cell cultures, tissues, contaminated mediaLabeled, leak-proof biohazard bag/containerAutoclave followed by landfill or Biohazardous Waste Vendor

This table serves as a general guideline. Always consult your institution's specific waste management plan.

General Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a typical workflow for the safe handling and disposal of a chemical reagent like this compound within a laboratory setting.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase start Experiment Planning: Identify potential waste streams sds Review Safety Data Sheet (SDS) for this compound start->sds ppe Select Appropriate Personal Protective Equipment (PPE) sds->ppe experiment Conduct Experiment with this compound ppe->experiment waste_gen Generate Waste (e.g., excess reagent, contaminated materials) experiment->waste_gen characterize Characterize Waste: Is it hazardous? waste_gen->characterize segregate Segregate Waste into Appropriate, Labeled Containers characterize->segregate Yes non_haz Dispose as Non-Hazardous Waste (e.g., drain, regular trash) characterize->non_haz No storage Store Waste in a Designated Satellite Accumulation Area segregate->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup

Diagram of the general laboratory chemical waste disposal workflow.

Logical Framework for this compound Disposal Decision Making

The following diagram outlines the decision-making process for determining the appropriate disposal path for this compound.

cluster_start Initial Assessment cluster_info Information Gathering cluster_path Disposal Pathway start Is this compound a new or uncharacterized substance? sds Consult the Safety Data Sheet (SDS) start->sds Yes haz_char Determine Hazard Characteristics: - Ignitable - Corrosive - Reactive - Toxic sds->haz_char haz_waste Dispose as Hazardous Waste via EHS haz_char->haz_waste Meets any criteria non_haz_waste Dispose as Non-Hazardous Waste haz_char->non_haz_waste Meets no criteria

Decision tree for this compound disposal based on hazard characterization.

Hypothetical Data Presentation for this compound Disposal

Once the characteristics of this compound are known, the following tables can be used to summarize the relevant data for easy reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight[Insert Value][e.g., SDS Section 9]
Appearance[Insert Description][e.g., SDS Section 9]
pH[Insert Value][e.g., SDS Section 9]
Flash Point[Insert Value][e.g., SDS Section 9]
Solubility[Insert Information][e.g., SDS Section 9]

Table 2: Hazard Classification and Disposal Information for this compound

Hazard ClassificationYes/NoRequired PPEDisposal Container
Ignitable [Yes/No][e.g., Flame-resistant lab coat, safety glasses][e.g., Flammable waste container]
Corrosive [Yes/No][e.g., Acid/base resistant gloves, face shield][e.g., Corrosive waste container]
Reactive [Yes/No][e.g., Blast shield, specialized gloves][e.g., Isolate from incompatible materials]
Toxic [Yes/No][e.g., Nitrile gloves, chemical fume hood][e.g., Toxic waste container]

By diligently following this framework, laboratories can ensure that the disposal of "this compound" and other chemical reagents is conducted in a manner that is safe, compliant, and environmentally responsible. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all local, state, and federal regulations.

Essential Safety and Operational Protocols for Handling Compound RB-Opd

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is a generalized framework for handling a potent, novel, or uncharacterized chemical compound, designated here as "RB-Opd." As no specific public data exists for a substance with this name, this document is based on a precautionary approach, assuming the substance may be highly hazardous. A thorough, substance-specific risk assessment and consultation of a corresponding Safety Data Sheet (SDS), once available, are imperative before any handling, storage, or disposal.

This guide is intended for researchers, scientists, and drug development professionals to ensure the highest standards of safety.

Personal Protective Equipment (PPE) for Handling this compound

Proper selection and use of PPE are critical to minimize exposure. The required level of PPE will vary based on the specific procedure being performed.

Procedure Required Personal Protective Equipment
General Laboratory Operations Double nitrile gloves, safety glasses with side shields, and a fully-buttoned laboratory coat.[1]
Weighing of Powders or Solids Double nitrile gloves, chemical splash goggles, a face shield, a disposable gown with tight-fitting cuffs, and a NIOSH-approved respirator (e.g., N95 for powders or a respirator with appropriate cartridges for volatile compounds).[1]
Preparation of Solutions Double nitrile gloves, chemical splash goggles, a face shield, and a chemical-resistant apron over a lab coat.[1]
Conducting Reactions Double nitrile gloves (glove type should be selected based on all reactants), chemical splash goggles, and a lab coat. All reactions should be conducted in a certified chemical fume hood or glove box.[1]
Waste Disposal Double nitrile gloves, chemical splash goggles, and a lab coat.

Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1] Proper procedures for donning and doffing PPE must be followed to avoid contamination.

Operational Plan: Safe Handling of this compound

A systematic, step-by-step approach is essential for safely handling potent compounds like this compound.

Experimental Protocol: Weighing and Dissolving a Solid Sample of this compound

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder-containment glove box.

    • Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available before starting.

    • Prepare and label all necessary containers for the final solution and for waste.

  • Weighing:

    • Perform all manipulations of solid this compound within the ventilated enclosure to contain any dust.

    • Use the smallest amount of the substance necessary for the experiment.

    • To minimize dust generation, employ gentle scooping techniques. If appropriate for the compound's stability and the experimental procedure, consider using wet-handling techniques by lightly dampening the powder with a suitable solvent.

  • Solution Preparation:

    • Slowly add the weighed this compound to the solvent to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

    • Conduct all steps within the certified chemical fume hood.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment used during the process with an appropriate solvent or cleaning agent.

    • Remove PPE carefully in the designated doffing area to avoid self-contamination.

    • Dispose of single-use PPE and any contaminated materials in the appropriate hazardous waste container.

    • Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan for this compound Waste

All waste generated from handling this compound must be treated as hazardous.

Waste Type Disposal Procedure
Solid Waste Includes contaminated PPE (gloves, gowns), absorbent pads, and weighing papers. Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Includes unused solutions and contaminated solvents. Collect in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Ensure chemical compatibility of the waste with the container material.
Sharps Waste Includes needles, syringes, and contaminated glassware. Place in a designated, puncture-proof sharps container that is clearly labeled as hazardous waste.

Note: All waste containers must be properly labeled with "Hazardous Waste" and a description of the contents. Disposal must adhere to all local, state, and federal regulations.

Visual Workflow and Emergency Protocols

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate Handling Area (Fume Hood/Glove Box) gather_materials Gather Materials & PPE prep_area->gather_materials prep_waste Prepare Labeled Waste Containers gather_materials->prep_waste don_ppe Don Appropriate PPE prep_waste->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

G spill Spill Occurs alert Alert Personnel in Immediate Area spill->alert assess Assess Spill Size & Hazard alert->assess minor Minor Spill assess->minor Small Volume & Low Hazard major Major Spill assess->major Large Volume or High Hazard cleanup Use Spill Kit to Contain & Absorb minor->cleanup evacuate Evacuate Laboratory major->evacuate dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose notify Notify EH&S / Emergency Response evacuate->notify report Report Incident to Supervisor notify->report decontaminate Decontaminate Area dispose->decontaminate decontaminate->report

Caption: Emergency Response Plan for an this compound Spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RB-Opd
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
RB-Opd

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.